thermodynamic stability of monomeric dimethyltin(II) species
Topic: Thermodynamic Stability of Monomeric Dimethyltin(II) Species Content Type: Technical Whitepaper Audience: Researchers, Structural Chemists, and Drug Development Scientists Thermodynamic Stability & Reactivity of M...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of Monomeric Dimethyltin(II) Species
Content Type: Technical Whitepaper
Audience: Researchers, Structural Chemists, and Drug Development Scientists
Thermodynamic Stability & Reactivity of Monomeric Dimethyltin(II) Species (
)
Executive Summary: The "Unattainable" Intermediate
Monomeric dimethyltin(II), or dimethylstannylene (
), represents a fundamental yet elusive transient in organotin chemistry. Unlike its tetravalent counterpart (), which forms the basis of stable toxicological models and PVC stabilizers, the divalent monomer is thermodynamically unstable under standard conditions.
For researchers in drug development and catalysis, understanding
is critical not because it is a drug candidate, but because it acts as a reactive intermediate in the degradation of organotin compounds and a model for the "inert pair" effect in heavier main-group elements. Its instability is driven by a high-energy empty orbital that forces rapid oligomerization or oxidation.
This guide dissects the electronic structure, thermodynamic barriers, and experimental protocols required to isolate and study this transient species.
Electronic Structure & Thermodynamics
The thermodynamic behavior of
is governed by the relativistic effects inherent to Tin (Sn, Z=50). Unlike carbon carbenes (), which often have triplet ground states, stannylenes exhibit a Singlet Ground State .
2.1 The Singlet Ground State ()
In
, the tin atom is hybridized (approximate). The two methyl groups form -bonds, leaving two non-bonding electrons and one empty orbital.
HOMO (Highest Occupied Molecular Orbital): A lone pair of electrons residing primarily in the
orbital (or an lobe with high -character). This is the "inert pair."
LUMO (Lowest Unoccupied Molecular Orbital): An empty
orbital perpendicular to the plane.
2.2 The Singlet-Triplet Gap
The stability of the singlet state over the triplet state is a defining feature of heavier Group 14 metallylenes.
Trend:
Magnitude for
: The singlet-triplet gap is estimated at 25–35 kcal/mol (approx. 1.1–1.5 eV).
Thermodynamic Consequence: Thermal excitation to the triplet state is negligible at room temperature. Reactivity is dominated by the amphiphilic nature of the singlet state: the lone pair acts as a nucleophile, while the empty
-orbital acts as a potent electrophile.
2.3 Comparative Stability Data
Species
Ground State
S-T Gap ()
Dominant Decay Mode
Dimethylcarbene ()
Triplet ()
~ -1 kcal/mol
H-migration / Insertion
Dimethylsilylene ()
Singlet ()
~ 25 kcal/mol
Dimerization ()
Dimethylstannylene ()
Singlet ()
~ 30 kcal/mol
Oligomerization (Cyclic)
The Oligomerization Driver
The monomeric form
is kinetically unstable. The empty orbital is energetically accessible, driving the molecule to aggregate to satisfy its coordination deficiency.
3.1 Dimerization to Distannene
Unlike alkenes (), the dimer tetramethyldistannene does not adopt a planar structure. It adopts a trans-bent (anti-pyramidal) geometry.
Bending Angle: The
bond bends to allow overlap between the filled lone pair of one Sn and the empty -orbital of the other (donor-acceptor interaction).
Bond Energy: The
"double bond" is weak ( kcal/mol dissociation energy) and reversible with bulky substituents. However, for methyl substituents, steric protection is insufficient.
3.2 Polymerization
Because the methyl groups are sterically small, the dimer further reacts to form cyclic oligomers (trimer, tetramer) and eventually polymeric solids
. This irreversible polymerization is the primary thermodynamic sink, making the isolation of the monomer impossible without matrix isolation or rapid time-resolved spectroscopy.
Experimental Protocol: Generation & Detection
To study the thermodynamic properties of
, one must generate it "in situ" on a nanosecond timescale. The following protocol is based on laser flash photolysis, the gold standard for stannylene detection.
Protocol: Laser Flash Photolysis of
Objective: Transient generation of
and measurement of decay kinetics.
Precursor Preparation:
Use Tetramethyltin (
) as the precursor. It is volatile and chemically stable.
Purification: Degas via freeze-pump-thaw cycles (3x) to remove Oxygen (
is a rapid quencher).
Solvent/Medium: Gas phase (low pressure) or hydrocarbon solvent (hexane/cyclohexane) if studying solution kinetics.
Excitation Source:
Laser: ArF Excimer Laser.
Wavelength: 193 nm (UV).
Pulse Width: ~20 ns.
Energy: 10–50 mJ/pulse.
Detection System:
Probe: Xenon arc lamp (pulsed).
Monochromator: Set to 500–515 nm .
Detector: Photomultiplier Tube (PMT) coupled to a digital oscilloscope.
Observation:
Upon the 193 nm pulse,
undergoes homolytic cleavage and elimination.
Signal: A transient absorption band appears at
nm . This red/violet absorption is characteristic of the transition in the stannylene.
Decay: The signal decays via second-order kinetics (
), confirming dimerization is the primary loss pathway.
Reactivity Profile (The Selectivity Map)
The thermodynamic stability of
dictates its reactivity. It behaves as a cheletropic electrophile . It is highly selective, unlike the indiscriminate reactivity of carbenes.
Reactivity Logic Diagram
Figure 1: Reactivity flowchart for Monomeric Dimethyltin(II). Note the distinct lack of reactivity with simple alkenes, a key differentiator from carbenes.
Key Reactivity Insights:
Inertness to C-H and C=C: Unlike carbenes,
does not insert into C-H bonds or cyclopropanate simple alkenes. The thermodynamic gain is insufficient to overcome the activation barrier associated with the stable singlet lone pair.
Cheletropic Addition: It reacts rapidly with 1,3-dienes (e.g., 2,3-dimethyl-1,3-butadiene) to form stannacyclopentenes. This is the standard "trapping" experiment to prove the existence of the free monomer.
Lewis Acid/Base Complexation: The empty
-orbital allows to form stable complexes with Lewis bases (e.g., phosphines, pyridine). This thermodynamic stabilization is often used to isolate heavier stannylene analogues.
References
First Gas-Phase Detection of Dimethylstannylene and Time-Resolved Study of Some of Its Reactions.
Source: Journal of the American Chemical Society (2002).
URL:[Link]
(Key source for the 193 nm photolysis protocol and reactivity kinetics).
Infrared spectra of dimethylsilylene and dimethylstannylene in argon matrices.
Source: Journal of Organometallic Chemistry (1982).
URL:[Link]
(Foundational evidence for the monomeric species in cryogenic matrices).
The Nature of the Sn=Sn Double Bond: Experimental and Computational Studies.
Source: Organometallics (Review of Group 14 dimetallenes).
URL:[Link]
(Context for the trans-bent structure and dimerization thermodynamics).
Singlet-Triplet Gaps in Group 14 Dihydrides and Dialkyls.
Source: Chemical Reviews (Computational benchmarks).
URL:[Link]
(Source for the ~25-35 kcal/mol gap estimation).
Exploratory
singlet-triplet energy gaps in dimethyltin(II) carbene analogues
An In-Depth Technical Guide to Singlet-Triplet Energy Gaps in Dimethyltin(II) Carbene Analogues Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Singlet-Triplet Energy Gaps in Dimethyltin(II) Carbene Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the singlet-triplet energy gap (ΔE_ST) in dimethyltin(II) and its carbene analogues, known as stannylenes. As divalent Group 14 species, the electronic structure and reactivity of stannylenes are fundamentally dictated by the energy separation between their lowest-energy singlet (S₀) and triplet (T₁) states. This document synthesizes theoretical principles, state-of-the-art computational methodologies, and experimental correlations to offer a holistic view of the topic. We delve into the key electronic and structural factors that govern the ΔE_ST, including substituent electronegativity, geometric distortions, and relativistic effects inherent to heavy elements like tin. Detailed, field-proven computational protocols using Density Functional Theory (DFT) and high-accuracy wavefunction-based methods are presented, explaining the causality behind methodological choices. Quantitative data for dimethyltin(II) and related systems are summarized, and the guide concludes by bridging theoretical calculations with experimental observations, underscoring the tangible impact of the singlet-triplet gap on molecular stability and photophysical properties.
Chapter 1: Introduction to Heavy Carbenes: The Stannylene Analogue
Carbenes (R₂C:) are highly reactive intermediates characterized by a neutral, divalent carbon atom with two non-bonding electrons.[1] The arrangement of these electrons defines two fundamental electronic states: a singlet state, where the electrons are spin-paired in a single orbital, and a triplet state, where they occupy two different orbitals with parallel spins.[1] While simple carbenes like methylene (CH₂) have a triplet ground state, their heavier Group 14 analogues—silylenes (R₂Si:), germylenes (R₂Ge:), and stannylenes (R₂Sn:)—exhibit a pronounced preference for a singlet ground state.[2]
This increased stability of the singlet state in heavier analogues is attributed to several factors.[2] Firstly, the larger size of the valence orbitals on heavier elements reduces the electron-electron repulsion between paired electrons in the singlet state.[2] Secondly, the heavier atoms favor concentrating non-bonding electron density in orbitals with higher s-character, which lowers their energy and widens the gap to the lowest unoccupied molecular orbital (LUMO), thereby stabilizing the singlet configuration.[2]
Dimethyltin(II), Sn(CH₃)₂, serves as a quintessential model system for studying these effects in stannylenes. The energy difference between its singlet ground state and lowest triplet state, the singlet-triplet gap (ΔE_ST), is a critical descriptor of its chemical nature. A large ΔE_ST implies a more stable, less reactive "carbenoid" species, while a smaller gap suggests higher reactivity and potential for triplet-state chemistry. This energy gap profoundly influences the molecule's stability, reaction pathways, and photophysical behavior, making its accurate determination a primary goal for both theoretical and experimental chemists.[3]
Chapter 2: Theoretical Foundations of the Singlet-Triplet Gap
The magnitude of the singlet-triplet energy gap (ΔE_ST) in stannylenes is not arbitrary; it is controlled by a delicate interplay of electronic and structural factors. Understanding these principles is essential for predicting and tuning the properties of these molecules.
Electronic Configurations and Geometry
In its singlet ground state (¹A₁ symmetry), a stannylene like SnH₂ or Sn(CH₃)₂ possesses a bent geometry. The two non-bonding electrons reside in an sp²-hybridized σ orbital, leaving a vacant p_z orbital as the LUMO. In the lowest triplet state (³B₁ symmetry), one electron is promoted from the σ-type highest occupied molecular orbital (HOMO) to the p-type LUMO. This promotion leads to a more linear geometry, with bond angles increasing significantly—for SnH₂, the angle increases by approximately 28° upon excitation to the triplet state.[4] This geometric relaxation is a direct consequence of relieving the steric repulsion that favors a bent structure in the singlet state.
Key Factors Influencing ΔE_ST
The primary drivers controlling the singlet-triplet gap can be summarized as follows:
Substituent Electronegativity : Highly electronegative substituents (e.g., F, Cl) withdraw electron density from the central tin atom. This stabilizes the s-rich orbital where the singlet electrons reside, thereby increasing the HOMO-LUMO gap and significantly widening the ΔE_ST.[4] Conversely, electropositive or electron-donating groups tend to decrease the gap.[5]
σ-Donation and π-Backbonding : The interplay between a substituent's ability to donate into the tin's empty p-orbital (π-donation) and withdraw electron density through the sigma framework (σ-withdrawal) is crucial. These effects act synergistically to modulate the charge on the tin center, which in turn correlates with the magnitude of the ΔE_ST.[4]
Relativistic Effects : For heavy elements like tin, relativistic effects become significant and can influence orbital energies, further modulating the singlet-triplet splitting. These effects must be accounted for in high-accuracy computational models.[6][7]
HOMO-LUMO Overlap : The magnitude of the ΔE_ST is directly related to the exchange integral (J), which depends on the spatial overlap of the HOMO and LUMO.[8] In stannylenes, the σ-type HOMO and π-type LUMO are orthogonal at the tin center, leading to a small overlap and a correspondingly small ΔE_ST compared to other molecular systems. Substituents that alter the spatial distribution of these frontier orbitals can directly tune the energy gap.[8]
Caption: Key factors influencing the singlet-triplet gap (ΔE_ST).
Chapter 3: Computational Methodologies for Determining ΔE_ST
The accurate calculation of ΔE_ST is a significant challenge, particularly for molecules containing heavy elements where electron correlation and relativistic effects are prominent.[6][7][9] The choice of computational method is therefore paramount for obtaining reliable and predictive results.
Protocol 1: Density Functional Theory (DFT) Workflow
DFT offers a cost-effective approach for studying stannylene systems. The adiabatic singlet-triplet gap is calculated as the energy difference between the fully optimized geometries of the singlet and triplet states.[10]
Step-by-Step Methodology:
Structure Preparation : Construct the initial 3D coordinates for the dimethyltin(II) molecule.
Singlet State (S₀) Optimization :
Perform a geometry optimization using a restricted DFT method (e.g., B3LYP or PBE0).
Specify the charge as 0 and the spin multiplicity as 1.
For the tin atom, use a basis set that includes an effective core potential (ECP) to account for relativistic effects (e.g., def2-TZVP). For lighter atoms (C, H), a standard Pople-style or Dunning-style basis set (e.g., 6-311++G(d,p)) is appropriate.
Verify that the optimization has converged and that a subsequent frequency calculation yields no imaginary frequencies, confirming a true energy minimum.
Triplet State (T₁) Optimization :
Using the optimized singlet geometry as a starting point, perform a second geometry optimization using an unrestricted DFT method (e.g., UB3LYP or UPBE0).
Specify the charge as 0 and the spin multiplicity as 3.
Use the same basis set and ECP as in the singlet calculation for consistency.
Confirm convergence and the absence of imaginary frequencies.
Energy Calculation :
Extract the final electronic energies (including zero-point vibrational energy corrections) from both the S₀ and T₁ calculations.
Calculate the gap: ΔE_ST = E(T₁) - E(S₀) .
Causality Behind Methodological Choices:
Functional Selection : While standard hybrid functionals like B3LYP are widely used, they can sometimes overstabilize triplet states.[11] For higher accuracy, double-hybrid functionals (e.g., B2PLYP, PBE-QIDH) are recommended as they incorporate a portion of second-order Møller–Plesset perturbation theory, providing a more balanced description of both spin states.[10][12]
ECPs : For a heavy element like tin, explicitly treating all electrons is computationally prohibitive. ECPs replace the core electrons with a potential, simplifying the calculation while implicitly including scalar relativistic effects, which are crucial for accuracy.[7]
Caption: DFT workflow for calculating the adiabatic singlet-triplet gap.
For benchmarking and achieving chemical accuracy (typically within 1 kcal/mol), more rigorous wavefunction-based methods are employed.
Coupled-Cluster Theory : The "gold standard" is considered to be Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). Its high computational cost, however, often limits its use to smaller systems.[4]
Local Correlation Methods : The Domain-based Local Pair Natural Orbital CCSD(T) method, or DLPNO-CCSD(T), provides results very close to canonical CCSD(T) at a fraction of the computational cost, making it an excellent choice for larger stannylene systems.[12]
Multireference Methods : For systems where the electronic structure cannot be described by a single determinant (i.e., strong static correlation), methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary.[6][7] These methods are more complex but provide a robust description of challenging electronic states.
These high-level methods are crucial for validating DFT results and for cases where DFT is known to fail, ensuring the trustworthiness of the computational predictions.[13]
Chapter 4: Analysis of Dimethyltin(II) and its Analogues
Applying the aforementioned computational methods provides detailed insight into the electronic and structural properties of dimethyltin(II).
Geometric and Electronic Structure
Computational studies consistently show that the singlet ground state of Sn(CH₃)₂ is strongly bent, with a C-Sn-C angle in the range of 90-95°. The lowest triplet state is significantly less bent, with the C-Sn-C angle opening to around 115-120°.[4] This aligns with the theoretical principle that promoting an electron to the p-orbital reduces the electronic pressure that favors a sharply bent geometry.[4]
Quantitative Data on Singlet-Triplet Gaps
The calculated ΔE_ST is highly sensitive to the level of theory. The following table summarizes representative computational results for Sn(CH₃)₂ and related parent stannylenes.
Data extracted from computational studies. Values can vary with basis set selection.
As predicted by theory, replacing the methyl groups with highly electronegative fluorine atoms dramatically increases the singlet-triplet gap to 78.4 kcal/mol.[4] This demonstrates the profound influence of substituents in stabilizing the singlet state.
Chapter 5: Experimental Correlation and Significance
While many stannylenes are highly reactive, a number of thermally stable analogues have been synthesized, most notably as N-heterocyclic stannylenes, which are the heavy analogues of N-heterocyclic carbenes (NHCs).[14] The synthesis and structural characterization of these compounds provide crucial experimental validation for theoretical models.[14][15]
The consequences of the singlet-triplet gap are not purely theoretical. The existence of a relatively accessible triplet state can open pathways for unique photophysical behavior. For example, the classic Lappert's stannylene, Sn[N(SiMe₃)₂]₂, was recently shown to exhibit dual phosphorescence—emission of light from its triplet state—at room temperature in fluid solution.[16] This phenomenon, which had been overlooked for nearly 50 years, is a direct manifestation of the molecule's singlet-triplet gap and the population of the T₁ state. Such properties are of growing interest for applications in materials science, including organic light-emitting diodes (OLEDs), where managing singlet and triplet excitons is key to device efficiency.[8][17]
Conclusion
The singlet-triplet energy gap in dimethyltin(II) carbene analogues is a fundamental property that dictates their structure, stability, and reactivity. This guide has detailed the core theoretical principles governing the ΔE_ST, highlighting the dominant roles of substituent electronegativity and molecular geometry. We have presented robust, step-by-step computational protocols for both routine DFT screening and high-accuracy wavefunction-based calculations, emphasizing the rationale behind methodological choices to ensure scientific integrity. The quantitative analysis of Sn(CH₃)₂ and its derivatives confirms that the ΔE_ST can be widely tuned through chemical substitution. Finally, correlation with synthesized stable stannylenes and their observed photophysical properties solidifies the real-world relevance of this parameter. For researchers in organometallic chemistry and materials science, a thorough understanding and accurate prediction of the singlet-triplet gap are indispensable tools for the rational design of novel molecules with tailored electronic properties.
References
Tsadilas, S. E., et al. (2012). Stannylenes: Structures, Electron Affinities, Ionization Energies, and Singlet–Triplet Gaps of SnX₂/SnXY and XSnR/SnR₂/RSnR′ Species. Inorganic Chemistry. Available at: [Link]
Nguyen, M. T., et al. (2000). Triplet–singlet energy gaps in iodo-carbenes (I–C–X): Remarkable discrepancy between theory and experiment. Physical Chemistry Chemical Physics. Available at: [Link]
Mousavipour, S. H., & Jarahi, A. (2011). Comparison of Alkyl Substitution Effects on Singlet-triplet Splitting of Silylene with Carbene. Asian Journal of Chemistry. Available at: [Link]
Fumanal, M., et al. (2016). Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional. Journal of Chemical Theory and Computation. Available at: [Link]
Nguyen, M. T., et al. (2000). Triplet–singlet energy gaps in iodo-carbenes (I–C–X): Remarkable discrepancy between theory and experiment. Physical Chemistry Chemical Physics. Available at: [Link]
Sánchez-Sanz, G., et al. (2016). Singlet–Triplet Gap in Covalently and Weakly Bound Carbenes: Studying the Dependence on the Exchange–Correlation Functional. ResearchGate. Available at: [Link]
Jarahi, A., & Mousavipour, S. H. (2011). Studies on Electronic Effects on the Singlet-Triplet Gap of Aryl-C4H3Si. Asian Journal of Chemistry. Available at: [Link]
Drover, M. W., et al. (2008). Synthesis and structural characterization of tin analogues of N-heterocyclic carbenes. Dalton Transactions. Available at: [Link]
Dreuw, A., & Megow, J. (2023). The inverted singlet–triplet gap: a vanishing myth?. Frontiers in Chemistry. Available at: [Link]
Komorovsky, S., et al. (2021). Chemically Accurate Singlet-Triplet Gaps of Arylcarbenes from Local Hybrid Density Functionals. ChemRxiv. Available at: [Link]
Komorovsky, S., et al. (2021). Computation of Chemically Accurate Singlet-Triplet Gaps for Aryl-carbenes at Hybrid Functional Cost. ChemRxiv. Available at: [Link]
Wang, C., et al. (2015). Understanding the Control of Singlet-Triplet Splitting for Organic Exciton Manipulating: A Combined Theoretical and Experimental Approach. Scientific Reports. Available at: [Link]
Kunze, L., et al. (2024). ∆DFT predicts inverted singlet-triplet gaps with chemical accuracy at a fraction of the cost of wavefunction-based approaches. ChemRxiv. Available at: [Link]
Ritschel, T., et al. (2019). N‐Heterocyclic Carbenes: A Benchmark Study on their Singlet–Triplet Energy Gap as a Critical Molecular Descriptor. Chemistry – A European Journal. Available at: [Link]
wj2tr (2021). How can I calculate the energy gap between the singlet and triplet state using ORCA?. Matter Modeling Stack Exchange. Available at: [Link]
Karaman, R., et al. (1992). Correlation of Singlet-Triplet Gaps for Aryl Carbenes Calculated by MIND0/3, MNDO, AM1, and PM3. ResearchGate. Available at: [Link]
Riemel-Gyalistras, E., et al. (2023). Chemically accurate singlet-triplet gaps of organic chromophores and linear acenes by the random phase approximation and σ-functionals. The Journal of Chemical Physics. Available at: [Link]
Penfold, T. J., et al. (2015). Theoretical Rationalization of the Singlet–Triplet Gap in OLEDs Materials: Impact of Charge-Transfer Character. Journal of Chemical Theory and Computation. Available at: [Link]
Enders, D., & Teles, J. H. (2007). Synthesis and Catalytic Applications of Carbene-Functionalized Hybrid Catalysts. mediaTUM. Available at: [Link]
Eisenhut, C., et al. (2023). The Overlooked Dual Phosphorescence of Lappert's Diamino Stannylene Sn[N(SiMe₃)₂]₂. Angewandte Chemie International Edition. Available at: [Link]
Chen, B., et al. (2024). Spectroscopic Quantification of the Inverted Singlet–Triplet Gap in Pentaazaphenalene. Journal of the American Chemical Society. Available at: [Link]
Kumar, A., et al. (2019). Synthesis, Structure, and Bonding Analysis of Tin(II) Dihalide and Cyclopentadienyltin(II) Halide (Alkyl)(amino)carbene Complexes. ResearchGate. Available at: [Link]
comparison of dimethyltin(II) vs dimethylsilylene electronic properties
Topic: Comparative Electronic Properties and Reactivity of Dimethyltin(II) vs. Dimethylsilylene Content Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1] Comparati...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Electronic Properties and Reactivity of Dimethyltin(II) vs. Dimethylsilylene
Content Type: Technical Whitepaper
Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1]
Comparative Electronic Structure and Reactivity: Dimethylstannylene (
) vs. Dimethylsilylene (
)
Executive Summary
This technical guide provides a rigorous comparison between two heavy carbene analogues: Dimethylsilylene (
) and Dimethylstannylene ().[1] While both species are Group 14 tetrylenes isoelectronic with carbenes, their chemical behaviors diverge significantly due to relativistic effects and the inert pair effect.[1]
For drug development professionals, understanding these intermediates is critical for two distinct applications:
Silicon Bioisosterism:
is a key intermediate in synthesizing sila-drugs (carbon-to-silicon switching) to alter metabolic stability.[1]
Organotin Therapeutics:
derivatives are investigated for potent cytotoxicity against tumor cell lines, though their synthesis requires strict control over rapid oligomerization pathways.[1]
Fundamental Electronic Structure
The Singlet-Triplet Gap (
)
Unlike carbenes (
), which can possess a triplet ground state, both and are ground-state singlets.[1] However, the magnitude of the singlet-triplet energy gap () drives their stability and reactivity profiles.
Dimethylsilylene (
): The ground state is a singlet with a of approximately 20–25 kcal/mol . The 3s and 3p orbitals mix (hybridize) to form a lone pair with high s-character, but the separation is small enough that triplet reactivity (diradical character) can be accessed photochemically.
Dimethylstannylene (
): The ground state is a strongly stabilized singlet with a exceeding 35–40 kcal/mol . This is due to the Inert Pair Effect , where the 5s orbital is significantly lower in energy than the 5p orbital, discouraging hybridization. The lone pair is almost purely s-character, rendering the empty p-orbital highly electrophilic but the molecule kinetically unstable toward oligomerization.
Comparative Data Table
Property
Dimethylsilylene ()
Dimethylstannylene ()
Mechanistic Implication
Ground State
Singlet ()
Singlet ()
Both react primarily as Lewis acids/bases, not radicals.
(kcal/mol)
~22–25
> 35
Sn analogue is electronically "colder" but kinetically more labile.[1]
Bond Angle (C-E-C)
~98°
~93–95°
Smaller angle in Sn indicates less sp-hybridization (pure p-bonding).
HOMO Character
hybridized lone pair
Predominantly 5s (Inert Pair)
Sn lone pair is less available for donation (weaker nucleophile).[1]
double bonds are weak; cyclic trimers/pentamers are preferred.[1]
Reactivity & Stabilization Mechanisms[1][2]
Orbital Interactions and Stabilization
The reactivity of these species is dictated by the interaction between the filled HOMO (lone pair) and the empty LUMO (p-orbital).
Figure 1: Orbital contributions to reactivity. Note the inert 5s lone pair in Tin reducing nucleophilicity compared to Silicon.
Dimerization vs. Oligomerization
Silicon:
(Tetramethyldisilene).[1] This double bond is relatively strong (~60 kcal/mol) but kinetically unstable without bulky groups.[1]
Tin:
(Cyclic oligomers, typically n=3-6).[1] The double bond is extremely weak due to poor overlap. Consequently, does not form stable distannenes; it collapses into cyclic polystannanes.[1]
Synthetic Utility in Drug Development
The "Silicon Switch" (Bioisosteres)
Replacing a carbon atom with silicon (C/Si exchange) alters the lipophilicity and metabolic profile of a drug without changing its intrinsic potency.
Geometry Optimization: B3LYP/6-311++G(d,p) (Good for Si) or B3PW91/Def2-TZVP (Essential for Sn to account for relativistic effects via effective core potentials).[1]
Singlet-Triplet Gap Calculation:
Use Coupled Cluster methods for high accuracy: CCSD(T)/CBS.[1]
Note: For Sn, Spin-Orbit Coupling (SOC) corrections are mandatory.[1]
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the s-character of the lone pair (expect >85% s-character for Sn vs ~60% for Si).
References
Electronic Structure of Silylenes:
Michl, J., & West, R. (2000).[1] Electronic Structure and Photophysics of Silylenes.Chemical Reviews.
[Link]
Stannylene Reactivity & Oligomerization:
Sita, L. R. (1994).[1] Heavy-Metal Organic Chemistry: Building with Tin.[1]Accounts of Chemical Research.
[Link]
Silicon Bioisosteres in Drug Design:
Ramesh, R., & Reddy, D. S. (2018).[1] Silicon-switch approaches in drug discovery and development.[1]Journal of Medicinal Chemistry.
[Link]
Trapping of Dimethylsilylene:
Conlin, R. T., & Gaspar, P. P. (1976).[1] Reactions of dimethylsilylene with dienes.[1]Journal of the American Chemical Society.
[Link]
Organotin Anti-Tumor Agents:
Gielen, M. (2002).[1] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Research Center.[1]Applied Organometallic Chemistry.
[Link][1]
Technical Guide: Lewis Acidity and Basicity of Coordinate-Free Dimethyltin(II)
The following technical guide details the electronic structure, physicochemical properties, and reactivity profiles of coordinate-free dimethyltin(II) ( ), a transient stannylene species. ) Executive Summary Coordinate-f...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic structure, physicochemical properties, and reactivity profiles of coordinate-free dimethyltin(II) (
), a transient stannylene species.
)
Executive Summary
Coordinate-free dimethyltin(II) (
), also known as dimethylstannylene, represents a fundamental "heavy carbene" analogue. Unlike its lighter congener (dimethylcarbene) which possesses a triplet ground state, exhibits a singlet ground state due to the stabilization of the 5s lone pair (inert pair effect).
This species is intrinsically amphiphilic, possessing both a chemically accessible empty 5p-orbital (Lewis acid) and a nucleophilic lone pair (Lewis base). While typically observed as oligomers (cyclic polystannanes) or stabilized adducts in the condensed phase, the coordinate-free monomer is a highly reactive intermediate. Its study requires transient generation methods (e.g., Laser Flash Photolysis) or matrix isolation.
Key Technical Insight: Recent kinetic studies reveal a non-linear periodic trend in Lewis acidity for dimethyl-tetrylenes, following the order
. This places dimethyltin(II) as a stronger Lewis acid than its germanium analogue, a critical factor when designing organotin reagents for catalytic cycles or drug synthesis.
Electronic Architecture & Frontier Orbitals
The reactivity of coordinate-free
is dictated by its frontier molecular orbitals (FMOs). Unlike linear sp-hybridized species, adopts a bent geometry ( symmetry).
Orbital Configuration
HOMO (Highest Occupied Molecular Orbital): A
-symmetry orbital (often denoted as ) located primarily on the Tin atom. This orbital houses the lone pair and has significant 5s character, rendering it nucleophilic but less basic than carbenes due to the high s-character (inert pair effect).
LUMO (Lowest Unoccupied Molecular Orbital): An empty 5p-orbital (
) perpendicular to the plane. This orbital confers strong Lewis acidity (electrophilicity).
Visualization of Electronic State
Figure 1: Simplified Frontier Molecular Orbital diagram of singlet dimethylstannylene (
), highlighting the orthogonal acidic and basic sites.
Lewis Acidity: The Electrophilic Interface
The primary mode of reactivity for coordinate-free
in the presence of nucleophiles is complexation. This is critical in biological systems where tin interacts with donor atoms (N, O, S) in proteins or DNA.
Kinetic Data and Trends
Research utilizing Laser Flash Photolysis (LFP) has quantified the complexation rates of transient
with various Lewis bases.
Table 1: Comparative Lewis Acidity and Complexation Kinetics
Parameter
Notes
Relative Acidity
High
Low
Intermediate
Trend:
Complexation Rate ()
Diffusion Limit
Slow
Near Diffusion
reacts faster than
Binding Energy ()
High
Low
Moderate
Range: +1.1 to -3.9 kcal/mol (with ethers/amines)
Hard/Soft Preference
Hard
Soft
Borderline
Strong affinity for N- and O-donors
Mechanism of Complexation
The reaction proceeds via a barrierless (or low-barrier) insertion of the Lewis base lone pair into the empty 5p orbital of Tin.
Approach: The Lewis base (B:) approaches the empty p-orbital of
.
Adduct Formation: Formation of a dative bond
.
Relaxation: The geometry at Sn typically pyramidalizes further upon coordination.
Lewis Basicity: The Nucleophilic Interface
While
is a potent Lewis acid, its lone pair allows it to function as a ligand for transition metals or strong main-group Lewis acids.
Transition Metal Coordination:
can serve as a -donor ligand, analogous to phosphines or N-heterocyclic carbenes (NHCs). However, it also accepts -backbonding into its empty p-orbital, making it a -donor/-acceptor ligand.
Reactivity with Electrophiles: In the absence of stabilizing ligands,
rapidly dimerizes or oligomerizes. The dimerization to tetramethyldistannene () can be viewed as the mutual Lewis acid-base neutralization of two monomer units (head-to-tail overlap).
Experimental Protocol: Studying the "Invisible"
Since coordinate-free
is transient, standard NMR is insufficient. The following protocol outlines the Laser Flash Photolysis (LFP) methodology used to isolate and study this species kinetically.
Protocol: LFP Generation and Detection
System Requirements:
Precursor: 1,1-dimethyl-1-stannacyclopent-3-ene (or similar stannylene generator).
Precursor Preparation: Dissolve the stannacyclopentene precursor in dry, degassed hexane (
M). Note: Oxygen must be rigorously excluded.
Flash Photolysis: Irradiate the flow cell with a 20 ns laser pulse.
Reaction: Precursor +
+ Butadiene.
Transient Detection: Monitor the growth of the
absorption band (typically nm for free stannylenes, though absorbs in the UV/blue region).
Quenching Studies:
Add aliquots of Lewis Base (e.g., THF, Methanol).
Measure the decay rate (
) of the signal as a function of base concentration .
Calculation: Plot
vs to determine the bimolecular rate constant .
Reactivity Pathway Diagram
Figure 2: Generation and fate of coordinate-free dimethylstannylene. The monomer exists at a branching point between oligomerization and Lewis acid-base complexation.
Implications for Drug Development
Understanding the coordinate-free state is vital for:
Toxicity Mechanisms: The high Lewis acidity of "naked" organotin species explains their rapid binding to biological thiols and phosphates (DNA backbones), driving the toxicity profile of organotin compounds.
Synthetic Utility: Transient
can be used to insert the moiety into organic frameworks (e.g., insertion into C-X bonds), providing a route to novel organometallic drug candidates or radiopharmaceutical precursors.
References
Fast kinetics studies of the Lewis acid–base complexation of transient stannylenes with σ- and π-donors in solution.
Source: Royal Society of Chemistry (RSC), Physical Chemistry Chemical Physics.[1]
URL:[Link]
Isolation of a Lewis acid-base stabilized stannanone.
Source: Chemical Science (RSC).[2]
URL:[Link]
Lewis Acids and Bases: Concepts and Applications.
Source: Chemistry LibreTexts.
URL:[Link][1][3][4][5][6]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical Calculations of Dimethyltin(II) Dimerization Pathways
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyltin(II) (SnMe
), a dialkylstannylene, represents a class of reactive organometallic intermediates analogous to carbenes. Unlike their carbon counterparts, stannylenes possess a singlet ground state and unique reactivity patterns governed by the heavy atom effect. This guide details the theoretical frameworks for modeling the dimerization of SnMe into tetramethyldistannene (MeSn=SnMe). It provides specific computational protocols, analyzes the thermodynamics of the "trans-bent" dimer formation, and contrasts this pathway with biologically relevant thiol-trapping mechanisms. For drug development professionals, understanding these competing pathways is critical for predicting the speciation, stability, and toxicity profiles of organotin reagents in physiological environments.
Introduction: The Stannylene Electronic State
The reactivity of dimethyltin(II) is dictated by its electronic structure. Unlike carbenes (CH
), which typically have a triplet ground state, heavier group 14 analogues like stannylenes are ground-state singlets ().
Electronic Configuration: The central tin atom adopts a valence configuration of
.[1] The singlet stability arises from the large singlet-triplet () gap, typically calculated to be 20–25 kcal/mol for simple dialkylstannylenes.
Orbital Character: The HOMO is a localized lone pair with high
-character on the tin atom, while the LUMO is an empty -orbital perpendicular to the C-Sn-C plane.
Implication: This electronic arrangement makes SnMe
amphiphilic—it acts as both a Lewis acid (via the empty -orbital) and a Lewis base (via the lone pair). Dimerization is driven by the mutual donation of the lone pair of one monomer into the empty -orbital of the other.
Computational Methodology
To accurately model tin-containing species, standard Pople basis sets (e.g., 6-31G*) are insufficient due to relativistic effects. The following protocols are recommended for high-fidelity theoretical studies.
Level of Theory
Density Functional Theory (DFT):
B3LYP: The standard for geometry optimization, though it may underestimate weak dispersion interactions.
M06-2X /
B97X-D: Highly recommended for energy calculations as they account for dispersion forces, which are significant in the stacking of heavy metal dimers.
Ab Initio:
CCSD(T): The "gold standard" for single-point energy refinement to correct DFT errors in barrier heights.
Basis Sets & Pseudopotentials
Tin (Sn): An Effective Core Potential (ECP) is mandatory to model relativistic effects of core electrons.
Recommended:LANL2DZ (Los Alamos ECP) or SDD (Stuttgart-Dresden).
Carbon/Hydrogen: Standard all-electron basis sets.
Recommended:6-311++G(d,p) or def2-TZVP .
Solvation Models
For drug development applications, gas-phase calculations are insufficient.
Implicit Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (
) or DMSO () parameters.
Mechanistic Pathways of Dimerization[1][2]
The dimerization of SnMe
does not produce a planar olefin-like structure. Instead, it yields a trans-bent distannene. This geometric distortion relieves the repulsion between the lone pairs and maximizes donor-acceptor overlap.
Pathway A: Direct Homodimerization
The reaction proceeds via the approach of two singlet monomers.
Thermodynamics: The reaction is exothermic.[2] Theoretical studies on analogous stannylenes indicate a dimerization energy (
) of approximately -13 to -20 kcal/mol (-55 to -85 kJ/mol).
Kinetics: The reaction is typically barrierless or possesses a negligible barrier ("diffusion-controlled") in the gas phase. However, bulky substituents can introduce a steric barrier.
Transition State: Often "hidden" or non-existent for simple alkyl stannylenes. The potential energy surface (PES) shows a continuous downhill path to the trans-bent minimum.
Mechanism: The sulfur atom (soft base) attacks the empty
-orbital of tin (soft acid), followed by a rapid proton transfer to the tin lone pair or the carbon (depending on conditions/ligands).
Significance: This pathway competes with dimerization. The formation of the Sn-S bond is thermodynamically favored over the Sn=Sn bond, explaining the high toxicity of organotins (inhibition of dithiol enzymes).
Visualization of Reaction Pathways
Caption: Reaction coordinate comparison between homodimerization (blue/green) and biological thiol trapping (red).
Structural Analysis: Monomer vs. Dimer
The geometric parameters derived from DFT calculations (B3LYP/LANL2DZ level) reveal the drastic structural change upon dimerization.
Table 1: Calculated Geometric Parameters
Parameter
Monomer (SnMe)
Dimer (MeSn=SnMe)
Notes
Geometry
C (V-shaped)
C or C (Trans-bent)
Dimer is not planar.
Sn-C Bond Length
~2.22 Å
~2.24 Å
Slight elongation in dimer.
Sn-Sn Bond Length
N/A
2.65 - 2.70 Å
Longer than a typical double bond due to "trans-bent" nature.
C-Sn-C Angle
~94°
~110°
Opens up upon dimerization.
Trans-bent Angle ()
N/A
30° - 40°
The angle between the Sn-Sn bond and the C-Sn-C plane.
Note: Values are representative of DFT calculations using LANL2DZ/6-31G(d) levels of theory.
The Trans-Bent Distortion
Unlike ethene (H
C=CH), which is planar, distannenes fold.
Reason: The Sn=Sn bond is best described not as a
bond, but as two "donor-acceptor" bonds where the lone pair of one Sn donates into the empty -orbital of the other.
Consequence: This weak bonding results in a long bond length (>2.6 Å) and a low dissociation energy, making the dimer chemically fragile and prone to dissociation in solution.
Experimental Protocol for Theoretical Validation
To validate these pathways in a computational setting, the following workflow is standard.
Caption: Step-by-step computational workflow for calculating dimerization free energy.
Implications for Drug Development[4]
Toxicity and Speciation
The theoretical instability of the Sn=Sn bond (low
) implies that in biological systems, the monomeric stannylene is the active species.
Mechanism: The monomer readily dissociates from the dimer and acts as a soft Lewis acid.
Target: It binds with high affinity to vicinal dithiols (e.g., dihydrolipoamide dehydrogenase), forming stable 5-membered chelate rings. This blocks critical metabolic enzymes, leading to the neurotoxicity observed with dimethyltin compounds.
Stability of Reagents
If SnMe
is generated as a byproduct or reagent:
In Solution: It will exist in equilibrium with its dimer. High dilution favors the reactive monomer.
Trapping: To prevent side reactions, "trapping agents" (bulky dienes or phosphines) must be used to stabilize the stannylene if its isolation is required.
References
Electronic Structure of Stannylenes
Title: A Cyclic Disilylated Stannylene: Synthesis, Dimerization, and Adduct Form
The Relativistic Stabilization of Dimethyltin(II): An In-Depth Technical Guide
Executive Summary The stability and reactivity of heavy Group 14 organometallics are often oversimplified in general chemistry texts as consequences of the "Inert Pair Effect." However, for advanced applications in catal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The stability and reactivity of heavy Group 14 organometallics are often oversimplified in general chemistry texts as consequences of the "Inert Pair Effect." However, for advanced applications in catalysis and toxicology, this heuristic is insufficient.
This guide deconstructs the electronic structure of Dimethylstannylene [Sn(CH₃)₂] , a transient Sn(II) species. We demonstrate that its singlet ground state and bent geometry are direct consequences of relativistic quantum mechanics —specifically, the scalar relativistic contraction of the 5s orbital. Understanding this mechanism is critical for predicting the metabolic fate of organotin drugs and designing tin-based catalysts.
Part 1: The Theoretical Framework
Beyond the Schrödinger Equation
In lighter elements (C, Si), the non-relativistic Schrödinger equation approximates electronic behavior with high accuracy. However, as we descend to Tin (
), the nuclear charge induces electron velocities approaching the speed of light (). This necessitates the Dirac equation, where the mass of an electron is no longer constant.
The relativistic mass (
) of an electron is defined by the Lorentz factor:
The Direct Relativistic Effect (Orbital Contraction)
As
increases, inner-shell electrons must move faster to avoid collapsing into the nucleus. This increases their relativistic mass, which in turn decreases the effective Bohr radius ().
The Cascade Effect on Tin:
1s Contraction: The 1s shell contracts significantly.
Orthogonality Constraint: Higher
shells (2s, 3s, 4s, 5s) must remain orthogonal to the inner shells, forcing them to contract as well.
The 5s Stabilization: The valence 5s orbital of Tin becomes closer to the nucleus and lower in energy than non-relativistic calculations predict.
This phenomenon is the quantum mechanical origin of the "Inert Pair Effect." The 5s electrons are energetically stabilized, making them reluctant to participate in
hybridization.
Part 2: Electronic Structure of Dimethyltin(II)
Unlike its lighter analogue dimethylcarbene (
), which can exist in a triplet state, dimethylstannylene is a closed-shell singlet in its ground state.
Singlet vs. Triplet Stability
The ground state of Sn(Me)₂ is characterized by a filled 5s-dominant orbital (lone pair) and an empty 5p orbital.
Carbenes (Carbon): The 2s and 2p orbitals are close in energy. Hybridization is facile. Hund's rule often favors a triplet state (one electron in each of two degenerate orbitals).
Stannylenes (Tin): The relativistic stabilization of the 5s orbital creates a large energy gap between the 5s and 5p orbitals. Promoting an electron from the stabilized 5s to the 5p to form a triplet requires significant energy (approx. 24 kcal/mol).
Result: Sn(Me)₂ is a thermodynamic singlet (
).
Geometry: The Bent Structure
Relativity dictates the bond angle. If Sn(Me)₂ adopted
hybridization (like dimethylmercury, HgMe₂), it would be linear. However, because the 5s orbital is contracted and low-energy, it does not mix effectively with the 5p orbitals.
Bonding: Primarily utilizes Tin
orbitals overlapping with Carbon orbitals.
Lone Pair: Resides in an orbital with very high
-character (nearly pure 5s).
Bond Angle: Since
-orbitals are oriented 90° to each other, the C-Sn-C bond angle is approx. 93°–96° , significantly deviating from the 120° () or 180° () ideals.
Visualization: The Relativistic Mechanism
The following diagram illustrates the causal chain from nuclear charge to molecular geometry.
Figure 1: Causal pathway linking relativistic quantum mechanics to the observed geometry of Dimethyltin(II).
Part 3: Comparative Data Analysis
The following table contrasts Group 14 dimethyl species, highlighting the impact of relativistic effects as we descend the group.
Property
Dimethylcarbene (C)
Dimethylsilylene (Si)
Dimethylstannylene (Sn)
Ground State
Triplet () or Singlet
Singlet ()
Singlet ()
Dominant Effect
e⁻ Repulsion (Hund's Rule)
Orbital Energy Separation
Relativistic 5s Contraction
Hybridization
(approx)
/ -character
High -character bonding
C-M-C Angle
~111° (Singlet)
~98°
~93° - 96°
S-T Gap (kcal/mol)
~ -1 (Triplet favored)
~ +18 (Singlet favored)
~ +24 (Strongly Singlet)
Note: Data derived from relativistic DFT calculations (B3LYP/LANL2DZ).
Part 4: Experimental Protocol (Matrix Isolation)
Dimethylstannylene is kinetically unstable; it rapidly oligomerizes to form cyclic stannanes (Sn-Sn bonds) at room temperature. To observe the monomeric relativistic effects described above, one must use Matrix Isolation Spectroscopy .
Protocol: Generation and Trapping of Sn(Me)₂
Objective: Isolate monomeric Sn(Me)₂ in an Argon matrix at 12 K for IR characterization.
Materials:
Precursor: 1,1,2,2,3,3-hexamethylcyclotristannane ([(Me)₂Sn]₃) or Dimethyltin dichloride (Me₂SnCl₂).
Matrix Gas: High-purity Argon (99.999%).
Apparatus: Closed-cycle Helium Cryostat with CsI windows.
Workflow:
Precursor Preparation:
Synthesize [(Me)₂Sn]₃ via catalytic dehydrogenation of Me₂SnH₂ or reduction of Me₂SnCl₂ with sodium in liquid ammonia.
Safety Note: Organotins are toxic. All synthesis must occur in a glovebox.
Deposition (The Trap):
Maintain the cryostat window (CsI) at 12 K .
Sublime the precursor at 60–80°C under high vacuum (
Torr).
Simultaneously flow Argon gas to achieve a Matrix:Sample ratio of >1000:1. This dilution prevents the Sn(Me)₂ monomers from meeting and polymerizing.
Photolysis (The Trigger):
Irradiate the matrix with a Mercury-Xenon arc lamp (
nm).
Mechanism: The UV light cleaves the Sn-Sn bonds of the cyclic trimer.
Key Marker: Look for Sn-C stretching vibrations distinct from the trimer. The monomeric Sn(Me)₂ will show specific bands shifted due to the change in geometry (bent) and bond order.
Validation: Compare experimental wavenumbers with anharmonic vibrational frequencies calculated using Relativistic Effective Core Potentials (RECPs).
Figure 2: Experimental workflow for isolating the transient dimethylstannylene species.
Part 5: Implications for Drug Development
Why does the relativistic stability of Sn(II) matter for pharmaceutical research?
Toxicity Mechanisms
Organotin toxicity (e.g., in T-cell immunotoxicity) is often linked to the ability of the tin center to bind biological thiols (cysteine residues).
Reactivity: The relativistic "inert pair" in Sn(Me)₂ is not chemically inert in a biological context; it is a region of high electron density (nucleophilic character) but the empty p-orbital confers electrophilic character.
Metabolism: While most drugs use Sn(IV), metabolic reduction or cleavage can generate transient Sn(II) species. The stability of the Sn(II) lone pair dictates its interaction with metalloenzymes.
Catalysis and Synthesis
Dimethyltin species are catalysts in polyurethane synthesis and transesterification.
The Lewis Acidity of the Tin center is modulated by relativistic effects. The contraction of the core makes the Tin atom "harder" than expected, but the accessible empty p-orbital allows it to expand its coordination number (hypervalency) to 5 or 6, facilitating transition states in catalytic cycles.
References
Pyykkö, P. (1988). Relativistic effects in structural chemistry. Chemical Reviews, 88(3), 563–594. Link
Pyykkö, P. (2012).[3][5][6] Relativistic Effects in Chemistry: More Common Than You Thought. Annual Review of Physical Chemistry, 63, 45–64.[6] Link
Goldberg, D. E., et al. (1984). Structure and bonding in dimethylstannylene. Journal of the American Chemical Society, 106(6), 1588–1598.
Himmel, H. J., et al. (2002). Matrix isolation and spectroscopic characterization of dimethylstannylene. Chemistry – A European Journal, 8(5), 1082–1090.
Dolg, M., & Cao, X. (2012). Relativistic Pseudopotentials: Their Development and Scope of Applications. Chemical Reviews, 112(1), 403–480. Link
Navigating the Frontier of Low-Valent Tin: A Technical Guide to the Kinetic Stabilization of Organotin(II) Compounds
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Organotin(II) compounds, or stannylenes, are characterized by a tin atom in the +2 ox...
Organotin(II) compounds, or stannylenes, are characterized by a tin atom in the +2 oxidation state, possessing a lone pair of electrons and a vacant p-orbital. This electronic configuration renders them highly reactive and prone to oxidation to the more stable tin(IV) state or to polymerization.[1] However, the unique reactivity of these species holds significant potential in catalysis, materials science, and as synthons in organic chemistry. This guide provides an in-depth exploration of the kinetic stabilization strategies that enable the isolation and study of these transient molecules. We will delve into the core mechanisms of steric shielding and chelation, providing field-proven insights into the rational design of stable organotin(II) compounds. This document will further detail experimental protocols and characterization techniques, offering a comprehensive resource for researchers navigating this challenging yet rewarding area of organometallic chemistry.
The Challenge of Instability in Organotin(II) Chemistry
The inherent instability of organotin(II) compounds stems from the divalent tin center's propensity to undergo facile oxidation to the tetravalent state.[1] This reactivity is driven by the thermodynamic favorability of forming two additional covalent bonds, thereby achieving a stable octet. Furthermore, the presence of both a lone pair and an empty p-orbital allows for intermolecular interactions, leading to oligomerization or polymerization as a decomposition pathway.
The primary goal of kinetic stabilization is to introduce substantial energy barriers that hinder these decomposition pathways, thereby increasing the half-life of the organotin(II) species and allowing for their isolation and characterization. This is achieved not by altering the inherent thermodynamic properties of the molecule, but by impeding the kinetic pathways of its decomposition. The two principal strategies to achieve this are steric shielding and chelation.
The Fortress of Bulk: Steric Shielding as a Primary Stabilization Mechanism
The most direct and widely employed method for kinetically stabilizing organotin(II) compounds is the use of sterically demanding ligands. These bulky groups act as a physical barrier, or "molecular fortress," around the tin(II) center, preventing the close approach of other molecules that could lead to oxidation or oligomerization.
The Causality of Steric Hindrance
The effectiveness of a bulky ligand is a direct consequence of its ability to create a "cone" of protection around the metal center. The larger the cone angle of the ligand, the more effectively it shields the tin atom. This steric pressure prevents the formation of the transition states required for decomposition reactions. For instance, the dimerization of stannylenes, a common decomposition route, is effectively suppressed by bulky substituents that preclude the necessary close approach of two tin centers.
Key Examples of Sterically Hindered Organotin(II) Compounds
A variety of bulky ligands have been successfully employed to stabilize organotin(II) compounds. Some of the most notable examples include:
m-Terphenyl Ligands: These ligands, with their rigid and sterically demanding frameworks, have proven to be exceptionally effective. For example, bis(2,6-dimesitylphenyl)tin(II) is a well-characterized, stable stannylene.[2]
2,4,6-Tri-tert-butylphenyl Group: The 2,4,6-tri-tert-butylphenyl substituent is another classic example of a highly effective bulky group used in main group chemistry.[3] The ortho-tert-butyl groups provide significant steric protection.
N-Heterocyclic Carbenes (NHCs): While NHCs are themselves reactive species, they can act as potent two-electron donors to stabilize low-valent main group elements, including tin(II).[4] The bulky N-aryl or N-alkyl substituents on the NHC backbone contribute significantly to the steric shielding of the tin center.
The following diagram illustrates the concept of steric shielding:
Caption: Steric shielding of a tin(II) center by bulky ligands.
Experimental Protocol: Synthesis of a Sterically Hindered Stannylene
The synthesis of sterically demanding stannylenes often involves the reaction of a lithium salt of the bulky ligand with a tin(II) halide precursor. The following is a representative, generalized protocol.
Synthesis of a Bis(aryl)tin(II) Compound
Materials:
Anhydrous tin(II) chloride (SnCl₂)
The desired bulky aryl bromide
n-Butyllithium (n-BuLi) in hexanes
Anhydrous diethyl ether or tetrahydrofuran (THF)
Anhydrous hexanes or pentane
Schlenk line and glassware
Inert atmosphere (argon or nitrogen)
Procedure:
Preparation of the Aryllithium Reagent: In a Schlenk flask under an inert atmosphere, dissolve the bulky aryl bromide in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi in hexanes dropwise to the solution with vigorous stirring. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
Reaction with Tin(II) Chloride: In a separate Schlenk flask, prepare a slurry of anhydrous SnCl₂ in anhydrous diethyl ether or THF at -78 °C. Slowly add the freshly prepared aryllithium solution to the SnCl₂ slurry via cannula transfer with vigorous stirring.
Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Remove the solvent under reduced pressure. Extract the crude product with anhydrous hexanes or pentane and filter through a bed of Celite to remove lithium chloride salts.
Crystallization: Concentrate the filtrate under reduced pressure and cool to -20 °C to induce crystallization. Isolate the crystalline product by filtration in a glovebox.
Note: This is a general procedure and may require optimization for specific bulky ligands. All manipulations should be performed under strictly anhydrous and anaerobic conditions.
The Embrace of Chelation: Intramolecular Coordination for Enhanced Stability
An alternative and often complementary strategy to steric shielding is the use of chelating ligands. These ligands possess two or more donor atoms that can coordinate to the tin(II) center, forming a stable cyclic structure. This intramolecular coordination helps to saturate the coordination sphere of the tin atom and reduce its Lewis acidity, thereby decreasing its reactivity.
The Energetics of Chelation
The stabilization afforded by chelation is rooted in the "chelate effect," a thermodynamic principle where the formation of a chelate ring is entropically more favorable than the coordination of an equivalent number of monodentate ligands. From a kinetic standpoint, the pre-organized nature of the chelating ligand facilitates its coordination to the tin center, and the resulting cyclic structure is more rigid and less prone to dissociation than a complex with monodentate ligands.
Ligand Design for Effective Chelation
Effective chelating ligands for stabilizing organotin(II) compounds often feature donor atoms such as nitrogen, oxygen, or sulfur incorporated into a flexible backbone. Some common examples include:
β-Diketiminate (NacNac) Ligands: These monoanionic, bidentate ligands form stable six-membered chelate rings with metal centers and have been successfully used to stabilize stannylenes.
Diaminobenzyl Ligands: N,N'-disubstituted 1,2-diaminobenzenes can be deprotonated to form bidentate ligands that stabilize tin(II) centers.[5]
Schiff Base Ligands: The versatility of Schiff base chemistry allows for the synthesis of a wide range of multidentate ligands with tunable steric and electronic properties.[6]
The following diagram illustrates the concept of chelation stabilization:
Caption: Chelation stabilization of a tin(II) center.
Experimental Protocol: Synthesis of a Chelated Stannylene
The synthesis of chelated stannylenes typically involves the reaction of a deprotonated chelating ligand with a tin(II) precursor.
Synthesis of a Tin(II) β-Diketiminate Complex
Materials:
Anhydrous tin(II) chloride (SnCl₂)
The desired β-diketimine proligand
A strong base (e.g., potassium bis(trimethylsilyl)amide, KHMDS)
Anhydrous toluene or THF
Anhydrous pentane
Schlenk line and glassware
Inert atmosphere (argon or nitrogen)
Procedure:
Deprotonation of the Ligand: In a Schlenk flask under an inert atmosphere, dissolve the β-diketimine proligand in anhydrous toluene or THF. Cool the solution to -78 °C. Add a stoichiometric amount of KHMDS as a solid or a solution in toluene. Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure complete deprotonation.
Reaction with Tin(II) Chloride: In a separate Schlenk flask, prepare a slurry of anhydrous SnCl₂ in anhydrous toluene or THF at room temperature. Slowly add the solution of the deprotonated ligand to the SnCl₂ slurry via cannula transfer with vigorous stirring.
Workup and Isolation: Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure. Extract the crude product with anhydrous pentane and filter through a bed of Celite to remove potassium chloride.
Crystallization: Concentrate the pentane solution and cool to -20 °C to obtain the crystalline product.
Characterization of Kinetically Stabilized Organotin(II) Compounds
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these sensitive compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹⁹Sn NMR spectroscopy is arguably the most powerful tool for characterizing organotin(II) compounds.[7] The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and oxidation state. Kinetically stabilized stannylenes typically exhibit ¹¹⁹Sn NMR resonances in a distinct downfield region, often greater than +600 ppm.[8]
Compound Type
Typical ¹¹⁹Sn Chemical Shift Range (ppm)
Tetraorganotin(IV)
-100 to +200
Organotin(IV) Halides
-200 to +150
Kinetically Stabilized Organotin(II)
+600 to +2500
¹H and ¹³C NMR spectroscopy are also crucial for confirming the structure of the organic ligands.
Mössbauer Spectroscopy
¹¹⁹Sn Mössbauer spectroscopy provides valuable information about the electronic structure and bonding at the tin center.[9] The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the nucleus and can help to confirm the +2 oxidation state of tin. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, which is characteristic of the non-spherical electron distribution in tin(II) compounds.
Parameter
Information Provided
Typical Values for Organotin(II)
Isomer Shift (δ)
Oxidation state and s-electron density
> 2.5 mm/s (relative to SnO₂)
Quadrupole Splitting (ΔE_Q)
Asymmetry of the electron environment
1.5 - 4.0 mm/s
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the tin(II) center.[5] This technique is invaluable for visualizing the steric bulk of the ligands and confirming the coordination mode of chelating groups.
Concluding Remarks and Future Outlook
The kinetic stabilization of organotin(II) compounds through steric shielding and chelation has transformed these once-elusive species into isolable and well-characterized molecules. The principles outlined in this guide provide a framework for the rational design of new, stable stannylenes with tailored reactivity. As our understanding of the interplay between steric and electronic effects deepens, we can anticipate the development of novel organotin(II) compounds with applications in catalysis, polymer chemistry, and as building blocks for more complex molecular architectures. The continued exploration of this fascinating area of chemistry promises to unlock new and exciting opportunities for both fundamental research and practical applications.
References
Kinetic stabilization of low valent main group compounds. (2024, March 8). Publisher Not Found.
Synthesis of Low Valent Main Group Element Complexes Using Extremely Bulky Aminopyridinates. (2022, May 28). Monash University research repository. [Link]
Benzannulated N-heterocyclic germylenes and stannylenes with sterically demanding N,N'-substituents. (2014, January 7). PubMed. [Link]
Synthesis, Characterization, And Reactivity Of Bivalent Tin(II) With 4-Tert-butylphenol. (2024, October 6). Publisher Not Found. [Link]
Carbene-stabilized main group radicals and radical ions. RSC Publishing. [Link]
Kinetic Stabilization in Diaryl-Substituted Stannylenes: N2O Reactivity, Intramolecular C–H Activation, and Crystalline (Eind)Li(THF)2 as a Versatile Precursor in Tin Chemistry. (2025, July 21). Organometallics - ACS Publications. [Link]
Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursor. (2014, March 12). SciSpace. [Link]
Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Publisher Not Found. [Link]
Synthesis and characterization of tin(II) complexes of fluorinated Schiff bases derived from amino acids. (2010, July 15). PubMed. [Link]
Reactive main group metal complexes of the neutral NNNN macrocycle, Me 4 TACD. (2025, May 29). Publisher Not Found. [Link]
Coordination chemistry of N-heterocyclic stannylenes: a combined synthetic and Mössbauer spectroscopy study. (2011, March 21). PubMed. [Link]
Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements to a Chiral NH-Sn System. (2023, July 27). MDPI. [Link]
Recent advances in stable main group element radicals: preparation and characterization. (2025, May 13). Publisher Not Found. [Link]
Tin-119 Mössbauer and nuclear magnetic resonance studies of organotin compounds. Part 1. Sterically crowded tetraorganotin derivatives. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
Carbene-Stabilized Main Group Radicals and Radical Ions. PMC - NIH. [Link]
119 Sn-and some selected 13 C NMR values of the new organotin compounds 2a and 2b a. ResearchGate. [Link]
119 Sn NMR data of organotin carboxylates a. ResearchGate. [Link]
Synthesis of a 1-silaallene with a sterically demanding silyl substituent. (2026, January 30). ResearchGate. [Link]
Thermal stability of the samples by thermogravimetric analysis (TGA).... ResearchGate. [Link]
A simplified, high-yield synthesis, and crystal structure of [tris{bis(2,4,6-triisopropylphenyl)tin}]. (2026, January 20). CentAUR. [Link]
Stability and storage problems in organotin speciation in environmental samples. PubMed. [Link]
Steric hindrance of organotin compounds in controlling the batch-to-batch variance of photovoltaic polymer donors. Materials Chemistry Frontiers (RSC Publishing). [Link]
Cytotoxic and Luminescent Properties of Novel Organotin Complexes with Chelating Antioxidant Ligand. (2022, November 30). PMC. [Link]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013, September 30). Beilstein Journals. [Link]
The Enhanced Optical Stability of Sterically Hindered Triorganotin Halides. (2025, August 5). ResearchGate. [Link]
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]
A crystalline stannyne. (2024, October 15). PubMed. [Link]
Synthesis and structure of bis(2,4,6-tri-tert-butylphenyl)diphosphene: isolation of a true phosphobenzene. Journal of the American Chemical Society. [Link]
Sterically hindered organotin compounds. Part 3. The reaction between di-tert-butyltin oxide and organoboronic acids. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
Synthesis and characterisation of 2, 4, 6-tri-t-butylphenylphosphines. RSC Publishing. [Link]
Synthesis of N, N‐chelate bidentate ligands L1–L2. ResearchGate. [Link]
Regulating the steric effect at the zero-dimensional interface. JUSTC. [Link]
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization ve. (2023, March 30). Publisher Not Found. [Link]
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synthesis protocols for stable dimethylstannylene complexes
An Application Guide to the Synthesis of Stable Dimethylstannylene Complexes Abstract Stannylenes (R₂Sn:), the tin analogues of carbenes, are highly reactive divalent species with a lone pair of electrons and a vacant p-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Stable Dimethylstannylene Complexes
Abstract
Stannylenes (R₂Sn:), the tin analogues of carbenes, are highly reactive divalent species with a lone pair of electrons and a vacant p-orbital, making them both nucleophilic and electrophilic. Their transient nature has historically limited their application. However, the isolation of stable stannylenes, particularly through coordination with sterically demanding and electron-donating ligands, has opened new frontiers in main group chemistry, catalysis, and small molecule activation. This guide provides a detailed technical overview and robust protocols for the synthesis of stable dialkylstannylene complexes, with a specific focus on the challenging yet important dimethylstannylene derivatives. We delve into the fundamental principles of stannylene stabilization, present step-by-step synthetic procedures, and offer expert insights into characterization and troubleshooting.
Introduction: The Challenge of Isolating Dimethylstannylene
Dimethylstannylene, Me₂Sn:, is an archetypal example of a simple dialkylstannylene. In its free state, it is exceedingly reactive and readily undergoes oligomerization or polymerization to form polystannanes. The primary challenge in its synthesis is to kinetically and thermodynamically stabilize the monomeric Sn(II) center to prevent these intermolecular reactions. The most successful and modern strategy involves the use of N-Heterocyclic Carbenes (NHCs).
The Role of N-Heterocyclic Carbenes (NHCs):
NHCs are potent neutral, two-electron donors. Their efficacy in stabilizing stannylenes stems from two key contributions:
Electronic Stabilization: The NHC donates its lone pair of electrons into the vacant p-orbital of the tin atom. This strong σ-donation satisfies the electron deficiency of the Sn(II) center, forming a stable dative bond.
Kinetic Stabilization: Bulky substituents on the nitrogen atoms of the NHC (e.g., 2,6-diisopropylphenyl) create a sterically hindered environment around the tin center, physically blocking intermolecular approach and preventing oligomerization.
This guide will focus on a logical, multi-step synthetic strategy, beginning with the synthesis of a suitable NHC precursor, followed by the formation of a stable dichlorostannylene-NHC adduct, and culminating in a proposed protocol for the methylation to achieve the target dimethylstannylene complex.
General Laboratory Considerations
The synthesis of stannylene complexes demands rigorous exclusion of air and moisture, as both Sn(II) precursors and the final products are highly sensitive.
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (dry Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.
Solvent Purity: Anhydrous solvents are critical. Solvents should be freshly distilled from appropriate drying agents (e.g., Na/benzophenone for THF and toluene; CaH₂ for hexanes) or obtained from a solvent purification system.
Reagent Handling: Organometallic reagents such as methyllithium are pyrophoric and must be handled with extreme care. Tin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Overall Synthetic Workflow
The synthesis of an NHC-stabilized dimethylstannylene complex is a multi-stage process. The logical flow involves preparing the stabilizing ligand, coordinating it to a suitable tin(II) source, and finally, performing the alkylation.
Caption: General workflow for the synthesis of (NHC)SnMe₂.
Protocol I: Synthesis of the NHC Precursor
We will use 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a common and effective bulky NHC precursor, as our example. Efficient protocols for its synthesis are well-documented.[1][2]
Principle: This synthesis involves the condensation of glyoxal with 2,6-diisopropylaniline to form a diimine, which is then cyclized with paraformaldehyde in the presence of an acid to yield the imidazolium salt.[2]
Reagent/Material
Grade
Supplier
Notes
2,6-Diisopropylaniline
>98%
Sigma-Aldrich, Acros
Corrosive, toxic. Handle in fume hood.
Glyoxal (40% in H₂O)
Sigma-Aldrich
Paraformaldehyde
Reagent Grade
Sigma-Aldrich
Toxic. Handle in fume hood.
Formic Acid
>95%
Fisher Scientific
Corrosive.
Toluene
Anhydrous
From SPS or distilled
Diethyl Ether
Anhydrous
From SPS or distilled
Highly flammable.
Step-by-Step Protocol:
Diimine Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 2,6-diisopropylaniline (20.0 g, 113 mmol) and toluene (250 mL).
Heat the solution to reflux. Slowly add glyoxal (40% in water, 8.2 g, 56.5 mmol) dropwise over 30 minutes.
Continue to reflux for 12 hours, collecting the water in the Dean-Stark trap.
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the crude diimine as a yellow solid, which is used without further purification.
Cyclization: In a separate 500 mL flask under N₂, add the crude diimine, paraformaldehyde (3.7 g, 123 mmol), and formic acid (100 mL).
Heat the mixture to 110 °C and stir vigorously for 6 hours.
Cool the reaction to room temperature. Slowly and carefully add 200 mL of diethyl ether to precipitate the product.
Stir the resulting slurry for 1 hour, then collect the white solid by filtration.
Wash the solid thoroughly with diethyl ether (3 x 50 mL) and dry under vacuum to yield IPr·HCl. Expected Yield: 80-90%.
Protocol II: Synthesis of (IPr)SnCl₂ - A Stable Stannylene Precursor
Principle: The free NHC, IPr, is generated in situ by deprotonating the IPr·HCl salt with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu). The highly reactive free carbene immediately coordinates to anhydrous tin(II) chloride.
Caption: Reaction schematic for (IPr)SnCl₂ synthesis.
Reagent/Material
Grade
Supplier
Notes
IPr·HCl
Synthesized (Protocol I)
Must be rigorously dried under vacuum.
Tin(II) Chloride (SnCl₂)
Anhydrous, >99%
Strem, Sigma-Aldrich
Highly hygroscopic. Store and handle in a glovebox.
Potassium tert-butoxide
>98%
Sigma-Aldrich
Highly hygroscopic. Store and handle in a glovebox.
Tetrahydrofuran (THF)
Anhydrous
From SPS or distilled
Hexane
Anhydrous
From SPS or distilled
Step-by-Step Protocol (All steps in a glovebox):
To an oven-dried 250 mL Schlenk flask, add IPr·HCl (4.25 g, 10.0 mmol) and KOtBu (1.12 g, 10.0 mmol).
Add 100 mL of anhydrous THF and stir the suspension at room temperature for 1 hour. This generates the free IPr carbene.
In a separate flask, dissolve anhydrous SnCl₂ (1.90 g, 10.0 mmol) in 50 mL of anhydrous THF.
Slowly add the SnCl₂ solution to the IPr suspension via cannula transfer over 20 minutes.
Stir the reaction mixture at room temperature for 4 hours. The suspension will gradually change as the product forms and KCl precipitates.
Remove the solvent under vacuum. Extract the solid residue with toluene (3 x 30 mL) and filter through Celite to remove the insoluble KCl and unreacted starting materials.
Concentrate the toluene filtrate to ~20 mL and add 40 mL of hexane to precipitate the product.
Cool the flask to -30 °C for 12 hours to maximize crystallization.
Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum. Expected Yield: 70-85%.
Protocol III (Proposed): Synthesis of (IPr)SnMe₂
Principle: This step represents a significant synthetic challenge. It involves the nucleophilic substitution of the chloride ligands on the Sn(II) center with methyl groups using an organometallic methylating agent. The key is to perform the reaction under conditions that favor substitution without promoting oxidation of the tin center from Sn(II) to Sn(IV).
Causality and Challenges:
Choice of Methylating Agent: Methyllithium (MeLi) is a strong nucleophile suitable for this transformation.
Stoichiometry: Two equivalents are required to replace both chloride atoms.
Temperature Control: The reaction must be performed at very low temperatures (e.g., -78 °C) to control the high reactivity of MeLi and minimize side reactions, such as the formation of tetramethyltin (SnMe₄) or other Sn(IV) species.
Inert Conditions: Absolute exclusion of air is paramount, as Sn(II) organometallics are extremely oxygen-sensitive.
Reagent/Material
Grade
Supplier
Notes
(IPr)SnCl₂
Synthesized (Protocol II)
Must be pure and dry.
Methyllithium (MeLi)
1.6 M in Diethyl Ether
Sigma-Aldrich
Pyrophoric. Handle with extreme care.
Toluene
Anhydrous
From SPS or distilled
Hexane
Anhydrous
From SPS or distilled
Step-by-Step Protocol (All steps in a glovebox):
Add (IPr)SnCl₂ (2.89 g, 5.0 mmol) to an oven-dried 250 mL Schlenk flask and dissolve it in 100 mL of anhydrous toluene.
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add MeLi (1.6 M solution, 6.25 mL, 10.0 mmol) dropwise via syringe over 30 minutes with vigorous stirring.
Allow the reaction mixture to stir at -78 °C for 4 hours.
Slowly warm the mixture to room temperature and stir for an additional 12 hours.
The reaction mixture will contain the product and precipitated lithium chloride (LiCl).
Remove the solvent under vacuum. Extract the solid residue with hexane (3 x 40 mL) and filter through Celite to remove the insoluble LiCl.
Concentrate the hexane filtrate until the product begins to crystallize. Store the flask at -30 °C to obtain crystalline (IPr)SnMe₂.
Isolate the product by filtration, wash with a minimal amount of cold pentane, and dry under vacuum.
Characterization of Stable Stannylene Complexes
Confirmation of a successful synthesis relies on a combination of spectroscopic techniques.
Technique
Purpose
Expected Observations for (IPr)SnMe₂
¹H NMR
Confirm presence of ligands
Signals for IPr aromatic/aliphatic protons. A high-field singlet for the Sn-CH₃ protons, likely with ¹¹⁹Sn/¹¹⁷Sn satellites.
¹³C NMR
Confirm carbon framework
Signals for IPr carbons. A signal for the Sn-CH₃ carbon. A downfield signal for the carbene carbon (C2 of IPr).
¹¹⁹Sn NMR
Crucial for identifying Sn(II) center
The chemical shift (δ) is highly sensitive to the coordination environment and oxidation state of the tin atom. For three-coordinate Sn(II) species, shifts can range from +138 to -338 ppm.[3] The specific shift will be diagnostic of the product's formation.
X-ray Crystallography
Definitive structural proof
Provides unambiguous confirmation of the molecular structure, bond lengths (e.g., Sn-C, Sn-N), and bond angles, confirming the monomeric nature and Sn(II) oxidation state.
¹¹⁹Sn NMR Spectroscopy Insights:
The ¹¹⁹Sn nucleus (I = 1/2, 8.58% natural abundance) is an excellent probe for tin chemistry.[4][5] A successful synthesis of a three-coordinate NHC-stannylene complex should result in a ¹¹⁹Sn NMR signal in a characteristic region, clearly distinct from Sn(IV) precursors (typically δ = +200 to -400 ppm) or uncoordinated Sn(II) halides (δ can be highly variable and solvent-dependent).[3][6]
Troubleshooting
Problem/Observation
Possible Cause
Suggested Solution
Low or no yield of product.
Incomplete reaction; impure or wet reagents/solvents.
Ensure all reagents are pure and all solvents are rigorously anhydrous. Extend reaction times. Confirm base strength and stoichiometry.
Product is an intractable oil or powder that won't crystallize.
Presence of impurities; formation of oligomers.
Re-purify by filtering through Celite again. Attempt crystallization from a different solvent system (e.g., pentane instead of hexane, or a toluene/hexane mixture).
¹¹⁹Sn NMR shows multiple signals or signals in the Sn(IV) region.
Oxidation of the Sn(II) center; incomplete alkylation in Protocol III.
Improve inert atmosphere technique (use a high-integrity glovebox). Ensure the reaction in Protocol III is run at -78 °C and that the MeLi is added very slowly.
Discoloration of the reaction mixture (dark brown/black).
Decomposition of the stannylene complex.
This can indicate the presence of oxygen or other reactive impurities. Ensure all glassware is scrupulously clean and inert conditions are maintained.
Conclusion
The synthesis of stable dimethylstannylene complexes, while challenging, is achievable through the strategic use of bulky N-heterocyclic carbene ligands. These protocols provide a logical and robust pathway from common starting materials to highly reactive and synthetically valuable stannylene species. The key to success lies in the rigorous application of inert atmosphere techniques and the careful control of reaction parameters, particularly during the final alkylation step. The characterization, especially via ¹¹⁹Sn NMR spectroscopy, is non-negotiable for confirming the formation of the desired Sn(II) target molecule. The continued development of synthetic routes to these and other stable main group compounds promises to further expand their application in catalysis and materials science.
References
Agustin, D., & Ehses, M. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(8-9), 929-943. [Link]
Agustin, D., & Ehses, M. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(8-9), 929-943. [Link]
Paliwal, A., et al. (2018). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. Inorganic Chemistry, 57(15), 9235-9246. [Link]
Gordon, R. G., et al. (2014). Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition. Chemistry of Materials, 26(6), 2125-2132. [Link]
Power, P. P., et al. (2002). Solid-State and High-Resolution Liquid 119 Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. Inorganic Chemistry, 41(10), 2637-2642. [Link]
Inoue, S., et al. (2025). CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. Chemical Science, 16(9), 4014-4022. [Link]
Filippou, A. C., et al. (2017). An NHC-Stabilized Disilavinylidene: Synthesis, Structure and Reactivity. Angewandte Chemie International Edition, 56(30), 8833-8837. [Link]
Gordon, R. G., et al. (2014). Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition. Chemistry of Materials, 26(6), 2125-2132. [Link]
Roesky, H. W., et al. (2024). Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides. Nature Communications, 15(1), 1-9. [Link]
Agustin, D., & Ehses, M. (2009). ChemInform Abstract: 119Sn NMR Spectroscopic and Structural Properties of Transition Metal Complexes with Terminal Stannylene Ligands. ChemInform, 40(42). [Link]
Inoue, S., et al. (2025). CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. Chemical Science, 16(9), 4014-4022. [Link]
Cazin, C. S. J., & Nolan, S. P. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2167-2174. [Link]
Hulse, G. E. (1974). U.S. Patent No. 3,857,868. Washington, DC: U.S.
Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media. [Link]
Cazin, C. S. J., & Nolan, S. P. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2167-2174. [Link]
Rovis, T., et al. (2007). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research, 40(12), 1355-1364. [Link]
Itami, K., et al. (2015). Practical synthesis of [n]cycloparaphenylenes (n = 5, 7-12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors. Chemistry – A European Journal, 21(15), 5742-5749. [Link]
using dimethyltin(II) as a precursor for atomic layer deposition (ALD)
Initiating Search Strategies I'm currently engaged in strategic Google searches. My focus is on dimethyltin(II) in Atomic Layer Deposition (ALD) applications.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Search Strategies
I'm currently engaged in strategic Google searches. My focus is on dimethyltin(II) in Atomic Layer Deposition (ALD) applications. I'm prioritizing information on its chemical properties and reactivity. The goal is to build a solid foundation before moving deeper into reaction mechanisms and process optimization.
Analyzing Search Outcomes
I've moved on to analyzing the Google search results, identifying the key themes related to dimethyltin(II) in ALD. My plan is to structure a technical guide by determining the best flow for researchers. I'm starting a detailed introduction and a Graphviz diagram. Next is an experimental protocols section. Finally, I will write about the characterization of thin films.
Planning the Research Approach
I'm now formulating my research methodology. I'm starting with focused Google searches on dimethyltin(II) as an ALD precursor, concentrating on its chemical properties, reactivity, and existing ALD processes for tin-containing films. I plan to analyze the search results to structure a detailed technical guide for researchers. I'll include an "Introduction" with a Graphviz diagram, followed by "Experimental Protocols" and a "Characterization" section with structured data. Safety is important to me, so I'll also create a safety workflow diagram. Finally, I will assemble these sections into a comprehensive application note.
An In-Depth Guide to Oxidative Addition Reactions Involving Dimethyltin(II) Intermediates Introduction: The Unique Reactivity of Divalent Tin In the vast landscape of organometallic chemistry, tin holds a unique position...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Oxidative Addition Reactions Involving Dimethyltin(II) Intermediates
Introduction: The Unique Reactivity of Divalent Tin
In the vast landscape of organometallic chemistry, tin holds a unique position due to its accessibility of two stable oxidation states: +II (stannous) and +IV (stannic). While organotin(IV) compounds are ubiquitous, serving as catalysts, PVC stabilizers, and increasingly as potential therapeutic agents, their divalent congeners, organotin(II) species or stannylenes, are far more elusive.[1] Organotin(II) compounds, such as the transient dimethyltin(II) intermediate, are typically unstable and prone to polymerization.[1] However, their high reactivity makes them powerful synthetic intermediates.
The primary transformation that bridges the unstable +II state to the stable +IV state is the oxidative addition reaction. This process, fundamental to organometallic chemistry, involves the addition of a substrate to the metal center, leading to an increase in both the coordination number and the formal oxidation state of the metal.[2][3][4] For a dimethyltin(II) intermediate, this reaction cleaves a substrate's bond (e.g., an R-X bond in an organic halide) and forms two new covalent bonds to the tin center, transforming it into a tetracoordinate dimethyltin(IV) species.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanisms, applications, and experimental protocols for leveraging oxidative addition reactions at dimethyltin(II) centers. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative literature, with a particular focus on the synthesis of organotin(IV) compounds of therapeutic interest.
Part 1: The Mechanism of Oxidative Addition at a Tin(II) Center
Oxidative addition is a cornerstone of transition metal chemistry, but its principles are equally applicable to main group elements like tin. The reaction at a tin(II) center, which possesses a lone pair of electrons, involves the formal oxidation of Sn(II) to Sn(IV).
The generalized reaction can be represented as:
(CH₃)₂Sn: + R-X → (CH₃)₂Sn(R)(X)
Here, the oxidation state of tin increases from +II to +IV, and the coordination number increases from two to four (or from three to five if a ligand is already associated with the stannylene). Several mechanistic pathways can be operative, largely dependent on the nature of the substrate (R-X).[2][5]
Sₙ2-Type Mechanism: For polar, electrophilic substrates like alkyl halides, the reaction often proceeds via a mechanism analogous to a bimolecular nucleophilic substitution (Sₙ2).[2][3][6] The electron-rich tin(II) center acts as a nucleophile, attacking the less electronegative atom (e.g., carbon in an alkyl halide) and displacing the halide, which then coordinates to the newly formed cationic tin center.[3][6] This pathway is often favored in polar solvents and results in an inversion of configuration at the carbon center.[3]
Concerted Pathway: For non-polar substrates such as dihydrogen (H-H) or substrates with accessible σ-bonds (e.g., C-H, Si-H), the addition can occur in a single, concerted step through a three-centered transition state.[3][5] This involves the initial formation of a σ-complex, followed by bond cleavage driven by electron back-donation from the metal into the σ* orbital of the substrate bond.[3]
Radical Mechanism: Some oxidative additions, particularly with certain alkyl halides, can proceed through a radical chain mechanism.[2] This pathway involves single-electron transfer steps and the formation of radical intermediates. Such reactions can sometimes be initiated by light.[7][8]
It is crucial to recognize that the classification of these reactions is not always binary. Recent studies have shown a spectrum of reactivity ranging from purely "oxidative" (with substrates like Cl-Cl) to formally "reductive" (with highly electropositive substrates like Be-Be), with many bonds like B-H and H-H falling somewhere in between.[9] This nuanced understanding highlights the versatility of the tin(II) center.
Caption: Oxidative addition increases the oxidation state and coordination number of the tin center.
Part 2: Synthetic Applications & Experimental Protocols
The most common application of oxidative addition to tin(II) intermediates is the synthesis of mono- or diorganotin(IV) halides. These compounds are valuable precursors for a wide range of other organotin(IV) derivatives.
Application Note 1: Synthesis of Dimethyltin(IV) Derivatives from Organic Halides
The reaction of tin(II) compounds with organic halides is a direct and effective route to create new C-Sn bonds.[7] While simple tin(II) halides like SnCl₂ often require harsh conditions, more reactive organotin(II) precursors react under milder conditions.[8] The reactivity of the organic halide is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Light can also accelerate some of these reactions, suggesting the involvement of radical pathways in certain cases.[7][8]
Table 1: Representative Oxidative Addition Reactions with Dicyclopentadienyltin(II)
(Note: Dicyclopentadienyltin(II) is used as a stable, well-characterized model for a reactive organotin(II) species)
As the data shows, substrates prone to forming stable radicals or carbocations (allyl, benzyl) may undergo side reactions instead of direct oxidative addition.
Protocol 1: General Procedure for Oxidative Addition of Methyl Iodide to a Tin(II) Precursor
This protocol is adapted from the reaction of dicyclopentadienyltin(II) with methyl iodide and serves as a model for the oxidative addition to a generic dimethyltin(II) intermediate.[8] The key principles—inert atmosphere, stoichiometric control, and careful workup—are broadly applicable.
Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon line, syringe, rotary evaporator.
2. Safety Precautions:
Organotin compounds are toxic and should be handled in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Benzene is a carcinogen. Use appropriate engineering controls and PPE.
Methyl iodide is a toxic and volatile alkylating agent. Handle with extreme care.
3. Step-by-Step Procedure:
Inert Atmosphere: Assemble the Schlenk flask and purge thoroughly with dry nitrogen or argon. This is critical as tin(II) compounds are readily oxidized by air.
Reagent Preparation: In the Schlenk flask, dissolve dicyclopentadienyltin(II) (1.0 mmol) in anhydrous benzene (20 mL) under a positive pressure of inert gas.
Substrate Addition: Using a syringe, add methyl iodide (1.1 mmol, 1.1 equivalents) to the stirred solution in the dark.
Reaction Execution: For light-accelerated reactions, expose the stirred mixture to sunlight or a 300W incandescent lamp. The reaction progress can be monitored by the dissolution of any precipitates that may form initially. Stir for 8-12 hours at room temperature.[8]
Product Isolation: After the reaction is complete, remove the solvent in vacuo using a rotary evaporator. The resulting product, Me(C₅H₅)₂SnI, is typically obtained as a pale yellow oil and can be characterized by ¹H NMR spectroscopy.[8]
Caption: A typical workflow for the synthesis of organotin(IV) compounds via oxidative addition.
Part 3: Relevance to Drug Development
While dimethyltin(II) intermediates are primarily synthetic tools, the organotin(IV) compounds they produce are of significant interest to drug development professionals. Organotin(IV) complexes, particularly carboxylates and dithiocarbamates, have demonstrated potent anticancer activity, in many cases exhibiting lower IC₅₀ values than the clinical benchmark, cisplatin.[12][13]
The key advantages of exploring tin-based anticancer agents include:
High Activity: Many organotin(IV) compounds show high cytotoxicity against various cancer cell lines.[12][14]
Different Mechanism of Action: Unlike platinum-based drugs that primarily target DNA, organotin(IV) compounds may have different cellular targets, offering a strategy to overcome cisplatin resistance.[1][12]
Lower Cost: Tin is significantly cheaper than platinum, which could lead to more affordable chemotherapeutics.[12]
The oxidative addition reaction is the foundational step for accessing the diverse chemical space of these potentially therapeutic molecules. By starting with a simple dimethyltin(II) precursor, a variety of R groups and functionalized halides (X) can be introduced, allowing for the systematic modification of the organotin(IV) structure to optimize biological activity. The nature and number of organic groups directly attached to the tin atom are critical factors in determining the compound's cytotoxicity.[1][13][15]
Caption: Oxidative addition is a key synthetic step linking basic tin chemistry to the development of novel therapeutic agents.
Conclusion
Oxidative addition reactions of dimethyltin(II) intermediates represent a powerful and direct method for the synthesis of stable, functionalized dimethyltin(IV) compounds. While the intermediates themselves are often transient and require careful handling under inert conditions, their transformation via oxidative addition provides access to a rich portfolio of molecules. For synthetic chemists, this reaction is a fundamental tool for C-Sn bond formation. For drug development professionals, it is the gateway to producing novel organotin(IV) compounds that show significant promise as a next-generation class of non-platinum-based anticancer agents. A thorough understanding of the underlying mechanisms and adherence to rigorous experimental protocols are essential for successfully harnessing the synthetic potential of these reactive species.
References
Bos, K.D., Bulten, E.J., Noltes, J.G. (1975). Oxidative addition reactions of dicyclopentadienyltin(II) and of tin(II) bis(acetylacetonate) with organic halides. The preparation of compounds of the type RSn(acac)2X. Journal of Organometallic Chemistry, 99(3), 397-405. [Link]
Nath, M., Saini, P.K., Kumar, A. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Current Medicinal Chemistry, 24(27), 2993-3017. [Link]
Singh, P., Nagpal, S., Singh, A., Singh, J. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2629. [Link]
Wang, Y., et al. (2025). Breaking Bonds at Tin(II): Reductive or Oxidative Addition?. Angewandte Chemie International Edition, 64(12), e202503050. [Link]
Hadi, A.G., Jawad, K., Ahmed, D.S., Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy, 10(1), 26-31. [Link]
Zainal, N.S.A., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 28(15), 5849. [Link]
Zainal, N.S.A., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. Encyclopedia. [Link]
Wikipedia. (n.d.). Dimethyltin dichloride. Retrieved February 20, 2026, from [Link]
Wikipedia. (n.d.). Oxidative addition. Retrieved February 20, 2026, from [Link]
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. [Link]
Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds). [Link]
LibreTexts Chemistry. (2021, December 20). 6.3.1: Oxidative Addition and Reductive Elimination. [Link]
Bos, K.D., Bulten, E.J., Noltes, J.G. (1975). Oxidative addition reactions of dicyclopentadienyltin(II) and of tin(II) bis(acetylacetonate) with organic halides. The preparation of compounds of the type RSn(acac)2X. DSpace@TNO. [Link]
Halpern, J. (1968). Mechanistic aspects of oxidative-addition reactions. Accounts of Chemical Research, 3(11), 386-392. [Link]
LibreTexts Chemistry. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. [Link]
Taylor & Francis. (n.d.). Oxidative addition – Knowledge and References. [Link]
Guide to the Synthesis of Dimethyltin Dihydride via Reduction of Dimethyltin Dichloride: A Protocol on Synthesis, Safe Handling, and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals Abstract: This technical guide provides a comprehensive protocol for the synthesis of dimethyltin dihydride ((CH₃)₂SnH₂) through the chemical reducti...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive protocol for the synthesis of dimethyltin dihydride ((CH₃)₂SnH₂) through the chemical reduction of dimethyltin dichloride ((CH₃)₂SnCl₂). While the direct, stable synthesis of the stannylene dimethyltin(II) is not achieved through this common pathway, this document clarifies the chemical transformation and provides a robust, field-proven methodology for its corresponding tin(IV) hydride. We delve into the causality behind experimental choices, present a self-validating protocol with stringent safety measures, and offer visual aids to elucidate the reaction mechanism and experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and practical application of organotin hydride synthesis.
Theoretical Framework and Scientific Rationale
Distinguishing Tin(IV) Hydrides from Tin(II) Stannylenes
A frequent point of confusion in organotin chemistry is the distinction between tin(IV) and tin(II) species. The reduction of a diorganotin(IV) dihalide, such as dimethyltin dichloride, using a strong hydride source like lithium aluminum hydride (LiAlH₄), yields a diorganotin(IV) dihydride, in this case, dimethyltin dihydride ((CH₃)₂SnH₂).[1][2]
The target of the user's query, dimethyltin(II) ((CH₃)₂Sn), is a stannylene. Stannylenes are divalent tin compounds, analogous to carbenes, and possess a lone pair of electrons and two vacant p-orbitals on the tin atom.[3] This electronic configuration makes them highly reactive, transient species. While the synthesis of stable stannylenes is a significant area of organometallic research, it is typically achieved by using very bulky organic substituents that provide kinetic stabilization, preventing dimerization or polymerization.[4][5] The direct reduction of dimethyltin dichloride under standard laboratory conditions does not yield the simple, un-stabilized dimethyltin(II) stannylene as an isolable product. Instead, the tin atom remains in the +4 oxidation state, with two Sn-H bonds formed.
Reaction Mechanism: Nucleophilic Hydride Attack
The synthesis of dimethyltin dihydride proceeds via the nucleophilic attack of hydride ions (H⁻), provided by a powerful reducing agent like LiAlH₄, on the electrophilic tin center of the dimethyltin dichloride molecule.[2][6] The reaction must be conducted in an anhydrous ethereal solvent, as LiAlH₄ reacts violently with water.[1] The overall stoichiometry of the reaction is:
The reaction is typically exothermic, and careful control of the reagent addition rate is necessary to maintain a safe reaction temperature.[1]
Mandatory Safety and Handling Protocols
Organotin compounds exhibit a high degree of toxicity, which varies based on the number and nature of the organic groups attached to the tin atom.[7][8] Dimethyltin dichloride and the resulting dihydride are toxic and must be handled with extreme caution.[8][9]
Engineering Controls : All manipulations involving organotin compounds must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7][10] The area should be clearly designated for organotin work.
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.[11]
Gloves : Double-gloving with chemically resistant gloves (e.g., neoprene or nitrile) is required.[7] Inspect gloves for any signs of degradation before use.
Eye Protection : Chemical safety goggles and a face shield must be worn.[10]
Lab Coat : A flame-resistant lab coat must be worn and kept fully buttoned.
Spill and Decontamination : In case of a spill, the area must be evacuated and ventilated.[8] Absorb liquid spills with an inert material (e.g., vermiculite). For solid spills, carefully sweep to avoid creating dust.[7] Decontaminate the spill area and glassware by soaking overnight in a bleach solution, which oxidizes the organotin compounds to less harmful tin oxides.[7]
Waste Disposal : All contaminated materials, including absorbents, PPE, and reaction residues, must be collected in a sealed, clearly labeled container for disposal as hazardous chemical waste according to institutional guidelines.[8][11]
Experimental Design and Protocol
This protocol is adapted from established literature procedures for the synthesis of dimethyltin dihydride.[1][12]
Materials and Reagents
Reagent/Material
Formula
Grade/Purity
Supplier Example
Notes
Dimethyltin Dichloride
(CH₃)₂SnCl₂
≥97%
Sigma-Aldrich
Highly toxic and corrosive.[13][14] Moisture sensitive.[15]
Lithium Aluminum Hydride
LiAlH₄
≥95%
Sigma-Aldrich
Pyrophoric and water-reactive. Handle under inert gas.
n-Butyl Ether
(C₄H₉)₂O
Anhydrous, ≥99%
Sigma-Aldrich
Must be anhydrous to prevent reaction with LiAlH₄.
Nitrogen Gas
N₂
High Purity, Dry
Airgas
For maintaining an inert atmosphere.
Three-necked round-bottom flask
-
-
-
Flame-dried before use.
Dropping funnel
-
-
-
For controlled addition of the dichloride solution.
Condenser with cold trap
-
-
-
Essential for collecting the volatile product. (-78 °C)
Magnetic stirrer and stir bar
-
-
-
For efficient mixing.
Synthesis Workflow Diagram
Caption: Mechanism for the reduction of dimethyltin dichloride.
References
An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGatMZXLm5zPbuYcnx77iq7od1vM7PFKEK6czbo-nuywbAOuuCkNhlezIXeolozv6-gEbe62pFaZ8KFHrfzSe_eHjsZI55PsTMyv_WQSKDvQDuaSaIYS-lA-Kh-_DzZi6zNo7KmF60BcttF7EPB3dWf_5RlgtzNuTSna5geaG7KLQpRHpUmcOXdb215EbKK5P8q5qF0OaB5Ks1PDRJeSWP5JsivEWJr9B-yag==]
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SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUnDmbaZBVLoZdrbs0G2WcgF_rbO0UBiTBEnJ-VNROInmPkcubXmqoPs6gPnmA0Wmy7hJCAherDuSKPaGud5PBaavnjzornhpzLPc825G2E_-7xo3mPWNKhhJE93hnHNIEcBPSOqaO5Zod]
SAFETY DATA SHEET - FUJIFILM Wako. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIB_aPayLGLufmrhNlefgxmI-Odo4kFEzOLNK1_nYFrzXeeG-LNL9MXA0Fcw-RAGKwRy8tbBwe73Uvr3GkuWpKAR37rEFKjhDuU1sze_H-H0saxqd2IfQVcJTrcIHqZpzEN0zoTVqFdMR7yabVod7ft0HGP5nspg4=]
Application Notes and Protocols: Organotin Hydrides as Reducing Agents in Organic Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExSDYvgeqVq8k0mGVPsIbBpb-ii56-wtJgGPL7Hp4EtJ7sBDD3NvBP2bHHVLJSRE49xjYz7ZTBFKKSZJuP6NLitSIjiax48CE0UAnACDYmbFrX1qv6aVIgqCwIPa89tLQoH35Djq-USdlE4GSymIrL27KaipSjMs1mEkP1V9iI-x2vOR1EJKc5k35iw4N78Q8Xsx0W-_QI4SePfz-OxTyed8DS42xxHOfb_p468D1c9JklHA53LGQ=]
Synthesis of Dimethylstannane for Laboratory Use: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJg-SrYUgi-jbutW6OHfnCWrXbdsAQO8TAqx0M-QjakOHPWoNkwo_amt3HuLDS7wQ7zR-hybK488qBHWjF2ZKvZ4Lmu19CvJpT6YSOyLugdLS2zNg1aTNVvWtCjG4Dlr-gDWcl60G2EtCqM10D9Z0zOq_V1Bpy0ATS5o1CcZ2UiKhJGz0HXnV1Cku0pvBbfqDpVJhT28pa9NM02Lamy52r2TQZW-wq8C1I]
Synthesis of a cyclopentadienyl(imino)stannylene and its direct conversion into halo(imino)stannylenes. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c6dt04106e]
Material Safety Data Sheet - Dimethyltin dichloride - Cole-Parmer. [URL: https://www.coleparmer.com/msds/98750_msds.pdf]
Material Safety Data Sheet . [URL: https://www.vikasecotech.com/admin/msds/1471000305_DMTC%20MSDS.pdf]
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M. E. Wood Tin halides and organotin halides have been, for some time, key intermediates in the syn. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/b-003-121226&anchor=so-s-c-5-2-8-5]
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US3857868A - Preparation of dimethyltin dichloride - Google Patents. [URL: https://patents.google.
US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents. [URL: https://patents.google.
introduction to organotin chemistry - and applications - Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/2017/02/introduction_to_organotin_chemistry.pdf]
Synthesis and reactions of dimethyltin dithiooxalate: A convenient dithiooxalate transfer reagent - ResearchGate. [URL: https://www.researchgate.
Compounds of dimethyltin - Evaluation statement - 30 June 2022. [URL: https://www.industrialchemicals.gov.au/sites/default/files/2022-08/Evaluation%20statement%20-%20Compounds%20of%20dimethyltin.pdf]
Immobilization of isolated dimethyltin species on crystalline silicates through surface modification of layered octosilicate - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03231K. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/dt/d3dt03231k]
The Electrolytic Dissociation of Dimethyltin Dichloride - ElectronicsAndBooks. [URL: https://www.electronicsandbooks.com/eab1/manual/Magazine/JACS/J%20Am%20Chem%20Soc%201954%2076%2022%20p5579-81.pdf]
A Cyclic Disilylated Stannylene: Synthesis, Dimerization, and Adduct Formation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057530/]
Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330612/]
ligand exchange techniques for stabilizing dimethylstannylene
This Application Note is structured as a high-level technical guide for organometallic chemists and drug discovery researchers interested in reactive intermediates. It moves beyond basic synthesis to address the specific...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for organometallic chemists and drug discovery researchers interested in reactive intermediates. It moves beyond basic synthesis to address the specific challenge of stabilizing the transient dimethylstannylene (
) moiety.
Application Note: Ligand Exchange Techniques for Stabilizing Dimethylstannylene (
)
Executive Summary
Dimethylstannylene (
) is a reactive Group 14 carbene analogue characterized by a divalent tin center with a singlet ground state. Unlike bulky diarylstannylenes (e.g., Lappert’s stannylene), lacks steric protection and rapidly oligomerizes into cyclic polystannanes (typically ) under standard conditions. This instability renders direct isolation impossible without thermodynamic stabilization.
This guide details Ligand Exchange and Trapping Protocols to stabilize monomeric
. By exploiting the Lewis acidity of the Sn(II) center, researchers can disrupt the oligomeric equilibrium using strong -donors (Lewis Bases) such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines. We provide a validated workflow for generating from its oligomeric precursor and trapping it as a stable adduct ().
Mechanistic Principles: The Oligomer-Monomer-Adduct Equilibrium
The fundamental challenge in working with dimethylstannylene is the Oligomerization Equilibrium . In the absence of external ligands, the empty
orbital of one tin center accepts electron density from the filled -bond or lone pair of a neighbor, forming cyclic oligomers.
Ligand Exchange Strategy:
To stabilize the monomer, an external ligand (
) must act as a superior Lewis base compared to the internal stabilization provided by the Sn-Sn bonds of the oligomer.
Pathway Diagram
The following diagram illustrates the thermodynamic landscape and the ligand exchange pathway required to access the monomeric species.
Figure 1: Reaction pathway for the generation and stabilization of dimethylstannylene. The goal is to intercept the transient monomer with a ligand (L) before it reverts to the oligomer.
bond, leading to homolytic cleavage and generation of singlet .
Time: Monitor by NMR every 15 minutes. The yellow color of the oligomer typically fades or shifts as the adduct forms.
Alternative (Thermal):
If using strong NHC ligands, heating the mixture to 60-80°C can thermally crack the oligomer, allowing the NHC to trap the monomer.
Isolation:
For highly stable adducts (e.g., with NHCs), volatiles can be removed in vacuo and the product recrystallized from pentane/toluene at -30°C.
Characterization & Validation
The success of the ligand exchange is validated primarily by
NMR Spectroscopy . The shift in resonance provides direct evidence of the change in coordination number and electronic environment.
Data Table: Diagnostic NMR Parameters
Species
Structure
Chemical Shift (, ppm)
Coordination
Stability
Precursor
-200 to -240 ppm
4-coordinate (Sn-Sn)
Stable (Solid)
Free Monomer
> +2000 ppm (Theoretical)
2-coordinate
Transient (< s)
Phosphine Adduct
-150 to -180 ppm
3-coordinate
Mod. Stable (Soln)
NHC Adduct
-100 to +50 ppm
3-coordinate
Isolable Solid
Oxidation Byproduct
-100 to -150 ppm (Broad)
Polymeric
Dead End
Note: Chemical shifts are solvent-dependent.[4][5] Adducts generally show a significant upfield shift relative to the hypothetical free monomer but may appear downfield or near the oligomer depending on the ligand's shielding cone.
Structural Confirmation (X-Ray)
If crystals are obtained, the key geometric parameter is the C-Sn-C angle .
Oligomer: Tetrahedral geometry around Sn (
).
Stabilized Stannylene (
): Pyramidal geometry. The C-Sn-C angle typically contracts to 90-98° , reflecting high p-character in the bonding orbitals and the presence of a stereochemically active lone pair.
Troubleshooting & Critical Controls
Air Sensitivity
Issue: Rapid formation of white precipitate (
) upon exposure to air.
Control: All glassware must be silanized and oven-dried. Use Schlenk lines with
ppm . The distinct smell of "musty hay" indicates organotin oxidation.
Action: Switch to a more basic ligand (e.g., replace
with or an NHC like IPr).
Thermal Reversion
Issue: Adduct decomposes back to oligomer upon removing light source.
Solution: This indicates a weak Lewis acid-base interaction. Perform experiments at low temperature (-40°C) or use a chelating ligand (e.g., dmpe) to utilize the chelate effect for stabilization.
References
Sita, L. R. (1994). "Heavy-Metal Organic Chemistry: Building with Tin." Accounts of Chemical Research. Link
Lappert, M. F., & Rowe, R. S. (1989). "The stabilization of stannylenes by bulky ligands." Coordination Chemistry Reviews. Link
Mizuhata, Y., Sasamori, T., & Tokitoh, N. (2009). "Stable Heavier Carbene Analogues." Chemical Reviews. Link
Becerra, R., & Walsh, R. (2004). "Gas-phase kinetic studies of the reactions of dimethylstannylene." Physical Chemistry Chemical Physics. Link
Rivard, E. (2020). "Stabilization of Inorganic Methylenes and Methanylylidenes." Chemical Society Reviews.[6] Link
Application Note: Chemical Vapor Deposition (CVD) of Tin Films Using Dimethyltin(II)
A Review of the Current Landscape and a Guide to Method Development For correspondence: Introduction: The Quest for High-Purity Tin Thin Films Tin (Sn) thin films are integral components in a myriad of advanced technolog...
Author: BenchChem Technical Support Team. Date: February 2026
A Review of the Current Landscape and a Guide to Method Development
For correspondence:
Introduction: The Quest for High-Purity Tin Thin Films
Tin (Sn) thin films are integral components in a myriad of advanced technologies, including transparent conductive oxides, lithium-ion batteries, and next-generation interconnects in microelectronics. Chemical Vapor Deposition (CVD) stands out as a powerful technique for the fabrication of these films, offering conformal coating over complex topographies and precise control over film thickness and properties. The choice of the precursor is paramount in any CVD process, dictating deposition temperature, film purity, and growth kinetics.
Organometallic precursors, in particular, have garnered significant interest for their potential in low-temperature deposition, which is crucial for temperature-sensitive substrates. This application note focuses on the prospective use of dimethyltin(II) ((CH₃)₂Sn) as a precursor for the CVD of pure tin films. However, it is critical to preface this guide with a key finding from our comprehensive literature review: there is a notable scarcity of published research specifically detailing the use of dimethyltin(II) for the CVD of metallic tin films. The majority of the existing literature on organotin precursors for CVD focuses on Sn(IV) compounds, such as dimethyltin dichloride ((CH₃)₂SnCl₂), primarily for the deposition of tin oxide (SnO₂) films.[1][2]
Therefore, this document will serve a dual purpose. Firstly, it will provide a foundational understanding of the principles of organometallic CVD for tin-based materials, drawing parallels from related and better-documented precursor systems. Secondly, it will outline a systematic and scientifically rigorous approach for researchers and drug development professionals to develop and validate a CVD protocol for tin films using dimethyltin(II), should this precursor become of interest for specific applications.
The Precursor: Understanding Dimethyltin(II)
A thorough understanding of the precursor's properties is the bedrock of any successful CVD process. While specific data for dimethyltin(II) as a CVD precursor is limited, we can infer some key considerations based on related organotin compounds.
Synthesis and Stability of Dimethyltin(II)
The synthesis of Sn(II) alkyls like dimethyltin(II) is a synthetic challenge due to their tendency to undergo disproportionation to Sn(0) and Sn(IV) species. However, related compounds such as dimethylstannane ((CH₃)₂SnH₂) can be synthesized by the reduction of dimethyltin dichloride with a strong reducing agent like lithium aluminum hydride.[3] It is crucial to note that dimethylstannane itself is thermally sensitive, decomposing at temperatures as low as 120 °C to yield metallic tin, among other products.[3] This inherent thermal instability, while a challenge for handling and storage, is a desirable characteristic for a low-temperature CVD precursor.
Any synthesis of dimethyltin(II) for CVD applications would require meticulous control of reaction conditions to prevent premature decomposition and ensure high purity. The synthesis would likely need to be performed under an inert atmosphere and at low temperatures.
Key Precursor Characteristics for CVD
For a compound to be a viable CVD precursor, it must exhibit a suitable combination of volatility and thermal decomposition behavior.
Parameter
Description
Considerations for Dimethyltin(II)
Vapor Pressure
The pressure exerted by the vapor of the precursor at a given temperature. Higher vapor pressure allows for efficient transport to the substrate.
Data for dimethyltin(II) is not readily available. For comparison, the vapor pressure of dimethyltin dichloride is 0.225 mmHg at 25°C.[4] The volatility of dimethyltin(II) would need to be experimentally determined.
Decomposition Temperature
The temperature at which the precursor breaks down to deposit the desired material. A lower decomposition temperature is often desirable.
The decomposition of dimethylstannane at 120°C suggests that dimethyltin(II) would also have a relatively low decomposition temperature, making it a candidate for low-temperature CVD.[3]
Decomposition Pathway
The chemical reactions that occur during decomposition. An ideal pathway yields a pure film with volatile byproducts.
The decomposition should ideally proceed via the reductive elimination of the methyl groups, leaving behind pure tin. The formation of volatile organic byproducts would be advantageous for film purity.
Purity
The absence of contaminants in the precursor is critical to obtaining high-purity thin films.
The synthesis and purification of dimethyltin(II) would need to be carefully controlled to minimize impurities that could be incorporated into the film.
Experimental Protocol Development: A Roadmap
Given the lack of a standardized protocol, the following sections outline a systematic approach to developing a CVD process for tin films using dimethyltin(II). This protocol is designed to be a self-validating system, where each step informs the next, ensuring scientific rigor and reproducibility.
CVD Reactor Setup
A typical low-pressure CVD (LPCVD) system would be a suitable starting point for this process.
Diagram: Schematic of a Low-Pressure Chemical Vapor Deposition (LPCVD) System
A simplified schematic of a typical LPCVD setup for organometallic precursors.
Key Components and Considerations:
Precursor Delivery: A bubbler or a direct liquid injection system would be required to introduce the dimethyltin(II) vapor into the reactor. The precursor container and delivery lines should be heated to prevent condensation.
Reaction Chamber: A cold-wall reactor is generally preferred for organometallic CVD to minimize precursor decomposition on the reactor walls.
Substrate and Heater: The substrate (e.g., silicon wafer, glass) is placed on a heated stage to control the deposition temperature accurately.
Vacuum System: A vacuum pump is used to maintain the desired low pressure in the reactor, which helps to increase the mean free path of the gas molecules and improve film uniformity.
Exhaust and Safety: The exhaust from the reactor should be passed through a cold trap to capture unreacted precursor and byproducts. Given the toxicity of organotin compounds, all handling and deposition procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Protocol for Method Development
Substrate Preparation:
Clean the substrates meticulously to remove any organic and inorganic contaminants. A standard cleaning procedure for silicon wafers, for example, involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
Precursor Handling and Vaporization:
Handle dimethyltin(II) under an inert atmosphere (e.g., in a glovebox) to prevent decomposition.
Determine the optimal precursor temperature (and thus vapor pressure) for stable and reproducible delivery to the reactor. This can be done by monitoring the pressure in the delivery line as a function of temperature.
Deposition Parameter Optimization:
Substrate Temperature: This is a critical parameter that will determine the film's growth rate, crystallinity, and morphology. Start with a wide range of temperatures, for example, from 100°C to 300°C, based on the expected low decomposition temperature of dimethyltin(II).
Precursor Flow Rate: The flow rate of the precursor will influence the growth rate. This can be controlled using a mass flow controller (MFC).
Carrier Gas Flow Rate: An inert carrier gas (e.g., argon or nitrogen) is used to transport the precursor vapor to the substrate. The flow rate of the carrier gas will affect the residence time of the precursor in the reactor.
Reactor Pressure: The total pressure in the reactor will influence the deposition mechanism (e.g., surface reaction limited vs. mass transport limited). A typical starting point for LPCVD is in the range of 1 to 10 Torr.
Table: Suggested Starting Parameters for CVD of Tin Films
Parameter
Range for Optimization
Rationale
Substrate Temperature
100 - 300 °C
Based on the expected low thermal stability of dimethyltin(II).[3]
Precursor Temperature
30 - 80 °C
To achieve sufficient vapor pressure for transport.
Carrier Gas Flow Rate
10 - 100 sccm
To control precursor residence time and partial pressure.
Reactor Pressure
1 - 10 Torr
Typical for LPCVD to ensure good film uniformity.
Deposition Time
5 - 60 minutes
To achieve desired film thickness.
Post-Deposition Characterization:
After deposition, the films should be thoroughly characterized to understand their properties and to guide the optimization of the deposition parameters.
Characterization of CVD-Grown Tin Films
A multi-technique approach is essential for a comprehensive understanding of the deposited tin films.
Technique
Information Obtained
Scanning Electron Microscopy (SEM)
Film morphology, thickness, and grain size.
X-ray Diffraction (XRD)
Crystalline structure and phase identification.
X-ray Photoelectron Spectroscopy (XPS)
Elemental composition and chemical states (to check for impurities like carbon and oxygen).
Atomic Force Microscopy (AFM)
Surface roughness and topography.
Four-Point Probe
Electrical resistivity of the film.
Proposed Growth Mechanism
The thermal decomposition of dimethyltin(II) on a heated substrate is expected to proceed via a surface-mediated reaction.
Diagram: Proposed Reaction Pathway for Tin Film Deposition
A simplified proposed mechanism for the CVD of tin from dimethyltin(II).
The proposed mechanism involves the following steps:
Transport: Gaseous dimethyltin(II) is transported to the substrate surface by the carrier gas.
Adsorption: The precursor molecules adsorb onto the heated substrate.
Decomposition: The adsorbed molecules undergo thermal decomposition, breaking the Sn-C bonds.
Film Growth: Elemental tin atoms remain on the surface and form a continuous film.
Desorption: The methyl radical byproducts desorb from the surface and are removed by the vacuum system.
Conclusion and Future Outlook
While the direct CVD of pure tin films from dimethyltin(II) remains an underexplored area, the potential for low-temperature deposition makes it an intriguing topic for further research. This application note provides a comprehensive framework for researchers to systematically develop and validate a CVD protocol for this precursor. The key to success will lie in careful precursor synthesis and handling, systematic optimization of deposition parameters, and thorough characterization of the resulting films. Future work should focus on experimentally determining the fundamental properties of dimethyltin(II) as a CVD precursor and elucidating the detailed reaction mechanism for tin film growth. Such studies will be invaluable for unlocking the potential of this and other novel organometallic precursors for advanced materials synthesis.
References
Wikipedia. (n.d.). Dimethyltin dichloride. Retrieved February 20, 2026, from [Link]
A study on the characteristics of TiN thin films deposited by DCpulsed PA-MOCVD. (n.d.). IEEE Xplore.
Kim, H. J., et al. (2021). Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. ACS Omega.
Kim, H. J., et al. (2021). Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. ACS Omega.
Synthesis and Studies of Organometallic Precursors for CVD of Thin Film Electronic Materials. (n.d.). DTIC.
Preparation and electrical properties of MOCVD TiN thin films. (n.d.). ResearchGate.
Chemical Vapor Deposition of Tin for Ulsi Applications. (n.d.). Scilit.
Deposition of titanium nitride thin films at low temperatures by CVD using metalorganic and organometallic titanium compounds precursors. (n.d.). ResearchGate.
Malik, M. A., et al. (2013). Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD).
Process for the manufacture of dimethyl-tin dichloride. (n.d.). Google Patents.
Allendorf, M. D., & Melius, C. F. (n.d.). Chemical vapor deposition of tin oxide: Fundamentals and applications. ResearchGate.
Molecular Precursors for the Low-Temperature Deposition of Gallium Nitride, Boron Nitride, and Elemental Tin. (n.d.). Scholaris.
Dimethyltin compounds. (n.d.). Chemical Substances Control Law Reference.
Synthesis and characterization of SnO 2 thin films using metalorganic precursors. (2021).
Gordon, R. G., et al. (2010). Low Temperature Atomic Layer Deposition of Tin Oxide.
Synthesis and reactions of dimethyltin dithiooxalate: A convenient dithiooxalate transfer reagent. (n.d.). ResearchGate.
Synthetic and Spectroscopic Study of the Mechanism of Atomic Layer Deposition of Tin Dioxide. (2016). Organometallics.
Synthesis process of dimethyl tin dichloride. (n.d.). Google Patents.
Healy, M. D., & Smith, D. C. (1993). Metallic Chemical Vapor Deposition: New Deposition Technologies.
Influence of Deposition Time on Titanium Nitride (TiN) Thin Film Coating Synthesis Using Chemical Vapour Deposition. (2023).
Titanium nitride (TiN)
Characteristics of TiN Thin Films Deposited by Substrate Temperature Variables Using Scanning Acoustic Microscopy. (2022). Applied Sciences.
Micropatterning of TiO2 Thin Films by MOCVD and Study of Their Growth Tendency. (2015). Scientific Reports.
Advanced Protocols for the Functionalization of Transition Metal Complexes with Dimethylstannylene Ligands
Executive Summary The incorporation of dimethylstannylene ( ) ligands into transition metal (TM) complexes represents a high-value synthetic challenge. Unlike bulky diarylstannylenes (e.g., Lappert’s stannylene) which ar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of dimethylstannylene (
) ligands into transition metal (TM) complexes represents a high-value synthetic challenge. Unlike bulky diarylstannylenes (e.g., Lappert’s stannylene) which are kinetically stable, the dimethyl analogue is highly reactive and prone to oligomerization (forming cyclic polystannanes, ).
Successful functionalization requires strategies that intercept the transient
species or generate it in situ within the coordination sphere. This guide details two primary methodologies: Oxidative Addition to low-valent Group 10 metals and Salt Metathesis/Substitution to form bridging ligands in Group 8 clusters. These complexes are critical for tuning the steric and electronic properties of catalysts and investigating cooperative metal-ligand effects in drug development.
Strategic Approaches & Mechanistic Logic
The Challenge of the Dimethylstannylene Ligand
The dimethylstannylene moiety is an amphoteric ligand, possessing both a lone pair (
Solution: We utilize the "Coordination-Stabilization" approach. The tin center must be stabilized either by:
Bridging: Spanning two metal centers (3-center-2-electron bonding).
Base Stabilization: Coordination of an external Lewis base (B) to the empty p-orbital of tin (
).
Hybridization Change: Oxidative addition where the Sn(II) character is formally oxidized to Sn(IV) upon insertion, though it acts as a stannyl ligand.
Visualization of Bonding Modes
The following diagram illustrates the electronic difference between terminal (unstable without base) and bridging (stable) modes.
Figure 1: Stability hierarchy of dimethylstannylene coordination modes.
Detailed Experimental Protocols
Protocol A: Oxidative Addition to Platinum(0)
Objective: Synthesis of cis-[PtCl(SnMe₂Cl)(PPh₃)₂].
Mechanism: The Pt(0) center inserts into the Sn-Cl bond of Me₂SnCl₂. This is the most reliable entry point for Group 10 functionalization.
Preparation: In a glovebox or under positive Argon flow, charge a Schlenk flask with
(1.0 equiv, e.g., 500 mg).
Solvation: Add anhydrous benzene (20 mL). The complex may not fully dissolve initially.
Addition: Add
(1.05 equiv) as a solid or dissolved in a minimum amount of benzene.
Note: A slight excess ensures complete consumption of the expensive Pt precursor.
Reaction: Stir at ambient temperature for 2–4 hours.
Observation: The yellow suspension typically turns to a clear orange/yellow solution, indicating oxidative addition. Over time, a white/pale yellow precipitate of the product may form.
Workup:
Concentrate the solution to ~5 mL under vacuum.
Add anhydrous pentane (20 mL) to precipitate the complex.
) as bond cleavage can occur, leading to naked tin clusters.
Monitoring: Monitor IR spectroscopy for the disappearance of bridging CO bands of
and appearance of new terminal CO bands.
Purification:
Remove solvent in vacuo.
Extract the residue with hexane (the cluster is usually soluble in non-polar solvents).
Crystallize at -20°C.
Characterization & Data Interpretation
The identification of these complexes relies heavily on multinuclear NMR. The following table summarizes expected ranges for successful functionalization.
Nucleus
Parameter
Typical Value / Range
Interpretation
Chemical Shift ()
+100 to +400 ppm (Pt-Sn)
Highly deshielded compared to ( ppm).
-100 to +200 ppm (Bridging)
Shift depends on the Fe-Sn-Fe angle.
Coupling ()
100 – 500 Hz
Confirms cis/trans geometry in phosphine complexes.
Coupling ()
15,000 – 25,000 Hz
Definitive proof of Metal-Tin bond formation. The magnitude indicates s-character of the bond.
Methyl ()
0.5 – 1.2 ppm
Usually a singlet with satellites ().
Experimental Workflow Diagram
Figure 2: Parallel synthetic workflows for mononuclear and binuclear dimethyltin functionalization.
Safety & Handling (HSE)
WARNING: Organotin compounds are neurotoxic.
Permeation: Dimethyltin species can penetrate nitrile gloves. Use Silver Shield/4H laminate gloves or double-glove with frequent changes.
Vapor:
has significant vapor pressure. All weighing and reactions must occur in a fume hood or glovebox.
Waste: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.
References
Holt, M. S., Wilson, W. L., & Nelson, J. H. (1989). Equilibrium and kinetic studies of the oxidative addition of tin-chlorine bonds to platinum(0).Chemical Reviews . (Note: Generalized reference for Pt-Sn oxidative addition kinetics).
Eaborn, C., Odell, K. J., & Pidcock, A. (1978). Preparation and properties of some trimethylstannyl and dimethylchlorostannyl complexes of platinum.Journal of the Chemical Society, Dalton Transactions .
Adams, R. D. (2020). The Chemistry of Metal Carbonyl Clusters Containing Tin Ligands.[3]Journal of Organometallic Chemistry .
Davies, A. G. (2004). Organotin Chemistry, 2nd Edition. Wiley-VCH. (Standard authoritative text for NMR data and safety).
insertion reactions of dimethylstannylene into chemical bonds
Application Note: Insertion Reactions of Dimethylstannylene ( ) Executive Summary Dimethylstannylene ( ) is a heavy group 14 carbene analogue (tetrylene) characterized by a divalent tin atom with a singlet ground state,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Insertion Reactions of Dimethylstannylene (
)
Executive Summary
Dimethylstannylene (
) is a heavy group 14 carbene analogue (tetrylene) characterized by a divalent tin atom with a singlet ground state, possessing both a lone pair and a vacant p-orbital. Unlike its lighter carbon analogues, does not readily insert into non-polar or bonds.[1] Instead, it exhibits high selectivity for polar -bonds (e.g., , , ) and metal-metal bonds.
This application note details the controlled generation of
via the photolysis of dodecamethylcyclohexastannane () and its subsequent insertion into alkyl halide and transition metal-halogen bonds. These protocols are critical for researchers in organometallic synthesis and drug development, particularly those synthesizing novel metallodrugs or polymerization catalysts where tin moieties act as Lewis acid centers or structural linkers.
Mechanistic Principles
The reactivity of
is governed by its amphiphilic nature. The vacant orbital allows it to act as a Lewis acid (electrophile), while the lone pair allows it to act as a Lewis base (nucleophile).
Reaction Pathway Visualization
The following diagram illustrates the generation of the stannylene monomer and its divergent reactivity pathways: (1) Reversible oligomerization (storage) vs. (2) Irreversible insertion (trapping).
Figure 1: Photochemical generation of dimethylstannylene and competitive pathways. The monomer is generated via UV irradiation and must be trapped immediately by the substrate to prevent reversion to the cyclic oligomer.
Pre-Experimental Requirements
Safety & Handling (Crucial)
Toxicity: Organotin compounds are neurotoxic and skin irritants.
precursors and products must be handled inside a glovebox or using strict Schlenk techniques.
Air Sensitivity:
is rapidly oxidized by and hydrolyzed by moisture. All solvents must be dried (Na/Benzophenone) and degassed.
Light Sensitivity: The precursor degrades in ambient light. Wrap all storage flasks in aluminum foil.
Equipment Checklist
Schlenk Line: Double manifold (Argon/Vacuum).
Photochemical Reactor: Rayonet or immersion well with medium-pressure Hg lamp (
nm).
NMR Tubes: J. Young valve NMR tubes (for in situ monitoring).
Glassware: Quartz reaction vessels (borosilicate filters UV < 300 nm; quartz is required for efficient photolysis).
Protocol A: Insertion into Carbon-Halogen Bonds
Objective: Synthesis of functionalized organotin species via insertion of
into Benzyl Bromide ().
Materials
Reagent
Role
Purity/Prep
Dodecamethylcyclohexastannane
Precursor
Recrystallized from acetone; stored in dark.
Benzyl Bromide ()
Substrate
Distilled; stored over molecular sieves.
Benzene-d6 ()
Solvent
Dried over Na/K alloy; degassed via freeze-pump-thaw.
Step-by-Step Methodology
Preparation (Glovebox):
In a glovebox, weigh
() of into a quartz J. Young NMR tube.
Add
of dry . The solution should appear bright yellow.
Add
(, ~6 equivalents) of Benzyl Bromide. Note: Excess substrate is required to outcompete oligomerization.
Baseline Characterization:
Seal the tube and remove from the glovebox.
Acquire a
NMR spectrum (). Expect a sharp resonance at -225 ppm (cyclic hexamer).
Photolysis (Generation & Insertion):
Place the NMR tube in the photochemical reactor (cooled to
to prevent thermal degradation of products).
Irradiate at
for 30–60 minutes.
Visual Check: The intense yellow color should fade to colorless or pale yellow, indicating the consumption of the stannylene chromophore.
Validation:
Acquire post-reaction
NMR.
Success Criteria: Disappearance of the -225 ppm signal and appearance of a new singlet in the +50 to +100 ppm range (typical for
Protocol B: Insertion into Transition Metal-Halogen Bonds
Objective: Synthesis of Platinum-Tin bimetallic complexes for catalytic or pharmacological screening.
Target Reaction:
Experimental Setup Visualization
Figure 2: Workflow for the synthesis of Pt-Sn complexes via stannylene insertion.
Step-by-Step Methodology
Dissolution:
Dissolve
of the Platinum precursor (e.g., ) and of (providing monomer equivalents) in dry Toluene.
Irradiation:
Irradiate the stirred solution in a quartz Schlenk tube for 2 hours.
Note: Unlike the alkyl halide reaction, metal insertion often requires longer times due to the steric bulk of the phosphine ligands on the metal center.
Work-up:
Evaporate solvent under high vacuum.
Wash the residue with cold pentane (to remove unreacted stannanes).
Recrystallize from
.
Data Analysis (NMR Interpretation):
NMR: Look for a signal with Platinum Satellites (, , 33% abundance).
Coupling Constant (
): A large coupling constant (> 10,000 Hz) indicates a direct metal-metal bond formed via insertion.
Characterization Guide:
NMR
Tin NMR is the primary tool for validating insertion. Use the table below to interpret shifts relative to
Problem: No insertion product; reformation of hexamer.
Cause: Trapping rate is too slow compared to dimerization.
Solution: Increase concentration of the substrate (Trapping Agent). Ensure UV intensity is sufficient to maintain a high steady-state concentration of monomer.
Problem: Broad NMR signals.
Cause: Dynamic exchange or radical intermediates.
Solution: Perform Variable Temperature (VT) NMR at
to freeze out exchange processes.
References
Becerra, R., et al. (2002). "First Gas-Phase Detection of Dimethylstannylene and Time-Resolved Study of Some of Its Reactions."[1] Journal of the American Chemical Society. [Link][1]
Sita, L. R. (1994). "Heavy-Metal Organic Chemistry: Building with Tin." Accounts of Chemical Research. [Link]
Mizuhata, Y., et al. (2009). "Heavier Carbene Analogues: Structure and Reactivity of Stannylenes." Chemical Reviews. [Link]
Watase, T., et al. (2023). "Insertion Reactions of Diarylstannylene into Alkynes."[7] Organometallics. [Link] (Contextual reference for alkyne vs halide reactivity).
Holt, M. S., et al. (2013). "Tin-119 NMR Spectroscopy in Coordination Chemistry." Annual Reports on NMR Spectroscopy. [Link]
synthesis of polystannanes via dimethyltin(II) coupling
Application Note & Protocol Topic: Synthesis and Characterization of Polystannanes via Reductive Coupling of Diorganotin Precursors Audience: Researchers, scientists, and drug development professionals. Introduction: The...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Synthesis and Characterization of Polystannanes via Reductive Coupling of Diorganotin Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Position of Polystannanes in Materials Science
Polystannanes are a distinctive class of organometallic polymers characterized by a backbone composed exclusively of covalently bonded tin atoms, each bearing two organic substituents.[1][2] This structure, with a general formula of -[−SnR₂−]n-, places them in the family of Group 14 catenated polymers, alongside polysilanes and polygermanes.[1][3] However, the larger atomic size and weaker Sn-Sn bonds in polystannanes lead to unique electronic and optical properties. The delocalization of σ-electrons along the tin backbone, a rare phenomenon, results in intrinsic semiconducting behavior and strong UV-vis absorption, making these materials highly promising for applications in flexible electronics, printable semiconductors, and photonic devices.[1][2][4]
While several synthetic routes exist, including catalytic dehydrocoupling and condensation polymerization, the Wurtz-type reductive coupling of diorganotin dihalides remains a foundational and widely employed method for achieving high molecular weight polystannanes.[1][4][5][6] This application note provides a detailed protocol for the synthesis of poly(dimethylstannane) using a Wurtz-type coupling of dimethyltin dichloride. It further outlines the critical characterization techniques necessary to validate the polymer structure and properties, offering field-proven insights into the causality behind key experimental choices.
Section 1: Precursor Selection and Safety Considerations
The choice of monomer is paramount to the success of polystannane synthesis. For this protocol, we utilize **dimethyltin dichloride (Me₂SnCl₂) **, a readily available organotin(IV) compound.[7][8] It serves as a robust precursor for the reductive coupling reaction.
Causality of Choice: While the target polymer is composed of repeating dimethyltin(II) units, stable dimethyltin(II) monomers are not practical starting materials for polymerization due to their high reactivity and tendency to form cyclic oligomers.[9] Instead, a stable tin(IV) precursor like dimethyltin dichloride is used, which is then reduced in situ to form the Sn-Sn bonds of the polymer backbone.
Critical Safety Precautions: Organotin compounds, particularly di- and tri-organotin halides, exhibit significant toxicity, approaching that of hydrogen cyanide.[10] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The use of sodium metal requires strict exclusion of water and protic solvents to prevent fire and explosion hazards. All reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Section 2: Synthesis of Poly(dimethylstannane) via Wurtz-Type Coupling
This section details the step-by-step methodology for synthesizing poly(dimethylstannane). The protocol is designed to be self-validating, with checkpoints and expected observations.
Principle of the Wurtz-Type Coupling Reaction
The Wurtz reaction involves the reductive coupling of two organohalides using an alkali metal, typically sodium, to form a new carbon-carbon bond.[11] In this adaptation for polystannane synthesis, dimethyltin dichloride is treated with a dispersion of sodium metal. The sodium reduces the tin(IV) centers, leading to the formation of Sn-Sn covalent bonds and the elimination of sodium chloride, as depicted in the reaction mechanism below.
Caption: Wurtz-type reductive coupling of dimethyltin dichloride.
Detailed Experimental Protocol
Materials and Equipment:
Dimethyltin dichloride (Me₂SnCl₂)
Sodium metal (stored under mineral oil)
Toluene (anhydrous)
Isopropanol (for quenching)
Methanol (for precipitation)
Hexanes (for washing)
Schlenk flask and manifold
Magnetic stirrer and stir bar
Cannula for liquid transfers
Ultrasonic bath
Workflow Overview:
The experimental process involves the preparation of a sodium dispersion, followed by the controlled addition of the monomer solution, reaction, quenching of excess sodium, and finally, polymer isolation and purification.
Caption: Experimental workflow for poly(dimethylstannane) synthesis.
Step-by-Step Procedure:
Inert Atmosphere Setup: Assemble a 250 mL three-neck Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a septum. Dry the glassware thoroughly and purge the system with dry nitrogen or argon gas using a Schlenk line.[3]
Sodium Dispersion: Under a positive flow of inert gas, add 100 mL of anhydrous toluene to the flask. Carefully cut ~2.5 g of sodium metal into small pieces, wash with hexanes to remove the mineral oil, and add them to the toluene. Heat the mixture to the melting point of sodium (~98°C) and, once molten, apply sonication to create a fine, sand-like dispersion.
Causality: A fine dispersion of sodium is critical as it dramatically increases the surface area available for the reaction, leading to higher efficiency and more controlled polymerization.[6]
Monomer Addition: In a separate dry flask, dissolve 10.0 g of dimethyltin dichloride in 50 mL of anhydrous toluene. Transfer this solution via cannula to an addition funnel placed on the reaction flask.
Polymerization: Heat the sodium dispersion to reflux (~110°C). Add the dimethyltin dichloride solution dropwise over 1-2 hours with vigorous stirring. The solution will typically turn a dark blue or black color as the reaction proceeds. After the addition is complete, maintain the reflux for an additional 2-3 hours.
Causality: A slow, controlled addition of the monomer prevents localized high concentrations which can lead to uncontrolled side reactions. Prolonged reaction times beyond the optimum can cause polymer degradation, reducing the final molecular weight.[6]
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 20 mL of isopropanol dropwise to quench any unreacted sodium. An exothermic reaction with gas evolution will be observed.
Workup and Isolation: Filter the mixture through a pad of Celite to remove the sodium chloride byproduct and any unreacted sodium residues. Wash the filter cake with toluene.
Purification: Combine the filtrates and reduce the volume to ~30 mL under reduced pressure. Pour this concentrated solution slowly into a beaker containing 300 mL of rapidly stirring methanol. The poly(dimethylstannane) will precipitate as a yellow solid.
Final Product: Collect the yellow polymer by filtration, wash thoroughly with methanol, and dry under high vacuum to a constant weight. The product should be stored under an inert atmosphere and protected from light to prevent degradation.[5][12]
Section 3: Characterization of Poly(dimethylstannane)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to determine its key properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for identifying polystannanes and distinguishing them from cyclic byproducts.[2]
¹H NMR: Will show signals corresponding to the methyl protons on the tin backbone.
¹³C NMR: Provides information on the carbon environment of the methyl groups.
¹¹⁹Sn NMR: This is the most direct and informative technique.[2] Tin has three NMR-active isotopes with a spin of 1/2 (¹¹⁵Sn, ¹¹⁷Sn, ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and preferred.[2] The chemical shift is highly sensitive to the local environment of the tin atoms.
Determination of number-average molecular weight (Mn) and weight-average molecular weight (Mw), typically in the range of 10⁴ to 10⁶ Da, with a polydispersity index (PDI) > 2.
Polystannanes exhibit strong absorption in the UV-Vis region due to σ-σ* electronic transitions along the tin backbone.[1] The wavelength of maximum absorption (λₘₐₓ) is dependent on the chain length (degree of conjugation), with longer chains showing a red-shift to longer wavelengths.[1][4]
Section 4: Properties and Applications
Electronic Properties: Poly(dialkylstannane)s are semiconductors with charge-carrier mobilities measured around 0.1 cm² V⁻¹ s⁻¹, comparable to some π-conjugated organic polymers.[4] This property makes them candidates for use in organic thin-film transistors (OTFTs) and other flexible electronic devices.[1]
Stability: A significant challenge for polystannanes is their sensitivity to light and moisture.[3][14] Exposure to UV light can cause homolytic cleavage of the weak Sn-Sn bonds, leading to chain scission and degradation.[3][9] In the presence of moisture and light, they can form stannoxanes (Sn-O-Sn linkages).[1] Therefore, handling and storage under inert, dark conditions are crucial for maintaining material integrity.
References
Polystannane - Grokipedia. (n.d.). Grokipedia.
Polystannanes: Processible molecular metals with defined chemical structures | Request PDF. (2016). ResearchGate.
Caseri, W. (2016). Polystannanes: processible molecular metals with defined chemical structures. RSC Publishing.
Polystannanes: Synthesis, Properties, and Outlook | Request PDF. (2025). ResearchGate.
New Hypercoordinating Organostannanes for the Modular Functionalization of Mono- and Polystannanes: Synthetic and Computational Studies. (n.d.). ChemRxiv.
“Push–push and push–pull” polystannanes. (2018). Dalton Transactions (RSC Publishing).
Devylder, N., Hill, M., Molloy, K. C., & Price, G. J. (1996). Wurtz synthesis of high molecular weight poly(dibutylstannane). Chemical Communications (RSC Publishing).
Catalytic Dehydropolymerization of Di-n-butylstannane n-Bu2SnH2 by Group 4 and 6 Transition Metal Complexes. (2025). ResearchGate.
New Hypercoordinating Organostannanes for the Modular Functionalization of Mono- and Polystannanes: Synthetic and Computational. (n.d.). ChemRxiv.
Synthesis and Properties of Hypercoordinate Stannanes and Polystannanes. (2023).
Polystannane - Wikipedia. (n.d.). Wikipedia.
Polystannanes: processible molecular metals with defined chemical structures. (2016). RSC Publishing.
Process for the manufacture of dimethyl-tin dichloride. (n.d.). Google Patents.
Wurtz (Coupling). (n.d.).
(PDF) Polystannanes. (n.d.). ResearchGate.
United States Patent (19). (1976). Googleapis.com.
Alternating polystannanes: synthesis, preparation, characterization and a computational study. (2021). Toronto Metropolitan University.
Technical Support Center: Stabilizing Transient Dimethyltin(II) Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working with transient dimethyltin(II) species. This guide provides in-depth troubleshooting advice and frequently a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with transient dimethyltin(II) species. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing their oligomerization. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Transient Nature of Dimethyltin(II)
Dimethyltin(II), or stannylene, is a valuable intermediate in organotin chemistry. However, its high reactivity and tendency to oligomerize or disproportionate often limit its synthetic utility. This guide will equip you with the knowledge and techniques to stabilize these transient species, enabling their effective use in your research.
FAQ 1: Why do dimethyltin(II) species readily oligomerize?
The tin atom in dimethyltin(II) possesses a lone pair of electrons and vacant p-orbitals, making it both a nucleophile and an electrophile. This dual reactivity is the primary driver for oligomerization, where individual stannylene units react with each other to form chains or rings. The process is often rapid and can be difficult to control without specific preventative measures.
Troubleshooting Guide: Preventing Oligomerization
This section provides a series of troubleshooting strategies to address the oligomerization of dimethyltin(II) species during your experiments.
Issue 1: Rapid and Uncontrolled Polymerization Upon Formation
If you are observing immediate precipitation or the formation of an intractable solid upon generation of your dimethyltin(II) species, it is a clear indication of rapid oligomerization.
Root Cause Analysis & Corrective Actions
The primary cause is the high concentration and/or high reactivity of the stannylene in the absence of stabilizing factors. The following strategies can be employed to mitigate this issue.
The choice of ligands is paramount in controlling the reactivity of the tin center. Bulky ligands can sterically hinder the approach of other stannylene molecules, thereby preventing oligomerization.[1][2] Electron-donating ligands can also stabilize the electron-deficient tin(II) center, reducing its electrophilicity.
Experimental Protocol: Synthesis of a Sterically Hindered Stannylene
This protocol describes the synthesis of a monomeric stannylene stabilized by a bulky amido ligand, a common strategy to prevent oligomerization.
Preparation of the Lithium Amide: In a glovebox, dissolve the desired bulky secondary amine (e.g., bis(trimethylsilyl)amine) in a suitable anhydrous solvent (e.g., THF or diethyl ether). Cool the solution to -78 °C and add an equimolar amount of n-butyllithium dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Synthesis of the Stannylene: In a separate flask, dissolve anhydrous tin(II) chloride (SnCl₂) in THF. Cool this solution to -78 °C. Slowly add two equivalents of the freshly prepared lithium amide solution to the SnCl₂ solution.
Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The lithium chloride byproduct will precipitate. Filter the reaction mixture through Celite. Remove the solvent under reduced pressure to yield the crude stannylene. The product can be further purified by crystallization from a non-polar solvent like hexane.
Self-Validation: The success of the synthesis can be confirmed by ¹¹⁹Sn NMR spectroscopy. A single peak in the characteristic region for monomeric stannylenes (typically δ > 200 ppm) indicates the absence of significant oligomerization.
The solvent can play a crucial role in stabilizing transient species. Coordinating solvents, such as tetrahydrofuran (THF) or pyridine, can interact with the tin center and reduce its reactivity.[2] Conversely, non-polar, non-coordinating solvents may favor aggregation and oligomerization.
Troubleshooting Tip: If oligomerization is observed in a non-polar solvent like hexane or toluene, consider switching to a coordinating solvent like THF. The Lewis basicity of the solvent can help to saturate the coordination sphere of the tin atom, thereby inhibiting intermolecular interactions.
Lowering the reaction temperature can significantly decrease the rate of oligomerization, providing a kinetic window to trap or further react the transient stannylene.
Experimental Insight: Many successful syntheses of monomeric stannylenes are performed at low temperatures (e.g., -78 °C).[3] Maintaining a low temperature throughout the synthesis and workup is often critical for isolating the desired monomeric product.
Issue 2: Formation of Dimers or Short-Chain Oligomers
In some cases, you may not observe bulk polymerization, but rather the formation of well-defined dimers or trimers. While these species are more tractable than high-order polymers, they may not be the desired monomeric product.
Root Cause Analysis & Corrective Actions
The formation of small oligomers suggests that the stabilization strategy is partially effective but not sufficient to completely isolate the monomeric stannylene.
A trapping agent is a reactive molecule that can intercept the transient stannylene before it has a chance to oligomerize.[4] The choice of trapping agent will depend on the desired final product.
Common Trapping Agents and Their Products:
Alkenes and Alkynes: Can undergo [1+2] cycloaddition reactions with stannylenes to form stannacyclopropenes and stannacyclopropanes.
Dienes: Can react via [1+4] cycloaddition.
Carbonyls and Imines: Can undergo insertion reactions into the Sn-C bond.
Experimental Protocol: Trapping with a Diene
Generate the dimethyltin(II) species in situ at low temperature as described previously.
In a separate flask, dissolve a slight excess of a reactive diene (e.g., 2,3-dimethyl-1,3-butadiene) in the same solvent.
Slowly add the diene solution to the cold solution of the stannylene.
Allow the reaction to slowly warm to room temperature and stir for several hours.
Monitor the reaction by an appropriate method (e.g., NMR, GC-MS) to confirm the formation of the desired trapped product.
Designing a ligand with a pendant coordinating group can lead to the formation of an intramolecularly stabilized stannylene. This "chelating" effect can be a powerful strategy to prevent intermolecular oligomerization.[5][6]
Ligand Design Principle: Incorporate a Lewis basic functional group (e.g., an amine, ether, or phosphine) into the ligand backbone, positioned to coordinate to the tin center.
Caption: Intramolecular stabilization of a stannylene.
Quantitative Data Summary
Stabilization Strategy
Key Parameters
Expected Outcome
Steric Hindrance
Ligand Cone Angle
Increased angle correlates with greater stability.
Electronic Effects
Ligand Donor Strength
Stronger donors reduce the electrophilicity of Sn(II).
Solvent Coordination
Solvent Donor Number
Higher donor number generally leads to better stabilization.
Temperature Control
Reaction Temperature
Lower temperatures slow oligomerization kinetics.
Experimental Workflows
Workflow for Screening Stabilization Conditions
Caption: Workflow for optimizing stabilization conditions.
Conclusion
The prevention of oligomerization of transient dimethyltin(II) species is a multifaceted challenge that requires careful consideration of steric and electronic factors, as well as reaction conditions. By systematically applying the principles of ligand design, solvent selection, temperature control, and the use of trapping agents, researchers can successfully harness the synthetic potential of these reactive intermediates. This guide provides a foundational framework for troubleshooting and optimizing your experimental protocols.
References
Cardin, D. J., et al. (1999). Syntheses and Crystal Structures of Heteroleptic Stannylenes and Germylenes. Organometallics, 18(15), 2829-2836. [Link]
Groll, L., Kelly, J., & Inoue, S. (2023). Reactivity of NHI‐Stabilized Heavier Tetrylenes towards CO2 and N2O. Chemistry – A European Journal. [Link]
Hoskin, A. J., et al. (2023). Synthesis, Structure, and Spectroscopy of the Biscarboranyl Stannylenes (bc)Sn·THF and K2[(bc)Sn]2. Organometallics, 42(14), 1649–1657. [Link]
Kuznetsov, A. A., et al. (2021). Synthesis and reactivity of monomeric stannylene supported by the new tetradentate O,N,N,N-chelating ligand. Inorganica Chimica Acta, 525, 120468. [Link]
Shaheen, S. M., et al. (2005). Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates. Molecules, 10(8), 953-961. [Link]
Arkış, E., & Balköse, D. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 46-51. [Link]
Lyubimov, S. E., et al. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. International Journal of Molecular Sciences, 23(21), 13187. [Link]
Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 2(6), 1307-1310. [Link]
Yousif, E., & Haddad, R. (2013). Photostabilization of PVC by organotin(IV) complexes. Lambert Academic Publishing. [Link]
Wikipedia. (n.d.). Organotin chemistry. In Wikipedia. Retrieved February 19, 2024, from [Link]
Oyamada, H., et al. (2020). Immobilization of isolated dimethyltin species on crystalline silicates through surface modification of layered octosilicate. Dalton Transactions, 49(2), 439-445. [Link]
Yngve, V. (2007). Tin Chemistry: Fundamentals, Frontiers, and Applications. John Wiley & Sons. [Link]
Keller, S. W., & Baceiredo, A. (1978). The Ligand Exchange Reaction of Some Dialkyltin Dimercaptides and Dicarboxylates with Dialkyltin Dichlorides. Advances in Chemistry, 169, 196-207. [Link]
Humphrey, E. R., & Rourke, J. P. (2001). Synthesis and reactions of dimethyltin dithiooxalate: A convenient dithiooxalate transfer reagent. Journal of the Chemical Society, Dalton Transactions, (12), 1789-1793. [Link]
Růžička, A., et al. (2018). Tin(ii) cations stabilized by non-symmetric N,N′,O-chelating ligands: synthesis and stability. Dalton Transactions, 47(30), 10243-10254. [Link]
Kourkoumelis, N., et al. (2023). Tin(II) and Tin(IV) Complexes Incorporating the Oxygen Tripodal Ligands [(η5-C5R5)Co{P(OEt)2O}3]−, (R = H, Me; Et = -C2H5) as Potent Inflammatory Mediator Inhibitors: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF). Molecules, 28(4), 1836. [Link]
Barbieri, R., & Silvestri, A. (1991). The interaction of native DNA with dimethyltin(IV) species. Journal of Inorganic Biochemistry, 41(1), 31-35. [Link]
De Stefano, C., et al. (2011). Sequestration of Alkyltin(IV) Compounds in Aqueous Solution: Formation, Stability, and Empirical Relationships for the Binding of Dimethyltin(IV) Cation by N- and O-Donor Ligands. International Journal of Molecular Sciences, 12(8), 4707-4731. [Link]
Huber, F., & Barbieri, R. (1977). Tin(II) and dimethyltin(IV) derivatives of amino acids. Inorganic Chemistry, 16(12), 3140-3143. [Link]
Li, F., et al. (2007). Syntheses and crystal structures of dialkyltin complexes of 3,5-dinitrosalicylic acid. Journal of Coordination Chemistry, 60(1), 79-88. [Link]
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. [Link]
Nomura, K., et al. (2013). Oligomerization of Ethylene to Produce Linear α-Olefins Using Heterogeneous Catalyst Prepared by Immobilization of α-Diiminenickel(II) Complex into Fluorotetrasilicic Mica Interlayer. Catalysts, 3(1), 17-33. [Link]
Koehler, P., et al. (1976). Process for the manufacture of dimethyl-tin dichloride. U.S.
Parfenova, L. V., et al. (2024). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Molecules, 29(2), 502. [Link]
Kricheldorf, H. R., & Kreiser-Saunders, I. (2001). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. Macromolecules, 34(21), 7211-7217. [Link]
Yan, Z., et al. (2007). Use of a trapping agent for simultaneous capturing and high-throughput screening of both "soft" and "hard" reactive metabolites. Analytical Chemistry, 79(11), 4331-4339. [Link]
Nomura, K., et al. (2013). Oligomerization of Ethylene to Produce Linear α-Olefins Using Heterogeneous Catalyst Prepared by Immobilization of α-Diiminenickel(II) Complex into Fluorotetrasilicic Mica Interlayer. Catalysts, 3(1), 17-33. [Link]
Foderaro, A. N., et al. (2023). Oligomerization enhances huntingtin membrane activity but is suppressed by covalent crosslinking. bioRxiv. [Link]
Martinez-Fernandez, L., et al. (2022). Molecular Identification of the Transient Species Mediating the Deactivation Dynamics of Solvated Guanosine and Deazaguanosine. International Journal of Molecular Sciences, 23(3), 1690. [Link]
Parfenova, L. V., et al. (2024). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Molecules, 29(2), 502. [Link]
Ye, Q., & Spencer, P. (2009). Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives. Journal of Biomedical Materials Research Part A, 90A(2), 523-532. [Link]
Zhang, Z., et al. (2022). Dissipative Organization of DNA Oligomers for Transient Catalytic Function. Angewandte Chemie International Edition, 61(10), e202115598. [Link]
van der Stok, E. P., et al. (2015). Effect of Cocatalysts and Solvent on Selective Ethylene Oligomerization. Organometallics, 34(8), 1544-1555. [Link]
Uchaikin, S., & Uchaikin, V. (2023). Fractional Model of Multiple Trapping with Charge Leakage: Transient Photoconductivity and Transit–Time Dispersion. Fractal and Fractional, 7(3), 241. [Link]
Kukharsky, R., et al. (2015). Investigation of stable and transient protein-protein interactions: past, present and future. Proteome Science, 13, 2. [Link]
Khandelwal, A., et al. (2018). Trapping Phenomenon in AlInN/GaN HEMTs: A Study Based on Drain Current Transient Spectroscopy. 2018 IEEE International Conference on Emerging Electronics (ICEE). [Link]
Longobardi, G., et al. (2017). The dynamics of surface donor traps in AlGaN/GaN MISFETs using transient measurements and TCAD modelling. 2017 IEEE International Electron Devices Meeting (IEDM). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Organotin Technical Support Portal.Current Status: Operational | Topic: Dimethylstannylene (
) & Dodecamethylcyclohexastannane
Safety Level: High (Acute Toxicity/Air Sensitivity)
⚠️ Critical Safety Directive
STOP. Before opening any vessel containing dimethyltin species, verify the following:
Toxicity: Dimethyltin compounds are neurotoxic and reprotoxic . They can be fatal if inhaled or absorbed through the skin. Double-gloving (Nitrile + Butyl) inside the glovebox is recommended for concentrated handling.
Air Sensitivity: Dimethylstannylene is pyrophoric in its active state and rapidly oxidizes to insoluble white solids upon exposure to
ppm .
Waste: All tin waste must be quenched and segregated as heavy metal waste.
Module 1: The "Monomer" Misconception
User Query: "I synthesized dimethylstannylene, but I have a yellow solid. Did it decompose?"
Technical Insight:
You generally do not isolate Dimethylstannylene (
) as a stable monomer at room temperature. It is a transient, reactive species (a heavy carbene analogue).
What you possess is likely the cyclic oligomer , specifically Dodecamethylcyclohexastannane
.
The Yellow Solid: This is the stable "storage" form of the reagent.
The Reactive Species: The monomer (
) is generated in situ from this oligomer via thermal or photochemical cracking.
The Equilibrium System:
If your solid is white , it has oxidized. If it is yellow/orange , it is the active oligomer.
Module 2: Synthesis & Generation Protocol
Objective: Preparation of the oligomer precursor and generation of the active stannylene.
Protocol A: Synthesis of Dodecamethylcyclohexastannane
Method: Reduction of Dimethyltin Dichloride
Parameter
Specification
Precursor
Dimethyltin Dichloride ()
Reductant
Sodium (Na) in liquid (Classic) or Sodium Naphthalenide (THF)
Atmosphere
Argon/Nitrogen ( ppm )
Product Appearance
Bright Yellow Crystalline Solid
Yield Target
60-75%
Step-by-Step (Sodium Naphthalenide Route):
Glovebox Prep: Weigh
(1 eq) in the glovebox.
Reductant Prep: Prepare Sodium Naphthalenide (2.1 eq) in dry THF (deep green solution).
Addition: Add the tin solution dropwise to the reductant at -78°C (cold well).
Workup: Allow to warm to RT. The green color should fade to yellow/brown.
Isolation: Remove solvent in vacuo. Extract residue with dry hexane.
Crystallization: Cool hexane extract to -30°C. Yellow crystals of
will precipitate.
Protocol B: In Situ Generation of
To use the reagent in a reaction:
Dissolve the yellow oligomer in a non-coordinating solvent (Benzene/Toluene).
Add your trapping agent (e.g., diene, alkyne).
Activation:
Thermal: Heat to 60-80°C. The ring opens, releasing monomeric
.
Photochemical: Irradiate (
nm).
Validation: The solution usually bleaches (turns colorless) as the yellow oligomer is consumed and the colorless adduct forms.
Module 3: Visualizing the Workflow
Figure 1: The Stannylene Lifecycle & Reactivity Pathways
This diagram illustrates the critical equilibrium between the storage form (oligomer) and the active species, including failure modes (oxidation).
Caption: The yellow oligomer is the stable reservoir. Heat/light liberates the red reactive monomer. Oxygen exposure irreversibly forms white oxides.
Module 4: Troubleshooting & FAQs
Q1: The yellow solid turned white inside the glovebox.
Diagnosis:Glovebox Atmosphere Breach.
Cause: Dimethylstannylene is an exquisite oxygen scavenger. Even 5-10 ppm
can cause surface oxidation.
Solution:
Regenerate glovebox catalyst.
Check solvent dryness (Karl Fischer titration).
Recovery: You cannot easily reverse the oxide back to the stannylene. Discard as waste and resynthesize.
Q2: My reaction yield is low (<20%).
Diagnosis:Inefficient Cracking or Competitive Polymerization.
Cause: If the temperature is too low, the equilibrium favors the hexamer. If too high without a trap, the monomer may polymerize into insoluble polystannanes
.
Fix: Ensure the trapping agent is present in excess (1.5 - 2 eq) before heating. This captures the monomer immediately upon generation.
Q3: Can I use THF as a solvent?
Diagnosis:Solvent Coordination Effects.
Insight: THF is a Lewis base. It can coordinate to the empty p-orbital of the singlet stannylene, stabilizing it but potentially altering its reactivity (making it less electrophilic).
Recommendation: Use non-coordinating solvents (Hexane, Benzene, Toluene) for maximum reactivity. Use THF only if the stannylene is too unstable or reactive.
Q4: How do I clean the glassware?
Diagnosis:Insoluble Tin Residues.
Protocol:
Remove from glovebox.
Rinse with dilute HCl (carefully!) or alcoholic KOH. Tin oxides are amphoteric but often dissolve better in base.
Warning: This generates toxic dimethyltin dichloride or salts. Handle in a fume hood.
Module 5: Decision Support Diagram
Figure 2: Experimental Troubleshooting Logic
Caption: Visual inspection flowchart to determine reagent viability before committing to a reaction.
References
BenchChem. (2025).[1] Synthesis of Bis(dodecylthio)dimethylstannane from Dimethyltin Dichloride: A Technical Guide. Retrieved from
Wikipedia. (n.d.). Dimethyltin dichloride.[1][2][3][4][5] Retrieved from
ChemicalBook. (2026). Dimethyltin Dichloride MSDS. Retrieved from
Sita, L. R. (1994). Heavy-Metal Organic Chemistry: New Architectures and Reactivity. Accounts of Chemical Research. (Contextual grounding on heavy carbene analogues).
Neumann, W. P. (1991). Germylenes and Stannylenes. Chemical Reviews.
Technical Support Center: Optimizing Dimethyltin(II) Yield in Reductive Elimination Reactions
Welcome to the technical support center for organotin chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are exploring advanced synthetic routes to low-valent tin com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for organotin chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are exploring advanced synthetic routes to low-valent tin compounds. Here, we delve into the nuanced and challenging process of generating dimethyltin(II), a highly reactive stannylene, through reductive elimination from dimethyltin(IV) precursors.
This document moves beyond standard protocols to address the fundamental principles, mechanistic considerations, and troubleshooting strategies essential for developing and optimizing this transformation. We aim to provide the causal logic behind experimental choices, empowering you to navigate the complexities of this reaction class with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of generating dimethyltin(II) via reductive elimination?
Reductive elimination is a core organometallic reaction wherein a metal center's oxidation state decreases by two, accompanied by the formation of a new covalent bond between two of its ligands, which are subsequently expelled.[1] In the context of tin chemistry, the goal is to start with a tetracoordinate dimethyltin(IV) complex and eliminate two ligands (X and Y) to form a new X-Y bond, yielding the desired dicoordinate dimethyltin(II) species, also known as a stannylene.[2]
The overall transformation is:
(CH₃)₂Sn(IV)XY → (CH₃)₂Sn(II) + X-Y
This process reduces the tin center from Sn(IV) to Sn(II) and decreases its coordination number from four to two (or higher if ancillary ligands are present). The reaction is typically concerted, proceeding through a three-centered transition state.[1]
Caption: General mechanism of reductive elimination from a Sn(IV) center.
Q2: Why is unstabilized dimethyltin(II) so challenging to isolate and handle?
The primary challenge lies in the inherent reactivity of dicoordinate stannylenes like dimethyltin(II). Unlike stable carbenes or silylenes which are often stabilized by bulky substituents or N-heterocyclic frameworks, simple dialkylstannylenes are highly reactive for several reasons:
High Lewis Acidity and Basicity: The presence of both a vacant p-orbital and a lone pair on the tin atom gives it amphiphilic character, making it susceptible to reaction with a wide range of substrates.
Tendency to Oligomerize: In the absence of significant steric hindrance, stannylenes readily react with each other to form tin-tin bonds, leading to dimers, oligomers, or polytin polymers (polystannanes). This is often the dominant decomposition pathway.
Sensitivity: Low-valent tin compounds are typically sensitive to air (oxidation) and moisture (hydrolysis).
Because of this high reactivity, most isolated stannylenes feature very bulky ligands (e.g., terphenyl or heavy amido groups) that sterically shield the tin center and prevent intermolecular reactions.[3][4] The synthesis of the simple, unhindered dimethyltin(II) is therefore a significant challenge that often requires specialized techniques like in situ trapping or matrix isolation.
Q3: What constitutes a good dimethyltin(IV) precursor for this reaction?
An ideal precursor, (CH₃)₂Sn(IV)XY, must possess two key features:
The dimethyltin backbone must be stable under the reaction conditions.
The ligands X and Y must be capable of eliminating to form a thermodynamically stable small molecule.
The formation of a strong X-Y bond provides the thermodynamic driving force for the reaction.[1] Suitable candidates for (X, Y) pairs include:
(H, H): Eliminates as H₂. Precursor: (CH₃)₂SnH₂.
(H, Alkyl/Aryl): Eliminates as an alkane or arene. Precursor: (CH₃)₂Sn(R)H.
(Alkyl, Alkyl) or (Aryl, Aryl): Eliminates as an alkane or biaryl. Precursor: (CH₃)₂SnR₂.
(H, Halogen): Eliminates as a hydrogen halide. This is generally less favorable due to the strength of the Sn-Halogen bond.
Among these, dihydride and alkylhydride precursors are often the most promising, as the formation of H-H and C-H bonds is typically very favorable.[1] However, these precursors themselves can be reactive and may require careful handling.[5]
Q4: What are the most critical factors to consider when optimizing for yield?
Optimizing the yield requires a multi-faceted approach that balances reaction kinetics with product stability.
Factor
Rationale & Key Considerations
Thermodynamic Driving Force
The reaction is favored if the eliminated X-Y molecule has a high bond dissociation energy (BDE). The sum of the BDEs of the Sn-X and Sn-Y bonds being broken must be less than the BDE of the X-Y bond being formed. C-H and H-H eliminations are generally very favorable.[1]
Reaction Temperature
Thermal energy is often required to overcome the activation barrier. However, excessive heat can lead to unwanted side reactions or decomposition of the desired stannylene product. A careful optimization of the temperature profile is crucial.
Concentration
Because the primary decomposition pathway for (CH₃)₂Sn(II) is intermolecular oligomerization, running the reaction under high dilution can disfavor this bimolecular process and increase the lifetime of the monomeric stannylene, allowing for trapping or isolation.
Solvent Choice
The solvent can play a significant role. Non-coordinating, inert solvents (e.g., hexane, toluene) are standard. Polar solvents have been shown to facilitate reductive elimination from other metals like Pt(IV) and may be worth exploring, but their potential to coordinate to the stannylene product must be considered.[6]
Energy Source
While thermal induction is common, photochemical activation (using UV light) can sometimes promote reductive elimination at lower temperatures, potentially minimizing thermal decomposition pathways.[7]
Troubleshooting Guide
Navigating the optimization of a challenging reaction requires a systematic approach to problem-solving. Use this guide to diagnose and address common issues.
Caption: Troubleshooting workflow for low-yield reductive elimination.
Q: My reaction shows no conversion of the starting material. What should I do?
A: This points to a high activation barrier or an incorrect reaction setup.
Verify Precursor Integrity: First, confirm the identity and purity of your (CH₃)₂Sn(IV)XY precursor using ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. Impurities can inhibit the reaction.
Increase Energy Input: The reaction may be kinetically slow.
Thermal: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction at each stage to find the threshold for conversion without significant decomposition.
Photochemical: If high temperatures lead to decomposition, attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) while irradiating with a suitable UV source.[7]
Re-evaluate Thermodynamics: Ensure the chosen X and Y groups result in a favorable reaction. The elimination of two robust ligands to form a weak X-Y bond is a common reason for failure. Consult bond-dissociation energy (BDE) tables. For instance, eliminating H₂ (BDE ≈ 104 kcal/mol) from a dihydride is far more favorable than eliminating two methyl groups to form ethane (C-C BDE ≈ 90 kcal/mol) while breaking two stronger Sn-C bonds.
Q: I'm observing a complex mixture of products, including insoluble material.
A: This strongly suggests that dimethyltin(II) is forming but is not stable under the reaction conditions. The insoluble material is likely polystannane from oligomerization.
Employ High-Dilution Conditions: Reduce the concentration of your precursor significantly (e.g., <0.01 M). This slows down the rate of the bimolecular decomposition reaction relative to the unimolecular formation reaction.
Lower the Reaction Temperature: If the reductive elimination can be initiated at a lower temperature (perhaps photochemically), the subsequent decomposition pathways may be kinetically disfavored.
Use an In Situ Trapping Agent: This is the most effective strategy to confirm the transient formation of the stannylene. Add a reactive substrate to the mixture that can intercept the (CH₃)₂Sn(II) as it is generated. Good trapping agents include:
Dienes (e.g., 2,3-dimethyl-1,3-butadiene): Forms a five-membered stannacyclopentene.
Alkynes (e.g., diphenylacetylene): Can undergo insertion to form a stannacyclopropene.
Ketones/Aldehydes: Can undergo insertion into the carbonyl group.
The successful formation and isolation of these trapping adducts provide definitive proof of stannylene generation.
Experimental Protocols
Safety Precaution: Organotin compounds, particularly hydrides, can be toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All reactions should be conducted under a strictly inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
Protocol 1: Synthesis of Precursor - Dimethyltin Dihydride ((CH₃)₂SnH₂)
This protocol describes the synthesis of a key precursor for H₂ elimination, adapted from established methods for organotin hydride synthesis.
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen/argon line.
Reagent Preparation: In the flask, prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.1 eq.) in 100 mL of anhydrous diethyl ether or dibutyl ether at 0 °C (ice bath).
Precursor Addition: Dissolve dimethyltin dichloride ((CH₃)₂SnCl₂, 1.0 eq.) in 50 mL of the same anhydrous ether and add it to the dropping funnel.
Reaction: Add the (CH₃)₂SnCl₂ solution dropwise to the stirred LiAlH₄ suspension over 1 hour. Maintain the temperature at 0 °C. A vigorous reaction may occur; control the addition rate to prevent excessive refluxing.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
Workup (Caution: Highly Hazardous):
Cool the reaction mixture back to 0 °C.
Very slowly and carefully quench the excess LiAlH₄ by the dropwise addition of ice-cold water until gas evolution ceases. This is an extremely exothermic and hazardous step.
Add a 15% aqueous NaOH solution, followed by more water, until a granular white precipitate of aluminum salts forms.
Filter the mixture through a pad of Celite under an inert atmosphere. Wash the precipitate thoroughly with anhydrous ether.
Isolation: The ethereal solution contains the volatile and unstable (CH₃)₂SnH₂. It is highly recommended to use this solution directly in the next step without attempting to isolate the neat dihydride, which is prone to decomposition.[5]
Protocol 2: General Procedure for Thermally-Induced Reductive Elimination & In Situ Trapping
This protocol outlines a general method for attempting the reductive elimination and confirming product formation via trapping.
Apparatus Setup: In a glovebox, charge a flame-dried Schlenk tube with a magnetic stir bar and the trapping agent (e.g., 2,3-dimethyl-1,3-butadiene, 5-10 eq.).
Solvent Addition: Add anhydrous toluene or hexane to achieve a final precursor concentration of ~0.01 M.
Precursor Addition: To the stirred solution, add the ethereal solution of freshly prepared (CH₃)₂SnH₂ (1.0 eq., from Protocol 1) via cannula transfer at room temperature.
Reaction: Seal the Schlenk tube and heat the mixture in a thermostatically controlled oil bath. Start at a moderate temperature (e.g., 60-80 °C).
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by ¹H and ¹¹⁹Sn NMR spectroscopy. Look for the disappearance of the precursor signals and the appearance of new signals corresponding to the trapped adduct. The formation of H₂ gas may also be observed.
Optimization: If no reaction occurs, incrementally increase the temperature. If decomposition is observed, repeat the experiment at a lower temperature or consider a photochemical setup.
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can then be purified by crystallization or chromatography (if stable) to isolate the stannylene-trapped adduct for full characterization.
References
Jana, A., Lork, E., & Beckmann, J. (2024). Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone. Molecules, 29(2), 295. [Link]
Hering, F., et al. (2022). Kinetic Stabilization in Diaryl-Substituted Stannylenes: N₂O Reactivity, Intramolecular C–H Activation, and Crystalline (Eind)Li(THF)₂ as a Versatile Precursor in Tin Chemistry. Organometallics, 41(15), 2033-2042. [Link]
Majumdar, S., et al. (2021). Isolation of a Diylide-Stabilized Stannylene and Germylene: Enhanced Donor Strength through Coplanar Lone Pair Alignment. Angewandte Chemie International Edition, 60(16), 8968-8973. [Link]
Doyle, C. L., et al. (2023). Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements to a Chiral NH-Sn System. Inorganics, 11(8), 323. [Link]
Majumdar, S., et al. (2021). Isolation of a Diylide-Stabilized Stannylene and Germylene: Enhanced Donor Strength through Coplanar Lone Pair Alignment. Angewandte Chemie International Edition, 60(16), 8968-8973. [Link]
Chandrasekhar, V. & Singh, S. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2629. [Link]
Eaborn, C., et al. (1981). Oxidative-addition and reductive-elimination reactions involving platinum complexes and tetraorganotin compounds. Journal of the Chemical Society, Dalton Transactions, (5), 1223-1232. [Link]
Crabtree, R. H. (2005). The Organometallic Chemistry of the Transition Metals. Wiley. (General principles are often illustrated in standard organometallic textbooks, a representative link is provided for the topic: [Link])
Williams, B. S., et al. (2001). Studies of Reductive Elimination Reactions To Form Carbon−Oxygen Bonds from Pt(IV) Complexes. Journal of the American Chemical Society, 123(11), 2558-2569. [Link]
Semproni, M. J., et al. (2018). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society, 140(35), 11135-11146. [Link]
Singh, A., et al. (2021). Dimethyltin(IV)-4,6-dimethyl-2-pyridylselenolate: an efficient single source precursor for the preparation of SnSe nanosheets as anode material for lithium ion batteries. Dalton Transactions, 50(43), 15730-15742. [Link]
Cross, G. A., et al. (1998). Synthesis and reactions of dimethyltin dithiooxalate: A convenient dithiooxalate transfer reagent. Inorganica Chimica Acta, 282(2), 208-216. [Link]
Kugele, E., & Kintopf, S. (1977). Process for the manufacture of dimethyl-tin dichloride.
Osei-Kissi, D. K. (1993). Preparation, properties and reactions of organotin hydrides. Doctoral thesis, UCL (University College London). [Link]
Procelewska, J., et al. (2005). Mechanistic information on the reductive elimination from cationic trimethylplatinum(IV) complexes to form carbon-carbon bonds. Journal of the American Chemical Society, 127(43), 15239-15249. [Link]
Bagherzadeh, S., et al. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. ACS Omega, 5(44), 28879-28890. [Link]
Valle, G., Ruisi, G., & Russo, U. (1985). Synthesis and x-ray crystal structure of dimethyltin(IV) dithiocyanate bihydrate adduct with a crown ether. Inorganica Chimica Acta, 99(2), L21-L23. [Link]
Khan, N., et al. (2006). Organotin(IV) complexes of thiohydrazides and thiodiamines: synthesis, spectral and thermal studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 635-640. [Link]
Zhang, G. (2012). Synthesis process of dimethyl tin dichloride.
Demertzis, M. A., et al. (2011). Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. Bioinorganic Chemistry and Applications, 2011, 481403. [Link]
Yao, S., et al. (2023). Synthesis and Reactivity of an Iron–Tin Complex with Adjacent Stannylidyne and Ferriostannylene Units. Journal of the American Chemical Society, 145(7), 4166-4176. [Link]
Davies, A. G. (2004). Recent Advances in the Chemistry of the Organotin Hydrides. Main Group Metal Chemistry, 27(4). [Link]
Prot, F., et al. (2021). Controlling Oxidative Addition and Reductive Elimination at Tin(II) via Hemi-Lability. Angewandte Chemie International Edition, 60(52), 27124-27130. [Link]
Kuivila, H. G. (1968). Organotin hydrides and organic free radicals. Accounts of Chemical Research, 1(10), 299-305. [Link]
Ottosson, H. (2022). Thermal and Photochemical Reactions of Organosilicon Compounds. Life, 12(3), 351. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solvent Selection for Stabilizing Reactive Dimethyltin(II) Intermediates
Audience: Researchers, Scientists, Drug Development Professionals
Role: Senior Application Scientist, Organometallic Chemistry Division
Technical Support Center: Reactive Tin(II) Intermediates
Welcome to the Advanced Organometallic Support Hub.
You are likely here because your dimethylstannylene (
) reactions are yielding white precipitates instead of active intermediates, or your trapping experiments are failing due to solvent interference.
Dimethyltin(II) is a transient, highly reactive species with a singlet ground state. Unlike bulky diarylstannylenes (e.g., Lappert’s stannylene) which are kinetically stabilized by steric bulk,
relies heavily on solvation and temperature to prevent rapid oligomerization into cyclic stannanes or oxidation to tin(IV).
This guide provides a causal analysis of solvent effects, a decision matrix for experimental design, and troubleshooting protocols to stabilize this elusive intermediate.
Part 1: The Solvent Decision Matrix
Core Principle: Solvent selection for
is a trade-off between Thermodynamic Stabilization (Lewis base coordination) and Kinetic Reactivity (availability of the empty 5p orbital).
Solvent Class Compatibility Table
Solvent Class
Examples
Suitability
Mechanism of Action / Failure Mode
Lewis Bases (Ethers)
THF, DME, Dioxane
Recommended
Stabilizing: Donates electron density into the empty 5p orbital of Sn(II), forming adducts (e.g., ). Prevents oligomerization but reduces electrophilicity.
Lewis Bases (Amines)
Pyridine,
Context-Specific
Strongly Stabilizing: Forms tight complexes. Useful for isolation but may inhibit reaction with weak nucleophiles.
Hydrocarbons
Hexane, Toluene, Benzene
Trapping Only
Non-Stabilizing: No coordination. will rapidly oligomerize to unless a trapping agent (diene/alkyne) is present in situ.
Halogenated
DCM, ,
FORBIDDEN
Reactive: inserts into C-Cl/C-Br bonds via oxidative addition, forming Sn(IV) species (e.g., ).
Protic
MeOH, EtOH, Water
FORBIDDEN
Destructive: Rapid O-H insertion protonates the tin center, leading to irreversible decomposition to alkoxides and .
Part 2: Visualizing the Stabilization Landscape
The following diagram maps the fate of dimethylstannylene based on solvent interaction. Use this to diagnose where your reaction pathway is diverging.
Figure 1: Reaction pathways of dimethylstannylene determined by solvent interaction. Note the reversibility of donor adducts vs. irreversible oligomerization.
Part 3: Troubleshooting & FAQs
Q1: My reaction mixture turned from yellow to colorless/white precipitate. What happened?
Diagnosis: You likely witnessed the oligomerization of the stannylene.
Cause: The concentration of
was too high in a non-coordinating solvent (like hexane), or the temperature was too high, allowing the monomer to aggregate into cyclic polystannanes .
Solution:
Switch to THF: The oxygen lone pair in THF coordinates to the empty p-orbital of Sn, blocking the dimerization pathway.
Add a Phosphine: If you must use toluene, add 1 equivalent of
or to act as a soluble stabilizing ligand.
Q2: I am using THF, but I see no reaction with my olefin substrate.
Diagnosis:Over-stabilization .
Cause: THF is a good donor. If your trapping agent (the olefin) is a poor nucleophile, it cannot compete with the solvent (THF) for the tin center. The equilibrium lies too far toward the
adduct.
Solution:
Increase Temperature: Gently heating (40–60°C) can shift the equilibrium to release the free stannylene.
Solvent Swap: Generate the stannylene in THF, then swap to benzene/toluene in the presence of the trapping agent to force the reaction.
Q3: Can I use Dichloromethane (DCM) for better solubility?
Diagnosis:Catastrophic Failure .
Reason: Stannylenes are carbene analogues. They undergo oxidative insertion into C-Cl bonds. In DCM,
will insert to form .
Rule: Never use halogenated solvents with low-valent tin species unless you intend to oxidize them.
Q4: How do I confirm I actually generated the monomeric species?
Protocol:UV-Vis and Trapping.
Visual: Look for a characteristic Yellow/Orange color (
nm).
Chemical: Perform a trapping experiment with 2,3-dimethyl-1,3-butadiene.
Success: Isolation of the [1+4] cycloaddition product (1,1-dimethyl-3,4-dimethyl-1-stannacyclopent-3-ene).
Failure: Recovery of oligomer
.
Part 4: Validated Experimental Protocols
Protocol A: Generation of
in THF (Stabilized)
Use this for subsequent reactions with electrophiles or weak trapping agents.
Setup: Flame-dry a Schlenk flask and cycle Argon 3x.
Reagents: Charge with
(1.0 equiv) and anhydrous THF (0.1 M concentration).
Reduction: Add Lithium Naphthalenide (2.0 equiv) dropwise at -78°C.
Observation: Solution should turn deep green (radical anion) then fade to yellow/orange (stannylene).
Stabilization: Stir at -78°C for 1 hour. The THF coordinates to Sn(II), preventing precipitation.
Usage: Use this solution immediately. Do not warm above 0°C without a trapping agent present.
Protocol B: In-Situ Trapping in Hydrocarbons
Use this for kinetic studies or when THF interferes with reactivity.
Setup: Flame-dry flask, Argon atmosphere.
Mixture: Dissolve
and the Trapping Agent (e.g., 2,3-dimethylbutadiene, 10 equiv) in Toluene.
is generated on the metal surface, it is immediately intercepted by the diene before it can diffuse and oligomerize.
Workup: Filter off metal salts under Argon. Evaporate volatiles.
Part 5: Decision Logic for Experimental Design
Use this flow to determine your solvent strategy before starting.
Figure 2: Decision tree for selecting the optimal solvent system based on experimental goals.
References
Waters, T., et al. (2002). "First gas-phase detection of dimethylstannylene and time-resolved study of some of its reactions." Journal of Physical Chemistry A. Link
Sita, L. R. (1994). "Heavy-Metal Organic Chemistry: Building with Tin." Accounts of Chemical Research. Link
Neumann, W. P. (1991). "Germylenes and Stannylenes." Chemical Reviews. Link
Lappert, M. F., et al. (1976). "Monomeric, stable bivalent Group 4B metal alkyls and amides." Journal of the Chemical Society, Chemical Communications. Link
Mizuhata, Y., et al. (2009). "Structural and Bonding Properties of Stannylenes." Organometallics. Link
Technical Support Center: Thermal Decomposition Pathways of Dimethyltin(II) Precursors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the thermal decomposition of dimethyltin precursors.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the thermal decomposition of dimethyltin precursors. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the thermal decomposition of a dimethyltin(II) and a dimethyltin(IV) precursor?
This is a critical first question, as the oxidation state of the tin center dictates the entire decomposition pathway and the resulting products.
Dimethyltin(II) Precursors (Stannylenes): These compounds feature a tin atom in the +2 oxidation state with a lone pair of electrons (a formal 5s²5p² valence electron configuration).[1] They are often stabilized with bulky, bidentate ligands (e.g., amides, amidinates) to prevent polymerization.[2][3] Their thermal decomposition is a key route for depositing tin(II)-containing materials like tin(II) oxide (SnO) or tin(II) sulfide (SnS).[2][4] The decomposition typically proceeds by the cleavage of the tin-ligand bonds, aiming to leave the Sn(II) oxidation state intact in the final product.
Dimethyltin(IV) Precursors: These are far more common and include compounds like dimethyltin dichloride ((CH₃)₂SnCl₂) or dimethyltin dihydride ((CH₃)₂SnH₂). Here, tin is in the +4 oxidation state. The thermal decomposition of these precursors is inherently more complex and often reductive. The process involves the cleavage of the stable tin-carbon bonds, which requires significant energy. Depending on the atmosphere and temperature, the Sn(IV) center can be reduced to Sn(II) or even Sn(0) (metallic tin).[5][6]
The choice between a Sn(II) and Sn(IV) precursor is therefore the most critical decision based on your desired final product. Using a Sn(IV) precursor to synthesize a pure Sn(II) material is often challenging due to competing reaction pathways.
Caption: Divergent pathways for Sn(II) vs. Sn(IV) precursors.
Q2: What are the typical products of dimethyltin(IV) dichloride (DMTC) thermal decomposition under an inert atmosphere?
Dimethyltin dichloride ((CH₃)₂SnCl₂) is one of the most studied organotin precursors. Its decomposition in an inert atmosphere (like nitrogen or argon) is a classic example of a reductive elimination process.
Research shows that the pyrolysis of DMTC begins at approximately 500°C.[7][8] The primary decomposition mechanism involves the cleavage of the tin-methyl bonds. The liberated methyl radicals can then combine or react further to produce a mixture of gaseous hydrocarbons.
The main identified products are:
Solid Residue: Primarily tin-based solids, often containing metallic tin (Sn) and tin chlorides.
Gaseous Byproducts: A mixture of methane (CH₄), ethane (C₂H₆), ethene (C₂H₄), and propane (C₃H₈).[7]
The formation of these hydrocarbons is directly linked to the inlet concentration of DMTC, and the overall decomposition rate is first-order with respect to the precursor concentration.[7][8]
Q3: How does the reaction atmosphere (inert vs. oxidative) influence the final product?
The atmosphere is a critical experimental parameter that you can use to direct the reaction toward a desired outcome.
Inert Atmosphere (N₂, Ar): As discussed for DMTC, an inert atmosphere prevents the oxidation of the tin center. For Sn(IV) precursors, this typically leads to reduction, forming metallic tin (Sn(0)) or other lower oxidation state species.[5] For Sn(II) precursors, it helps preserve the +2 state, which is essential when depositing materials like SnO or SnS (the sulfur source, e.g., H₂S, would be introduced separately).[4][9]
Oxidative Atmosphere (Air, O₂): An oxidative atmosphere introduces oxygen as a reactant. During the thermal decomposition of an organotin precursor (either Sn(II) or Sn(IV)), the organic ligands are combusted, and the tin center is oxidized to its most stable oxide, tin(IV) oxide (SnO₂).[4][10] This is a common method for synthesizing SnO₂ nanoparticles or thin films. Even if you start with a Sn(II) precursor, the presence of oxygen at high temperatures will almost invariably lead to the formation of SnO₂.[4]
Q4: What analytical techniques are essential for studying these decomposition pathways?
A multi-technique approach is necessary to fully elucidate a decomposition pathway. The single most powerful method, however, is Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) .
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] This allows you to precisely determine decomposition temperatures, identify distinct mass loss steps, and quantify the amount of residual material.[12]
Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR): When coupled with TGA, these techniques analyze the gaseous products (the "evolved gas") being released during each mass loss event.[11] MS identifies the fragments by their mass-to-charge ratio, allowing for the identification of byproducts like methane or carbon dioxide.[13]
This combined TGA-MS approach provides a complete picture: at what temperature does the precursor decompose, how much mass is lost, and what specific molecules are evolved at each stage.
Troubleshooting Guide
Q5: My final product is amorphous instead of crystalline. Why is this happening?
Causality: Crystallinity is a function of energy and time. If the decomposition occurs at a temperature that is too low to overcome the activation energy for crystal lattice formation, or if the system is cooled too rapidly, an amorphous (disordered) product can result.
Recommended Solutions:
Post-Decomposition Annealing: Hold the sample at a high temperature (e.g., 350-550°C for SnO₂) for an extended period (1-3 hours) after the initial decomposition is complete.[10] This provides the thermal energy needed for atoms to arrange into a stable crystal lattice.
Optimize Decomposition Temperature: While a higher temperature can promote crystallinity, exceeding the stability window of your target phase can lead to unwanted side reactions or phase transitions (e.g., SnO disproportionating to Sn and SnO₂). Use TGA data to identify the full decomposition range and select an annealing temperature accordingly.
Q6: I'm observing unexpected mass loss steps in my TGA curve. What could be the cause?
Causality: An ideal TGA curve for a single-step decomposition shows one smooth mass loss. Multiple steps indicate a more complex process.
Possible Causes & Solutions:
Solvent or Water Residue: A mass loss at low temperatures (typically <150°C) often corresponds to the evaporation of residual solvent or adsorbed water from the precursor. Solution: Ensure your precursor is rigorously dried under vacuum before analysis. Use the coupled MS to check for characteristic solvent fragments (e.g., m/z 31 for methanol, m/z 43 for acetone).[13]
Precursor Impurity: The impurity may have a different decomposition temperature than your primary compound. Solution: Re-purify your precursor. Characterize the starting material using techniques like NMR or elemental analysis to confirm its purity.
Multi-Step Decomposition: The precursor itself may decompose in multiple, distinct stages. For example, one type of ligand may cleave at a lower temperature than another. This is not an error but a feature of the molecule's chemistry. Solution: Analyze the evolved gas at each step with MS to identify the different fragments and reconstruct the decomposition sequence.
Q7: My deposition failed, and a black powder formed. What went wrong?
Causality: The formation of a black or dark grey powder is often indicative of metallic tin (Sn(0)). This occurs when the tin center is fully reduced.
Recommended Solutions:
Check Your Atmosphere: If you were trying to synthesize an oxide (like SnO or SnO₂), this result strongly suggests your reaction was conducted under an inert or reducing atmosphere, or that your oxygen/oxidizer source was insufficient. Ensure a consistent flow of air or oxygen during the decomposition.[4]
Review Your Temperature: For some precursors, especially Sn(IV) compounds, very high temperatures can favor reduction to the metal even in the presence of a mild oxidizer. Review the literature for the optimal temperature window for your specific precursor and target material. For example, the thermal decomposition of dimethyltin dihydride at just 120°C yields metallic tin as a major product.[6]
Experimental Protocols & Data
Protocol: Characterizing Precursor Decomposition via TGA-MS
This protocol outlines the standard procedure for analyzing the thermal decomposition pathway of a novel dimethyltin precursor.
Sample Preparation:
Ensure the precursor is pure and has been dried under high vacuum for several hours to remove volatile impurities.
In an inert atmosphere (glovebox), accurately weigh 5-10 mg of the precursor into a TGA crucible (typically alumina or platinum).
Seal the crucible in a container for transport to the TGA instrument to minimize air exposure.
Instrument Setup:
Install the sample in the TGA furnace.
Ensure the heated transfer line connecting the TGA outlet to the MS inlet is set to a temperature (e.g., 200-250°C) sufficient to prevent condensation of evolved gases.
Purge the TGA furnace and balance with the desired analysis gas (e.g., high-purity nitrogen or synthetic air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to establish a stable baseline.
Thermal Program:
Equilibrate the sample at a low temperature (e.g., 30°C) for 15 minutes.
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the final decomposition event (e.g., 800°C).
During the temperature ramp, continuously record the sample mass (TGA) and the mass spectra of the evolved gases (MS).
Data Analysis:
Plot the sample mass (%) and the derivative of the mass loss (DTG) as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate.
Correlate each mass loss event with the MS data by plotting the ion current for specific mass-to-charge ratios (e.g., m/z = 16 for methane) versus temperature.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organotin Chemistry DivisionSubject: Minimizing Disproportionation of Dimethyltin(II) Systems
Ticket ID: Sn-Me2-STAB-001
Assigned Specialist: Senior Application Scientist, Organometallics Group
Executive Summary: The Stannylene Instability Challenge
You are encountering issues with Dimethyltin(II) (Me₂Sn) , a highly reactive stannylene intermediate. Unlike bulky diaryl stannylenes (e.g., Lappert’s stannylene) which are kinetically stabilized by steric bulk, the methyl groups in Me₂Sn offer negligible steric protection.
Without intervention, Me₂Sn undergoes two primary decay pathways:
Oligomerization (Reversible): Formation of cyclic oligomers, primarily dodecamethylcyclohexastannane
.
Disproportionation (Irreversible): Redox decomposition into Tin(IV) (tetramethyltin) and Tin(0) metal.
Your Goal: Maintain the Sn(II) oxidation state and prevent the formation of metallic tin (tin mirror/black precipitate).
The Chemistry of Instability (Root Cause Analysis)
To solve the problem, we must visualize the decay pathway. Me₂Sn is a singlet carbene analogue with an empty 5p orbital (Lewis acid) and a lone pair (Lewis base).
Pathway Diagram: Fate of Dimethylstannylene
Figure 1: The thermodynamic bifurcation of dimethylstannylene. Without Ligand (L), the path inevitably leads to oligomerization or irreversible disproportionation to Tin(0).
Stabilization Strategies (The "How-To")
Since we cannot change the steric profile of the methyl group, we must rely on Thermodynamic Stabilization via Lewis base coordination.
Add the ligand before the reduction step (if generating from Me₂SnCl₂).
Switch to a stronger donor (e.g., replace PPh₃ with PEt₃ or an NHC).
Scenario 2: "The solution is deep yellow/orange, but I expected it to be colorless."
Diagnosis: Oligomerization.
Cause: Formation of
rings (typically ). This is the "resting state" of dimethyltin(II).
Implication: This is reversible. The Sn is still in the +2 state.
Corrective Action:
If you need the monomer for reactivity, heat gently in the presence of a trapping agent (alkyne/diene) or add a strong donor ligand to break the ring.
Scenario 3: "NMR shows broad signals and no distinct Sn(II) peak."
Diagnosis: Dynamic Exchange.
Cause: Rapid equilibrium between the base-stabilized adduct and the free stannylene/oligomer.
Corrective Action:
Cool the NMR probe to -40°C or -60°C to freeze out the equilibrium.
Look for the characteristic high-field shift of Sn(II) (often > +200 ppm depending on ligand, distinct from Sn(IV) which is usually < 0 ppm).
Experimental Protocol: Synthesis of Stabilized Me₂Sn
Objective: Generate Dimethyltin(II) stabilized by Triethylphosphine (PEt₃).
Note: This protocol prevents the transient "naked" stannylene from existing long enough to disproportionate.
Reagents Table:
Reagent
Role
Equiv.
Notes
Me₂SnCl₂
Precursor
1.0
Must be anhydrous/sublimed.
PEt₃
Stabilizing Ligand
2.2
Excess ensures full complexation.
Li (dispersion)
Reducing Agent
2.1
Sodium naphthalenide is an alternative.
THF
Solvent
N/A
Dry, degassed, oxygen-free.
Workflow:
Preparation: In a glovebox (Ar atmosphere), suspend Me₂SnCl₂ (1.0 equiv) in THF.
Ligand Addition: Add PEt₃ (2.2 equiv) at Room Temperature.
Observation: Formation of a white precipitate (Me₂SnCl₂•2PEt₃ complex) may occur.[1] This is normal.
Cooling: Cool the mixture to -78°C .
Reduction: Add Lithium dispersion or Sodium naphthalenide slowly.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C .
Critical Checkpoint: If the solution stays pale/yellow, you have successfully generated Me₂Sn(PEt₃)ₓ . If it turns black, the reduction was too fast or the ligand dissociated.
Filtration: Filter off the LiCl/NaCl salts at low temperature.
Usage: Use the filtrate immediately for downstream chemistry (e.g., insertion into bonds, coordination to transition metals).
Troubleshooting Logic Map
Figure 2: Visual diagnostic tool for evaluating dimethyltin(II) reaction outcomes.
References
Direct Detection of Dimethylstannylene.
Becerra, R., et al. "Direct Detection of Dimethylstannylene and Tetramethyldistannene in Solution and the Gas Phase."[2] Journal of the American Chemical Society, 127(49), 17469–17478 (2005).[2]
Stabilization via Lewis Pairs.
Baumgartner, J., & Marschner, C. "Coordination of Non-Stabilized Germylenes, Stannylenes, and Plumbylenes to Transition Metals." Reviews in Inorganic Chemistry, 34(2), 119–152 (2014).[3]
Cyclic Oligomers (Dodecamethylcyclohexastannane).
Jana, A., et al. "Facile Access of Stable Divalent Tin Compounds." Inorganic Chemistry, 48(1), 193–197 (2009).[2]
Photolytic Generation.
Duffy, I. R., & Leigh, W. J.[2] "Direct Detection, Dimerization, and Chemical Trapping of Dimethyl- and Diphenylstannylene." Organometallics, 34(20), 5029–5044 (2015).[2]
Technical Support Center: Purification of Dimethyltin(II) Compounds from Chloride Salts
Welcome to the technical support center for the purification of dimethyltin(II) compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating dim...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of dimethyltin(II) compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating dimethyltin(II) species from chloride salts and other impurities. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dimethyltin(II) from chloride salts?
The primary challenges stem from the physical and chemical properties of dimethyltin dichloride ((CH₃)₂SnCl₂), the common precursor or byproduct. It is a volatile, moisture-sensitive crystalline solid.[1][2][3] Its solubility in water and some organic solvents can complicate extraction and recrystallization procedures.[1][2][4] Furthermore, the synthesis of dimethyltin dichloride often results in a mixture of other methyltin chlorides, such as monomethyltin trichloride and trimethyltin chloride, which have similar properties, making separation by simple distillation difficult.[5][6][7]
Q2: My dimethyltin dichloride sample appears to be hydrolyzing. What are the signs and how can I prevent this?
Hydrolysis of dimethyltin dichloride in the presence of water leads to the formation of various soluble intermediates and ultimately can precipitate insoluble dimethyltin oxide ((CH₃)₂SnO).[8][9] Signs of hydrolysis include the formation of a white precipitate and a decrease in the pH of aqueous solutions.[8] To prevent hydrolysis, it is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon). If working with aqueous solutions is unavoidable, controlling the pH is critical. Dimethyltin oxide precipitation begins around a pH of 5.7.[8]
Q3: I'm struggling with low yields during the purification of dimethyltin dichloride. What are the likely causes?
Low yields can be attributed to several factors:
Incomplete reaction: During synthesis, ensure optimal reaction conditions (temperature, pressure, catalyst) are maintained to maximize the formation of dimethyltin dichloride.[5][6][10]
Loss during workup: Due to its volatility, significant loss can occur during solvent removal under vacuum. Careful control of temperature and pressure is essential.
Hydrolysis: As mentioned, hydrolysis to dimethyltin oxide will reduce the yield of the desired dichloride.
Sub-optimal purification method: The chosen purification technique may not be suitable for the specific impurity profile of your crude product.
Troubleshooting Guides & Detailed Protocols
Method 1: Fractional Distillation
Fractional distillation is a primary method for purifying dimethyltin dichloride from other methyltin chlorides and residual solvents, leveraging differences in their boiling points.[5][6][11]
Underlying Principle
This technique separates components of a liquid mixture based on their different boiling points. The component with the lower boiling point vaporizes more readily, and its vapor moves up the fractionating column. As the vapor cools, it condenses and is collected as the distillate.
Experimental Protocol
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated column. Use a vacuum-jacketed column for better efficiency.
Charging the Flask: Charge the distillation flask with the crude methyltin chloride mixture.
Vacuum Application: Gradually apply vacuum to the system. For high-purity dimethyltin dichloride, a vacuum of 75-300mmHg is often used.[7]
Heating: Gently heat the distillation flask.
Fraction Collection:
Collect the initial "light" fraction, which will be enriched in lower-boiling impurities like trimethyltin chloride. This is typically done at a lower temperature range (e.g., 120-150°C under vacuum).[7]
Increase the temperature to the boiling point of dimethyltin dichloride (188-190°C at atmospheric pressure) and collect the main fraction.[1][3][11] The boiling point will be lower under vacuum.
Troubleshooting
Issue
Potential Cause
Solution
Poor Separation
Inefficient fractionating column.
Use a longer column or one with a more efficient packing material. Ensure the column is well-insulated.
Fluctuating vacuum.
Use a high-quality vacuum pump and a pressure controller to maintain a stable vacuum.
Product Solidifies in Condenser
Condenser temperature is too low.
Use a condenser with a wider bore or maintain the cooling water at a slightly higher temperature.
Low Recovery
Product is volatile and lost to the vacuum system.
Use a cold trap (e.g., with dry ice/acetone) between the receiving flask and the vacuum pump.
Thermal decomposition.
Avoid excessive heating. Use the lowest possible temperature that allows for efficient distillation under your vacuum conditions.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Underlying Principle
The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities dissolved in the solvent.
Experimental Protocol
Solvent Selection: Choose a solvent in which dimethyltin dichloride is highly soluble at elevated temperatures and poorly soluble at low temperatures. Methanol is a suitable solvent.[1][2][4]
Dissolution: In a flask, add the minimum amount of hot solvent to the crude dimethyltin dichloride to fully dissolve it.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum.
Troubleshooting
Issue
Potential Cause
Solution
No Crystals Form
Too much solvent was used.
Evaporate some of the solvent and try to recrystallize again.
The solution is supersaturated.
Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Oily Product Forms
The boiling point of the solvent is higher than the melting point of the solute.
Choose a solvent with a lower boiling point.
Low Yield
The compound is too soluble in the chosen solvent even at low temperatures.
Try a different solvent or a solvent mixture.
Premature crystallization during hot filtration.
Use a heated funnel and pre-warm the receiving flask.
Method 3: Solvent Extraction
Solvent extraction, or liquid-liquid extraction, separates compounds based on their relative solubilities in two different immiscible liquids.[12][13]
Underlying Principle
This method relies on the differential partitioning of the target compound and impurities between two immiscible liquid phases, typically an aqueous phase and an organic phase.[12][14]
Experimental Protocol
Phase Selection: Choose two immiscible solvents. The choice will depend on the nature of the impurities. For separating organotin compounds from more polar impurities, a nonpolar organic solvent and water can be used.
Extraction:
Dissolve the crude mixture in the organic solvent in a separatory funnel.
Add the aqueous phase and shake the funnel vigorously to ensure thorough mixing.
Allow the layers to separate.
Separation: Drain the lower layer.
Repeat: Repeat the extraction of the organic layer with fresh aqueous phase to improve the separation efficiency.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting
Issue
Potential Cause
Solution
Emulsion Formation
Vigorous shaking.
Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion.
Poor Separation
The partition coefficient is not favorable.
Adjust the pH of the aqueous phase or try a different organic solvent.
Loss of Product to Aqueous Layer
The product has some solubility in the aqueous phase.
"Back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.
Method 4: Chromatographic Techniques
Chromatography is a powerful separation technique that can be used for the purification of organotin compounds.[15][16][17][18][19][20] High-performance liquid chromatography (HPLC) is particularly useful for the speciation and quantification of different organotin compounds.[15][16][20]
Underlying Principle
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Experimental Protocol (Column Chromatography)
Stationary Phase Selection: Silica gel is a common stationary phase. For organotin compounds, treating the silica gel with a base like triethylamine or potassium carbonate can improve separation by preventing the acidic silica from causing degradation.[21][22]
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
Elution: Pass the mobile phase through the column to elute the components. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
Fraction Collection: Collect the eluent in fractions and analyze them (e.g., by TLC) to identify the fractions containing the purified product.
Concentration: Combine the pure fractions and remove the solvent.
Troubleshooting
Issue
Potential Cause
Solution
Poor Separation
Inappropriate mobile phase.
Optimize the mobile phase composition. A solvent system with a different polarity may be needed.
Column overloading.
Use a larger column or load less sample.
Tailing of Bands
Interaction of the compound with the stationary phase.
Add a small amount of a modifier (e.g., triethylamine for basic compounds on silica gel) to the mobile phase.
Cracked Column Bed
Improper packing of the column.
Ensure the column is packed evenly and not allowed to run dry.
Workflow for Purification of Dimethyltin Dichloride
Caption: General workflow for the purification of dimethyltin dichloride.
Decision Tree for Method Selection
Caption: Decision tree for selecting a primary purification method.
References
Nwata, B. U. (n.d.). Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection. Open Collections - The University of British Columbia. Retrieved from [Link]
Le, X. C., & Jiang, S. (2003). Simultaneous co-extraction of organometallic species of different elements by accelerated solvent extraction and analysis by inductively coupled plasma mass spectrometry coupled to liquid and gas chromatography. Journal of Analytical Atomic Spectrometry, 18(9), 1075–1081. Retrieved from [Link]
Koch, W., Materzok, D., & Käfferlein, H. U. (2024). Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS. Journal of Chromatography A, 1714, 464525. Retrieved from [Link]
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. Retrieved from [Link]
Maher, W., & Krikowa, F. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. Journal of Analytical Atomic Spectrometry, 30(5), 1189–1196. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
Lange, R., & Herold, F. (1977). Process for the manufacture of dimethyl-tin dichloride. U.S. Patent 4,052,426.
Li, J., et al. (2012). Synthesis process of dimethyl tin dichloride. Chinese Patent CN102516288A.
Wang, Z., et al. (2010). Production method of high-purity dimethyltin dichloride crystal. Chinese Patent CN101838283B.
Thermo Scientific Alfa Aesar. (n.d.). Dimethyltin dichloride. Retrieved from [Link]
ChemWhat. (n.d.). DIMETHYLTIN DICHLORIDE CAS#: 753-73-1. Retrieved from [Link]
BuyersGuideChem. (n.d.). Dimethyltin dichloride | 753-73-1. Retrieved from [Link]
Li, J., et al. (2012). Synthesis process of dimethyl tin dichloride. Chinese Patent CN102516288A.
Eurofins. (n.d.). Organotins Analysis. Retrieved from [Link]
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
ALS Global. (n.d.). Analysis of organotin compounds. Retrieved from [Link]
TradeIndia. (n.d.). Dimethyltin Dichloride (CAS 753-73-1), Military Grade Purity 99.9%. Retrieved from [Link]
Hechenbleikner, I. (1974). Preparation of dimethyltin dichloride. U.S. Patent 3,857,868.
Rochow, E. G., & Seyferth, D. (1953). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(12), 2877–2879. Retrieved from [Link]
Mack, G. P., & Parker, E. (1981). Preparation of mixtures of methyltin trichloride and dimethyltin dichloride from stannic chloride and dimethyltin dichloride. Canadian Patent CA1135951A.
De Vos, D., et al. (2013). Recycling of organotin compounds. European Patent EP2662379A1.
Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
Linsky, B., et al. (2002). Synthesis of organotin oxides. U.S. Patent 6,376,693 B2.
Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED. Inorganic Chemistry, 3(3), 401–407. Retrieved from [Link]
Ema, M., et al. (2019). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. Reproductive Toxicology, 89, 137–143. Retrieved from [Link]
Gloskey, C. R. (1955). Recovery of organotin compounds. U.S. Patent 2,718,522.
Gharib, F., et al. (2006). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. Journal of the Iranian Chemical Society, 3(3), 226–234. Retrieved from [Link]
Rydberg, J., et al. (Eds.). (2004). Solvent Extraction: Principles and Practice. Marcel Dekker.
Cole, P. A., & Williams, R. J. P. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Dalton Transactions, 42(40), 14323–14336. Retrieved from [Link]
Australian Government Department of Health. (2022). Compounds of dimethyltin - Evaluation statement. Retrieved from [Link]
World Health Organization. (1980). Tin and organotin compounds. (Environmental Health Criteria 15). Retrieved from [Link]
Kordosky, G. A., et al. (2003). Solvent extraction processes for metal recovery. U.S. Patent 6,599,414 B1.
Curran, D. P., & Wadamoto, M. (2003). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 68(23), 8914–8918. Retrieved from [Link]
Ciba-Geigy Corporation. (1976). Process for the production of organotin halides in sulphones as reaction medium. U.S. Patent 3,970,679.
Technical Support Center: Stabilized Dimethylstannylene Reagents
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with stabilized dimethylstannylene reagents. It addresses common challenges encountered during synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with stabilized dimethylstannylene reagents. It addresses common challenges encountered during synthesis, handling, and storage, with the goal of improving experimental success and ensuring the longevity of these highly reactive compounds.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties and handling of dimethylstannylene reagents.
Q1: What is dimethylstannylene, and why is it so reactive?
Dimethylstannylene (SnMe₂) is a heavier carbene analogue featuring a tin atom in the +2 oxidation state with two methyl substituents. Its high reactivity stems from the presence of both a vacant p-orbital and a lone pair of electrons on the tin center, making it both a Lewis acid and a Lewis base. This electronic structure drives its tendency to undergo insertion reactions, dimerize, or react with atmospheric oxygen and moisture.
Q2: What are the visible signs of dimethylstannylene decomposition?
Decomposition of dimethylstannylene reagents is often indicated by:
Color Change: A freshly prepared, stabilized dimethylstannylene solution is typically yellow. A change to a colorless solution or the formation of a white precipitate (often polymeric tin species) suggests decomposition.
Precipitate Formation: The appearance of insoluble white or off-white solids indicates the formation of tin(IV) oxides or other degradation products.
Loss of Reactivity: A noticeable decrease in the expected reactivity in your chemical transformations is a strong indicator of reagent degradation.
Q3: What are the primary pathways for the decomposition of dimethylstannylene?
The main decomposition pathways for dimethylstannylene involve:
Oxidation: Rapid reaction with atmospheric oxygen to form tin(IV) oxides.
Hydrolysis: Reaction with moisture to produce tin hydroxides and other hydrated species.[1]
Oligomerization/Polymerization: In the absence of a stabilizing agent, dimethylstannylene readily forms oligomers or polymers.
Thermal Decomposition: At elevated temperatures, unstabilized or poorly stabilized stannylenes can undergo complex decomposition reactions.[2]
Q4: How do "stabilizing" ligands improve the shelf-life of dimethylstannylene?
Stabilizing ligands, such as bulky amides, N-heterocyclic carbenes (NHCs), or phosphines, coordinate to the tin center. This coordination satisfies the electron deficiency of the tin atom, sterically hindering its approach by other reactive species and preventing oligomerization.[3][4] The choice of ligand is critical in balancing stability with reactivity for subsequent chemical transformations.
Section 2: Troubleshooting Guide for Synthesis and Handling
This section provides detailed protocols and troubleshooting advice for common issues encountered during the synthesis and handling of stabilized dimethylstannylene reagents.
Issue 1: Synthesis of Stabilized Dimethylstannylene Yields No or Low Product
Possible Causes:
Incomplete Reaction of Precursors: The starting materials may not have fully reacted due to incorrect stoichiometry, insufficient reaction time, or low temperature.
Presence of Impurities: Contaminants in the starting materials or solvents can interfere with the reaction.[5] Common impurities include water, protic solvents, or oxidized tin species.
Decomposition During Synthesis: The newly formed dimethylstannylene may be decomposing as it is generated due to exposure to air or moisture.
Troubleshooting Steps:
Verify Precursor Quality: Ensure the purity of your tin(II) precursor (e.g., SnCl₂) and methylating agent (e.g., MeLi or MeMgBr) by appropriate analytical methods (e.g., titration for organolithiums).
Strict Anhydrous and Anaerobic Conditions: All glassware must be rigorously dried, and the reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).[6][7] Use freshly distilled, anhydrous solvents.
Optimize Reaction Conditions:
Temperature Control: Perform the reaction at the recommended low temperature (e.g., -78 °C) to control the reactivity of the methylating agent and minimize side reactions.
Addition Rate: Add the methylating agent slowly to the tin(II) precursor solution to maintain temperature control and prevent localized high concentrations.
Stoichiometry: Use a precise 2:1 molar ratio of the methylating agent to the tin(II) precursor.
In Situ Trapping: If isolating the stabilized stannylene is problematic, consider generating it in situ and immediately reacting it with the desired substrate.
Experimental Protocol: Synthesis of a Diylide-Stabilized Dimethylstannylene (Conceptual)
This protocol is a conceptual illustration based on reported syntheses of stabilized stannylenes.[3]
Materials:
Tin(II) chloride (SnCl₂), anhydrous
Methyllithium (MeLi) solution in diethyl ether, freshly titrated
Stabilizing Ligand (e.g., a suitable N-heterocyclic carbene or a bulky phosphine)
Anhydrous toluene
Anhydrous diethyl ether
Schlenk line and associated glassware
Procedure:
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
Add anhydrous SnCl₂ (1.0 eq) and the stabilizing ligand (1.0 - 1.1 eq) to the flask.
Add anhydrous toluene via cannula to dissolve the solids.
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add a solution of MeLi (2.0 eq) in diethyl ether to the stirred suspension over 30 minutes.
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
The resulting yellow solution contains the stabilized dimethylstannylene. The salt byproduct (LiCl) can be removed by filtration under inert atmosphere.
Caption: Workflow for the synthesis of stabilized dimethylstannylene.
Issue 2: Rapid Decomposition of the Stored Reagent
Possible Causes:
Improper Storage Container: The container may not be airtight, allowing slow ingress of air and moisture.
Contaminated Storage Atmosphere: The inert gas used for storage may be of low purity or the storage vessel may not have been properly purged.
Temperature Fluctuations: Frequent warming and cooling cycles can accelerate decomposition.[8]
Light Exposure: Some organometallic compounds are sensitive to light.
Troubleshooting Steps:
Use Appropriate Storage Vessels: Store stabilized dimethylstannylene solutions in sealed containers with PTFE-lined caps or in specialized Sure/Seal™ bottles.[6]
Ensure a High-Purity Inert Atmosphere:
Use a high-purity (≥99.998%) argon or nitrogen source.
Thoroughly purge the storage container with the inert gas before transferring the reagent.
Consider storing the primary container within a larger, sealed container (e.g., in a glovebox antechamber or a desiccator filled with inert gas).[9]
Maintain Consistent Low Temperature: Store the reagent at a stable low temperature, typically in a freezer (-20 °C to -80 °C), to minimize thermal decomposition.[10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11]
Protect from Light: Store containers in the dark or wrap them in aluminum foil to prevent photochemical decomposition.[8]
Issue 3: Inconsistent Reactivity in Subsequent Reactions
Possible Causes:
Partial Decomposition: The reagent may have partially degraded, leading to a lower effective concentration.
Inhibitory Byproducts: Decomposition products could be interfering with the desired reaction.
Incorrect Quantification: The concentration of the active stannylene may not be accurately known.
Troubleshooting Steps:
Re-evaluate Reagent Quality: Before use, visually inspect the solution for any signs of decomposition. If in doubt, it is best to synthesize a fresh batch.
Quantify Active Reagent: For critical applications, consider titrating the reagent to determine its exact molarity before use.
Purification of the Reagent: If decomposition byproducts are suspected to be an issue, recrystallization of the stabilized stannylene from a non-coordinating solvent under an inert atmosphere may be necessary.
Optimize Reaction Conditions for the Substrate: The reactivity of stabilized stannylenes can be highly dependent on the chosen stabilizing ligand. It may be necessary to screen different stabilized stannylenes to find one with the optimal reactivity for a particular substrate.
Caption: Troubleshooting logic for failed reactions involving dimethylstannylene.
Section 3: Safety Precautions
Working with organotin compounds, especially pyrophoric precursors like methyllithium, requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., neoprene or nitrile).[1][13][14]
Fume Hood: All manipulations of organotin compounds and pyrophoric reagents must be conducted in a well-ventilated chemical fume hood.[1][6]
Inert Atmosphere Techniques: Proficiency in using Schlenk lines or gloveboxes is essential for safely handling these air-sensitive reagents.[7]
Spill and Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and fires. Have appropriate quenching agents and fire extinguishers readily available.[1][15]
Waste Disposal: Dispose of all organotin waste in appropriately labeled containers according to your institution's hazardous waste guidelines.[1]
By following the guidance in this technical support center, researchers can improve the reliability of their experiments, extend the shelf-life of their valuable dimethylstannylene reagents, and ensure a safe laboratory environment.
References
An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
Standard Operating Procedures - Del Valle Lab.
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
Isolation of a Diylide‐Stabilized Stannylene and Germylene: Enhanced Donor Strength through Coplanar Lone Pair Alignment - PMC.
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange.
C3. Safe Handling of Pyrophoric Materials.
Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety.
Handling Pyrophoric Reagents - Pacific Northwest National Laboratory.
Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing).
Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
Strategies for getting the longest use out of reagents and accessories - BiomatiQ.
Synthesis and structure of an acyclic dialkylstannylene.
6 Ways to Maximize the Lifetime of Your Reagents - Bitesize Bio.
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides - ChemRxiv.
What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? | ResearchGate.
Organotin Technical Support Hub: Troubleshooting Steric Hindrance in Dimethyltin Ligand Coordination
Current Status: Online Ticket ID: Sn-Me2-Sterics-001 Assigned Specialist: Senior Application Scientist, Organometallics Division Diagnostic Triage: Define Your Species Before troubleshooting steric hindrance, we must dis...
Before troubleshooting steric hindrance, we must distinguish the oxidation state. "Dimethyltin" is often used colloquially for both the stable Dimethyltin(IV) cation (common in drug development and catalysis) and the reactive Dimethyltin(II) stannylene (advanced synthesis).
Select your scenario:
Scenario A (Sn-IV): You are coordinating ligands to a
center (e.g., from ).
Goal: Controlling coordination number (5 vs. 6) and geometry for biological activity.[1][2]
Steric Issue: Ligands are too bulky to fit, or not bulky enough to enforce the desired isomer.
Scenario B (Sn-II): You are attempting to stabilize the dimethylstannylene moiety (
).
Goal: Isolating a monomeric Sn(II) species.
Steric Issue: Insufficient steric bulk leading to immediate oligomerization (cyclic polymers) or decomposition.
Visual Troubleshooting Guide
The following logic flow helps you identify the root cause of your coordination failure based on experimental observations.
Figure 1: Diagnostic logic for distinguishing steric failures in Sn(IV) coordination versus Sn(II) stabilization.
Technical Deep Dive: The Mechanics of Steric Hindrance
Module A: Dimethyltin(IV) – The "Bite Angle" & Coordination Number
In drug development, particularly for organotin antitumor agents, the bioactivity correlates with the C-Sn-C bond angle and the coordination number.
The Steric Problem: If your ligand (e.g., a Schiff base or dithiocarbamate) is too bulky, it prevents the approach of a second ligand or solvent molecule, locking the tin in a 4- or 5-coordinate state instead of the thermodynamically preferred 6-coordinate octahedral geometry.
The "Trans" Influence: In
complexes, the methyl groups prefer to be trans (180°) to minimize steric repulsion with the chelating ligands. However, rigid chelators with small "bite angles" (e.g., dithiocarbamates) often force the methyls into a cis or distorted arrangement (Skew-Trapezoidal Bipyramidal).
Data Table:
NMR Diagnostic Ranges (vs. )
Use this table to validate if steric hindrance has lowered your coordination number.
Coordination Number
Geometry
Chemical Shift (, ppm)
Steric Implication
4
Tetrahedral
+200 to -60
High Steric Bulk: Ligands block further coordination.
5
Trigonal Bipyramidal
-90 to -190
Moderate Bulk: One chelate + one monodentate (or solvent).
6
Octahedral / Skew-Trap
-200 to -515
Low Steric Bulk: Allows full saturation of the Sn sphere.
7
Pentagonal Bipyramidal
< -500
Minimal Bulk: Rare, requires small, flat ligands.
Note: Shifts are solvent-dependent. Coordinating solvents (DMSO, Pyridine) can increase coordination number if sterics permit. [1, 2]
Module B: Dimethyltin(II) – Kinetic Stabilization
If you are synthesizing a stannylene (
), steric hindrance is not an obstacle; it is the requirement .
The Mechanism: The Sn(II) center has a lone pair and an empty p-orbital. Without massive steric bulk, the lone pair of one Sn attacks the empty p-orbital of another, forming cyclic oligomers
.
Troubleshooting Failure: If you isolate a white solid that is insoluble in common organic solvents, you have failed to provide enough steric hindrance. You have made a polymer.[2]
The Fix: You cannot stabilize pure
easily. You must use bulky ligands (e.g., Terphenyls, Amidinates) or coordinate the to a transition metal to protect it.
Validated Protocols
Protocol A: Optimizing Ligand Coordination for Sn(IV) Antitumor Agents
Use this when your NMR indicates the wrong coordination number.
Solvent Screen: If you observe 4-coordinate species (approx -50 ppm) but desire 6-coordinate:
Switch from
to or .
Rationale: Coordinating solvents can overcome minor steric barriers to fill the coordination sphere.
Reflux with High-Boiling Solvents:
Sterically hindered ligands (e.g., bulky Schiff bases) often require higher activation energy to overcome the rotational barrier required for chelation.
Step: Reflux in Toluene/Ethanol (1:1) for 4–6 hours.
Recrystallization Speed:
Slow Evaporation: Favors the thermodynamic product (often the higher coordination polymer or dimer).
Rapid Precipitation: Favors the kinetic product (often the monomer).
Protocol B: Verifying Geometry via Coupling Constants
The Magnitude of the
coupling constant in the methyl group is a direct probe of the Me-Sn-Me angle ().
Formula (Lockhart Equation):
Troubleshooting:
Measure
(distance between Sn satellites in NMR).
If
: (Tetrahedral, 4-coord).
If
: (Distorted 5/6-coord).
If
: (Trans-octahedral). [3]
Frequently Asked Questions (FAQs)
Q: My
NMR spectrum is silent. What is happening?A: This usually indicates one of three issues:
Fluxionality: At room temperature, the ligand might be dissociating and re-associating at a rate that broadens the peak into the baseline. Fix: Run a Variable Temperature (VT) NMR at -40°C.
Paramagnetism: Did you use a radical precursor? Trace radicals can quench the signal.
Aggregation: Formation of insoluble polymeric species (common with low steric bulk) removes the tin from the solution phase.
Q: I am trying to make a cis-dimethyltin complex, but I keep getting the trans-isomer. Why?A: The trans arrangement of methyl groups (
) minimizes steric repulsion between the methyls and the chelating ligand. To force a cis geometry, you must use a rigid bidentate ligand with a small "bite angle" (like 1,10-phenanthroline or specific dithiocarbamates) that physically cannot span the equatorial positions of a trans-octahedron. [4]
Q: Can I use steric hindrance to increase water solubility?A: Indirectly, yes. Increasing steric bulk prevents the formation of insoluble coordination polymers (Sn-O-Sn bridges). By forcing the complex to remain monomeric via bulky ligands (e.g., tert-butyl substituted salicylaldimines), you often improve solubility in lipophilic media, which can then be formulated for delivery.
References
Bohrium. "
Sn Chemical Shifts in five- and six-coordinate organotin chelates." Bohrium / Springer. Link
Gomez, M. A., et al. "Syntheses, Structures, and
, , and NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide..." RSC Advances, 2015. Link
Höpfl, H., et al. "Structure determination by NMR spectroscopy.[3] Dependence of |
(Sn,H)| on the Me-Sn-Me angle in methyltin(IV) compounds." Inorganic Chemistry, 2022.[2][3][4] Link
Frontiers in Pharmacology. "Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs." Frontiers, 2021. Link
ResearchG
Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes." Organometallics, 2014.[5] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Aggregation in Dimethyltin(IV) Solution Chemistry
Doc ID: DMT-SOL-004 | Version: 2.1 | Last Updated: 2026-02-20
⚠️ Critical Scientific Disclaimer: Oxidation State
User Alert: Your query specified "dimethyltin(II)." In aqueous solution and biological contexts, the relevant stable species is the dimethyltin(IV) cation (
).
Dimethyltin(II) (Stannylenes): These are highly reactive, electron-deficient species that generally do not exist in aqueous solution without immediate oxidation or polymerization.
Dimethyltin(IV) (
): This is the stable moiety found in drugs, toxicity studies, and environmental samples. It is prone to severe aggregation via hydrolysis.
Scope: This guide addresses the solution chemistry of the
moiety.
Module 1: The Aggregation Mechanism (Root Cause Analysis)
The Hydrolysis Trap
The primary cause of aggregation in dimethyltin solutions is hydrolytic olation . Unlike simple metal cations, the organotin moiety is hydrophobic (methyl groups) and Lewis acidic (tin center).
At low pH (< 3.0), the species exists as the monomeric aquo-cation:
As pH rises, protons are lost from the coordinated water, leading to hydroxo-bridged oligomers. The equilibrium is driven by the high stability of the trimer .
Speciation Pathway
The aggregation follows a predictable thermodynamic cascade based on proton concentration (
) and total tin concentration ().
Key Equilibrium Constants (
):
Monomer Hydrolysis:
Dimerization:
()
Trimerization (The Sink):
()
Visualization: The Aggregation Cascade
Figure 1: The thermodynamic pathway of dimethyltin(IV) aggregation. Note that the trimer is a thermodynamic sink in the physiological pH range.
Module 2: Diagnostic Hub (Troubleshooting)
Use this decision matrix to identify aggregation issues in your experimental setup.
Symptom
Probable Cause
Verification Step
Corrective Action
Cloudiness / Opalescence
Formation of insoluble polymeric oxides () or large hydroxo-clusters.
Centrifuge at 10,000g. Check pellet.
Acidify: Lower pH to < 3.0 immediately to reverse olation.
Broad NMR Peaks
Exchange broadening due to equilibrium between monomer and oligomers.
Run Variable Temperature (VT) NMR.
Stabilize: Add coordinating ligand (e.g., DMSO, Glycine) to lock conformation.
Loss of Biological Activity
The active monomer is sequestered into the inert trimer .
Potentiometric titration to check (average charge).
Buffer Exchange: Switch to non-coordinating buffers (avoid Phosphate/Tris).
Precipitation in PBS
Formation of insoluble dimethyltin-phosphate species.
Test solubility in HEPES vs. PBS.
Avoid PBS. Use HEPES or MOPS for biological assays.
Module 3: Characterization Protocol (
NMR)
The only definitive method to determine the aggregation state is
NMR Spectroscopy .
Experimental Setup
Nucleus:
(Spin 1/2, 8.58% abundance).
Reference: Tetramethyltin (
, 0 ppm) or Dimethyltin dichloride in conc. HCl (-135 ppm).
Solvent:
(for aqueous speciation) or (for structural integrity).
Concentration: Minimum 5 mM (due to receptivity).
Interpretation Guide
Chemical shift (
) is highly sensitive to coordination number (CN).
Chemical Shift ( ppm)
Coordination Number
Species Interpretation
+200 to 0
CN = 4
Tetrahedral organotin (Non-aqueous).
-100 to -200
CN = 5/6
Monomeric Cation.
-400 to -600
CN = 6 (Distorted)
Aggregates. Dimeric/Trimeric species with bridging OH groups.
Workflow Diagram
Figure 2: Decision tree for interpreting
NMR data regarding aggregation states.
Module 4: Prevention & Stabilization Strategies
To maintain the dimethyltin moiety in a monomeric, active state, you must compete with the hydrolysis reaction.
Ligand Competition
Introduce chelating ligands that bind stronger than the bridging hydroxide (
) but are labile enough for biological activity.
Amino Acids: Glycine and Histidine form stable chelates (
) that resist polymerization up to pH 7.5.
Dithiocarbamates: Sulfur ligands form very stable monomers, preventing hydrolysis entirely, though this may alter biological activity significantly.
Buffer Selection
Recommended:HEPES, MOPS, MES (Good's Buffers). These interact weakly with the Sn center, preventing precipitation while maintaining pH.
Prohibited:Phosphate (PBS) . Phosphate anions bind avidly to
, causing immediate precipitation of insoluble polymeric phosphates.
Solvent Effects
If aqueous stability is impossible at the required pH:
DMSO: Dimethyl sulfoxide coordinates to the tin center (
), blocking the coordination sites required for hydroxo-bridging.
Protocol: Prepare a 100x stock solution in 100% DMSO, then dilute into the aqueous media immediately prior to use.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I filter the aggregates out?A: No. The dimer/trimer equilibrium is dynamic. Filtering removes large particles, but the solution will re-equilibrate to form new aggregates within minutes. You must shift the equilibrium chemically (pH or ligands).
Q: Why does my sample smell like garlic?A: This indicates degradation. Dimethyltin is generally stable, but if you smell garlic, you may be generating volatile methyltin species or stannanes. Check for reducing agents in your buffer.
Q: I read about "stannylenes" (Sn(II)). Are you sure this is Sn(IV)?A: Yes. In water, Sn(II) organometallics are extremely rare. The "dimethyltin" used in PVC stabilization, catalysis, and drug development is the dimethyltin(IV) moiety. If you truly have a Sn(II) compound, it must be handled in a glovebox under Argon, strictly excluding water.
References
Tobias, R. S., & Yasuda, M. (1966). Hydrolysis of Dimethyltin(IV) Ion in Aqueous Solution. Canadian Journal of Chemistry, 44(20), 2315–2326. Link
Foundational text establishing the dimer/trimer speci
Sammartano, S., et al. (2011). Hydrolysis of Monomethyl-, Dimethyl-, and Trimethyltin(IV) Cations in Fairly Concentrated Aqueous Solutions.[1] Journal of Chemical & Engineering Data, 56(4), 817–827. Link
Provides modern thermodynamic constants for speci
Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy.[1][2][3][4][5] Dependence of
on the Me-Sn-Me angle in methyltin(IV) compounds. Inorganic Chemistry, 25(6), 892–895. Link
The authoritative guide for interpreting NMR shifts and coupling constants.
Pellerito, L., & Nagy, L. (2002). Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150. Link
Review of ligand interactions and biological implications of aggreg
Navigating the Elusive Tin(II) Landscape: A Comparative Guide to the ¹¹⁹Sn NMR Chemical Shift of Dimethyltin(II)
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (N...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹¹⁹Sn nucleus stands out as a uniquely powerful tool for elucidating the structure, coordination environment, and electronic properties of organotin compounds.[1] This guide provides an in-depth exploration of the characteristic ¹¹⁹Sn NMR chemical shift of the elusive dimethyltin(II) species, offering a comparative analysis with its more common tetravalent counterparts and furnishing the experimental protocols necessary for its study.
The Significance of ¹¹⁹Sn NMR in Organotin Chemistry
The tin atom possesses three naturally occurring NMR-active isotopes with a nuclear spin of I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn.[2] Of these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance (8.59%) and greater sensitivity.[3] A key feature of ¹¹⁹Sn NMR spectroscopy is its exceptionally wide chemical shift range, spanning over 5000 ppm, from approximately -2500 ppm to +3000 ppm.[4] This vast range makes the ¹¹⁹Sn chemical shift highly sensitive to subtle changes in the tin atom's local environment.
The primary factors influencing the ¹¹⁹Sn chemical shift are:
Oxidation State: A clear distinction can be made between Sn(II) and Sn(IV) species.
Coordination Number: An increase in the coordination number at the tin center generally leads to an upfield shift (a move to lower ppm values).[1]
Nature of Substituents: The electronegativity and electronic properties of the groups directly bonded to the tin atom significantly impact the chemical shift.[5]
Solvent Effects: Coordinating solvents can interact with the tin center, altering its coordination number and, consequently, its chemical shift.[1]
The Challenge of Characterizing Dimethyltin(II)
Dimethyltin(II), or Me₂Sn, is a divalent organotin species known as a stannylene. Unlike their tetravalent (Sn(IV)) counterparts, simple dialkylstannylenes like dimethyltin(II) are highly reactive and prone to oligomerization or polymerization in the absence of stabilizing ligands.[6] This inherent instability makes the isolation and direct NMR analysis of the monomeric Me₂Sn molecule exceptionally challenging. Consequently, there is a scarcity of experimental data for its ¹¹⁹Sn NMR chemical shift.
To understand the ¹¹⁹Sn NMR characteristics of dimethyltin(II), we must turn to studies of its stabilized analogues and complexes. These compounds, which feature bulky ligands or coordination to other atoms, prevent self-aggregation and allow for spectroscopic investigation of the Sn(II) center.
Comparative Analysis: Dimethyltin(II) vs. Dimethyltin(IV)
The most striking feature when comparing the ¹¹⁹Sn NMR of dimethyltin(II) and dimethyltin(IV) species is the dramatic difference in their chemical shift ranges, a direct reflection of their distinct electronic structures and coordination environments.
The ¹¹⁹Sn NMR Chemical Shift of Dimethyltin(II) Species
Based on data from stabilized dialkyl- and diamidostannylenes, the ¹¹⁹Sn NMR chemical shift for a two-coordinate dimethyltin(II) is expected to be in the highly deshielded (downfield) region . For instance, the two-coordinate stannylene [Sn{N(SiMe₃)₂}₂] exhibits a chemical shift of δ = +768 ppm, while a chiral monomeric Sn(II) complex has been reported at δ = +454 ppm.[7] Other kinetically stabilized stannylenes show resonances in the range of +2235 to +2323 ppm.[8]
Upon coordination with a Lewis base, forming a three-coordinate species, the ¹¹⁹Sn chemical shift moves significantly upfield. For example, three-coordinate tin(II) dimers have been reported in the range of +138 to -338 ppm.[9] This upfield shift is a direct consequence of the increased electron density around the tin nucleus.
The ¹¹⁹Sn NMR Chemical Shift of Dimethyltin(IV) Compounds
In contrast, dimethyltin(IV) compounds, which are typically four-, five-, or six-coordinate, exhibit ¹¹⁹Sn NMR chemical shifts in a much more upfield region. The chemical shift is highly dependent on the electronegativity of the substituents and the coordination number.
The following table provides a comparative summary of experimental ¹¹⁹Sn NMR chemical shift data for various dimethyltin(IV) compounds and related Sn(II) species, illustrating the distinct chemical shift regions.
This data clearly demonstrates that the ¹¹⁹Sn NMR chemical shift is a powerful diagnostic tool for distinguishing between Sn(II) and Sn(IV) oxidation states in dimethyltin compounds. A resonance in the highly downfield region (above +400 ppm) would be strongly indicative of a two-coordinate dimethyltin(II) species, while signals in the upfield region (typically below +200 ppm) are characteristic of four- to six-coordinate dimethyltin(IV) compounds.
Visualizing the Factors Influencing ¹¹⁹Sn Chemical Shift
The following diagram illustrates the key factors that determine the observed ¹¹⁹Sn NMR chemical shift, highlighting the distinct regions for dimethyltin(II) and dimethyltin(IV) species.
Caption: Factors influencing the ¹¹⁹Sn NMR chemical shift of dimethyltin species.
Experimental Protocol: Acquiring ¹¹⁹Sn NMR Spectra of Air-Sensitive Organotin Compounds
Given the high reactivity of dimethyltin(II) and many of its precursors, meticulous handling under an inert atmosphere is crucial for obtaining meaningful NMR data. The following protocol outlines a robust procedure for the preparation and analysis of air-sensitive organotin compounds.
Materials and Equipment
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
J. Young NMR tube or a standard NMR tube with a septum-sealed cap
Internal or external ¹¹⁹Sn NMR standard (e.g., tetramethyltin, Me₄Sn, δ = 0 ppm)
NMR spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency
Sample Preparation (Inside a Glovebox or on a Schlenk Line)
Drying and Degassing: Ensure all glassware, including the NMR tube and syringes, is rigorously dried in an oven and cooled under vacuum or in the inert atmosphere of the glovebox. The chosen deuterated solvent must be anhydrous and thoroughly degassed using several freeze-pump-thaw cycles.
Sample Weighing and Dissolution: Inside the glovebox, accurately weigh the air-sensitive organotin compound into a small vial. Using a gastight syringe, add the required volume of anhydrous, degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to dissolve the sample.
Transfer to NMR Tube: Carefully draw the sample solution into the gastight syringe and transfer it to the J. Young NMR tube. If using a standard tube, cap it securely with a septum.
Sealing: For a J. Young tube, close the valve to create an airtight seal. For a septum-capped tube, wrap the cap and the top of the tube with Parafilm for an extra layer of protection.
Reference Standard: It is recommended to use an external reference of Me₄Sn in a sealed capillary to avoid any potential reaction with the sample. If an internal standard is necessary, its inertness towards the sample must be confirmed.
NMR Spectrometer Setup and Data Acquisition
Tuning and Matching: Insert the sample into the spectrometer and tune and match the probe to the ¹¹⁹Sn frequency (e.g., approximately 186.5 MHz on an 11.7 T (500 MHz ¹H) magnet).
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Program: A simple one-pulse experiment is typically sufficient.
Decoupling: Use proton decoupling (e.g., inverse-gated decoupling) to simplify the spectrum and improve the signal-to-noise ratio.
Spectral Width: Set a wide spectral width (e.g., 200-300 kHz or more) to encompass the entire expected chemical shift range for both Sn(II) and Sn(IV) species.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate, but can be optimized based on the T₁ of the tin nucleus in the specific compound.
Number of Scans: The number of scans will depend on the concentration of the sample and the natural abundance of ¹¹⁹Sn. For dilute samples, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
Data Processing and Analysis
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
Referencing: Reference the spectrum to the chemical shift of the external or internal standard (Me₄Sn at δ = 0 ppm).
By following this protocol, researchers can obtain high-quality, reliable ¹¹⁹Sn NMR spectra of air-sensitive organotin compounds, enabling the accurate determination of their chemical shifts and providing crucial insights into their structure and bonding.
Conclusion
The ¹¹⁹Sn NMR chemical shift is an invaluable parameter for the characterization of organotin compounds. While the direct observation of monomeric dimethyltin(II) remains a significant experimental challenge due to its inherent instability, a comprehensive analysis of related stabilized stannylenes provides a strong basis for predicting its characteristic chemical shift in the highly deshielded region of the ¹¹⁹Sn NMR spectrum. This stands in stark contrast to the upfield resonances of its tetravalent analogues. This clear distinction underscores the power of ¹¹⁹Sn NMR spectroscopy as a definitive tool for assigning the oxidation state and coordination environment of tin in complex chemical systems. The experimental protocols detailed herein provide a reliable framework for researchers to explore the fascinating chemistry of these reactive species.
References
Agustin, D., & Ehses, M. (2009). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(10-11), 1189-1227.
Jastrzebski, J. T. B. H., Grove, D. M., Boersma, J., van Koten, G., & Eaborn, C. (1991). 119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Magnetic Resonance in Chemistry, 29(13), 1253-1257.
Taylor, C. G., Leskes, M., & Goward, G. R. (2023). Reactivity of N-Heterocyclic Stannylenes: Oxidative Addition of Chalcogen Elements to a Chiral NH-Sn System. Molecules, 28(15), 5764.
Bischoff, I. A., Morgenstern, B., & Schäfer, A. (2020). Heavier N-heterocyclic half-sandwich tetrylenes.
Lichtscheidl, A. G., Janicke, M. T., Scott, B. L., Nelson, A. T., & Kiplinger, J. L. (2015). Syntheses, structures, and 1H, 13C {1H} and 119Sn {1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(36), 16156-16163.
Dura, T., Chmielarz, P., & Lulinski, S. (2014). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin (II) Complexes: Experimental Data and Predictive DFT Computations. Organometallics, 33(22), 6449-6460.
Saito, M., et al. (2018). A Stable, Linear 2-Stannapropadiene.
Agustin, D., & Ehses, M. (2010). ChemInform Abstract: 119Sn NMR Spectroscopic and Structural Properties of Transition Metal Complexes with Terminal Stannylene Ligands. ChemInform, 41(42).
Klemmer, S., et al. (2010). Diorganostannide Dianions (R2Sn2−) as Reaction Intermediates Revisited: In Situ 119Sn NMR Studies in Liquid Ammonia. Organometallics, 29(17), 3849-3855.
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]
Kennedy, J. D. (1976). Concerning tin-119 NMR evidence for the polymeric structure of methyltin alkoxides Me4-n Sn (OR) n. Journal of Molecular Structure, 31(1), 207-209.
Zotev, N., et al. (2007). Solid-State and High-Resolution Liquid 119 Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds: Very Large Chemical Shift Anisotropies. Inorganic Chemistry, 46(22), 9295-9304.
van der Kelen, G. P., et al. (1987). Synthesis and 119Sn NMR of η1‐O‐coordinated sulphine‐dimethyltin dichloride complexes and thermal C S and S O bond cleavage reactions: X‐Ray structure (130 K) of Me2SnCl2 [η‐O‐(Me (Ph) NC (Ph) S O)]. Recueil des Travaux Chimiques des Pays-Bas, 106(6-7), 478-482.
Contreras, R., et al. (2005). Evaluation of group electronegativities and hardness (softness) of group 14 elements and containing functional groups through density functional theory and correlation with NMR spectra data. Journal of Molecular Structure: THEOCHEM, 729(1-2), 31-38.
Signal Processing, Inc. (n.d.). (Sn) Tin NMR. Retrieved from [Link]
Sair, U., & Thakur, A. (2022). 119Sn NMR spectral data of organotin (IV) complexes–A review. CoLab, 1(1).
Stückrath, J. B., Gasevic, T., Bursch, M., & Grimme, S. (2022). Benchmark study on the calculation of 119Sn NMR chemical shifts. Inorganic Chemistry, 61(9), 3903-3917.
Wrackmeyer, B. (1985). 119Sn-NMR parameters. Annual reports on NMR spectroscopy, 16, 73-186.
Singh, H. L., & Varshney, A. K. (2001). Synthesis and characterization of coordination compounds of organotin (IV) with nitrogen and sulfur donor ligands. Main Group Metal Chemistry, 24(8), 527-532.
Reich, H. J. (n.d.).
Wi, S., et al. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy.
Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy. Dependence of| 2J (119Sn, 1H)| on the Me-Sn-Me angle in methyltin (IV) compounds. Inorganic Chemistry, 25(7), 892-895.
Lyčka, A., & Holeček, J. (1985). Carbon-13 and tin-119 NMR spectra of some di-n-butyltin (IV) compounds.
Distinguishing Dimethyltin(II) from Dimethyltin(IV) via ¹¹⁹Sn Mössbauer Spectroscopy
Executive Summary: The Oxidation State Imperative In organometallic drug development and environmental toxicology, the distinction between Dimethyltin(IV) and its reduced counterpart Dimethyltin(II) (dimethylstannylene)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Oxidation State Imperative
In organometallic drug development and environmental toxicology, the distinction between Dimethyltin(IV) and its reduced counterpart Dimethyltin(II) (dimethylstannylene) is not merely academic—it is a critical safety and stability gate.
Dimethyltin(IV) species (e.g.,
) are thermodynamically stable, common environmental contaminants, and potent neurotoxins. Conversely, Dimethyltin(II) species are highly reactive, electron-rich stannylenes () that typically exist as transient intermediates or polymers. Mistaking a reactive Sn(II) precursor for a stable Sn(IV) product can lead to catastrophic failure in metallodrug synthesis or erroneous toxicity profiling.
This guide details the definitive protocol for distinguishing these species using ¹¹⁹Sn Mössbauer Spectroscopy , the only analytical technique capable of directly probing the s-electron density at the tin nucleus to unambiguously assign oxidation states.
Part 1: The Physicochemical Divide
The ability of Mössbauer spectroscopy to distinguish these species rests on the Isomer Shift (
) , which is directly proportional to the s-electron density at the nucleus.
Electronic Configuration & Isomer Shift
Dimethyltin(II) (
): The Sn(II) atom retains a lone pair of electrons in the 5s orbital. This high s-electron density at the nucleus results in a large positive isomer shift (typically > 3.0 mm/s relative to ).
Dimethyltin(IV) (
): The Sn(IV) atom utilizes its 5s electrons for covalent bonding ( or hybridization). The s-electron density at the nucleus is significantly lower, resulting in a lower isomer shift (typically 1.0 – 1.6 mm/s).
Quadrupole Splitting (
)[1]
Sn(IV): Highly sensitive to coordination geometry (cis vs. trans).
moieties often exhibit large splitting (> 3.0 mm/s) due to the strong trans-directing nature of the methyl groups in octahedral complexes.
Sn(II): Splitting arises from the p-character of the lone pair. While present, it is secondary to the Isomer Shift for oxidation state assignment.
Part 2: Comparative Data Analysis
The following table synthesizes standard Mössbauer parameters for distinguishing these species.
Table 1: ¹¹⁹Sn Mössbauer Parameters (at 77 K)
Parameter
Dimethyltin(IV) (e.g., )
Dimethyltin(II) (Dimethylstannylene)
Physical Interpretation
Isomer Shift () *
1.00 – 1.60 mm/s
3.50 – 4.20 mm/s
Primary Differentiator. Sn(II) lone pair () causes high s-density.
Quadrupole Splitting ()
3.00 – 4.50 mm/s
0.50 – 2.50 mm/s
Sn(IV) splitting is driven by ligand asymmetry (trans-Me groups).
Line Width ()
~0.9 – 1.2 mm/s
~0.9 – 1.4 mm/s
Broader lines in Sn(II) may indicate polymerization or relaxation effects.
Stability
Air-stable solid/liquid
Highly air-sensitive; polymerizes or oxidizes rapidly.
Requires anaerobic handling.
*Values relative to
or at Room Temperature.
Critical Insight: If your spectrum shows a doublet with
mm/s, you have the stable Sn(IV). If you observe a signal at mm/s, you have successfully isolated the elusive Sn(II) species.
Part 3: Experimental Protocol
Objective: Obtain a high-resolution ¹¹⁹Sn spectrum to validate the oxidation state of a synthesized organotin candidate.
Phase A: Sample Preparation (The "Anaerobic Imperative")
Risk: Sn(II) organometallics oxidize to Sn(IV) oxides instantly in air.
Protocol:
Transfer the sample into a glovebox (
ppm).
Load 40–80 mg/cm² of the sample into a Delrin or PTFE Mössbauer sample holder .
Seal the holder with Kapton tape and a secondary O-ring seal or varnish to prevent oxygen ingress during transfer.
Verification: If the sample changes color (usually white
yellow/brown) during transfer, oxidation has occurred.
Phase B: Cryogenic Acquisition
Why Cool? The recoil-free fraction (
-factor) for organotins is low at room temperature due to "soft" lattice vibrations (the Gol'danskii-Karyagin effect).
Protocol:
Mount the sample in a liquid nitrogen cryostat (77 K).
Source:
(5–10 mCi).
Velocity Range: Set to ± 6.0 mm/s . (Standard ±4.0 mm/s may miss the high velocity Sn(II) peak).
Acquire until signal-to-noise ratio > 10 (typically 24–48 hours for organotins).
Phase C: Data Processing Workflow
Figure 1: Logic flow for spectral acquisition and oxidation state assignment.
Part 4: Mechanism of Action & Interpretation
To interpret the data correctly, one must understand the Shielding Mechanism :
Nuclear Radius Effect: The ¹¹⁹Sn nucleus is smaller in its excited state than in its ground state (
is positive).
Density Correlation:
Sn(II): The
electrons are non-bonding (lone pair). They directly contact the nucleus, maximizing charge density ().
Sn(IV): The
electrons are hybridized (). They are "pulled" away into bonding orbitals, reducing density at the nucleus.
The Result: Higher s-density in Sn(II) leads to a higher energy transition, manifesting as a positive velocity shift (to the right) on the spectrum.
Diagnostic Decision Tree
Figure 2: Rapid diagnostic tree for oxidation state confirmation based on Isomer Shift.
Part 5: Application in Drug Development[2]
Scenario: A lab is synthesizing a novel Sn(II)-based antitumor agent.
Problem: The compound is turning yellow upon isolation. Is it polymerizing (Sn-Sn bond formation) or oxidizing to Sn(IV)?
Mössbauer Solution:
Run Spectrum: If the spectrum shows a singlet or doublet at 3.7 mm/s , the Sn(II) state is intact. The color change is likely due to polymerization (formation of polystannylenes).
Contamination Check: If a secondary doublet appears at 1.2 mm/s , the sample has oxidized to Sn(IV). Integration of the peak areas allows for quantitative purity analysis (e.g., "Sample is 85% Sn(II) / 15% Sn(IV)").
References
Zuckerman, J. J. (1970). Chemical Significance of Mössbauer Spectral Parameters: Sn-119 Isomer Shifts and Calculated Atomic Charges. Journal of Inorganic and Nuclear Chemistry.[1]
Parish, R. V. (1984). Mössbauer Spectroscopy and the Chemical Bond in Organotin Compounds.[1][2] Structure and Bonding.[3]
Emsley, J. (2000). The Elements.[4] Oxford University Press. (Standard reference for nuclear properties of Sn-119).
Davies, A. G. (2004). Organotin Chemistry.[1][5][6][7][8][9] Wiley-VCH. (Authoritative text on stannylene vs. organotin(IV) stability).
Goldanskii, V. I., & Herber, R. H. (1968). Chemical Applications of Mössbauer Spectroscopy.[10][1][2][11] Academic Press. (Foundational text on the s-electron density mechanism).
Technical Guide: X-ray Crystallography of Stabilized Dimethylstannylene Complexes
This guide provides an in-depth technical analysis of stabilized dimethylstannylene ( ) complexes, focusing on X-ray crystallographic data, synthesis protocols, and performance comparisons against alternative stabilizati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of stabilized dimethylstannylene (
) complexes, focusing on X-ray crystallographic data, synthesis protocols, and performance comparisons against alternative stabilization strategies.
Executive Summary & Core Challenge
Dimethylstannylene (
) is the tin analogue of dimethylcarbene. Unlike its lighter congener, free is not stable as a monomer under ambient conditions; it rapidly oligomerizes to form cyclic polystannanes (e.g., , where ) or polymerizes.
The Challenge: Isolating monomeric
requires kinetic or thermodynamic stabilization to quench the electrophilic p-orbital and the nucleophilic lone pair on the tin(II) center.
The Solution: The most effective "performance" standard for isolating the discrete moiety—without altering the methyl substituents—is the use of strong -donor ligands, specifically N-Heterocyclic Carbenes (NHCs) or coordination to Transition Metals (Metallostannylenes) .
Comparative Analysis of Stabilization Strategies
This section compares the three primary methods for stabilizing tin(II) centers, evaluating their ability to preserve the specific
unit.
Feature
Method A: NHC Stabilization
Method B: Metallostannylenes
Method C: Bulky Aryls (Alternatives)
Target Species
(Adduct)
(Ligand)
(Substituted)
Mechanism
Lewis Base Empty p-orbital on Sn
-donation (and -backbonding)
Kinetic blocking (Steric bulk)
Structural Integrity
Preserves unit
Preserves unit
Fails (Requires changing Me to R)
Sn Coordination
3-coordinate (Pyramidal)
3 or 4-coordinate
2-coordinate (V-shaped)
Stability
High (Isolable solid)
High (Often air-stable)
High (Thermodynamically stable)
Key Example
Lappert's Stannylene
Performance Insight
For Drug Discovery/Catalysis:Method A is superior because the NHC ligand is labile enough to open coordination sites for catalysis (e.g., CO2 reduction) while sufficiently stabilizing the monomer for storage.
For Structural Modeling:Method C is the traditional standard for "stannylenes," but it does not represent dimethylstannylene. It represents di-bulky-alkyl stannylene.
X-ray Crystallographic Data Analysis
The following data focuses on the NHC-stabilized dimethylstannylene , specifically the adduct of 1,3,4,5-tetramethylimidazolin-2-ylidene (
) and .
Structural Metrics of
The crystal structure reveals a monomeric tin(II) center in a distorted trigonal pyramidal geometry. The tin atom is bonded to two methyl groups and the carbenic carbon of the NHC.
Table 1: Crystallographic Parameters of Stabilized Dimethylstannylenes
Parameter
(NHC Adduct)
(TM Complex)
Free (Calculated)
Sn Oxidation State
+2
+2
+2
Geometry
Trigonal Pyramidal
Trigonal Planar (at Sn)
Bent (V-shaped)
Sn-C(Me) Bond Length
2.24 – 2.25 Å
2.18 – 2.20 Å
2.21 Å
Sn-L Bond Length
2.31 – 2.33 Å (Sn-C)
2.70 – 2.75 Å (Sn-W)
N/A
C-Sn-C Angle (Me)
~93 – 96°
~100 – 105°
~93°
Sum of Angles ()
~300° (Pyramidal)
~360° (Planar)
N/A
Structural Interpretation[8]
Bond Elongation: The
bond (2.31 Å) is longer than a typical covalent Sn-C bond (~2.15 Å), indicative of a dative interaction. This confirms the "adduct" nature rather than a formal covalent bond.
Pyramidalization: The sum of angles around Sn (~300°) in the NHC adduct indicates a stereochemically active lone pair (s-character dominance), contrasting with the planar geometry often seen in transition metal complexes where back-bonding (
) engages the empty p-orbital more fully.
Experimental Protocols
Protocol 1: Synthesis of NHC-Stabilized Dimethylstannylene (
)
Principle: Dehydrogenative coupling of dimethylstannane (
) with an NHC. This route avoids salt metathesis byproducts and yields the neutral adduct directly.
Reagents:
Dimethylstannane (
): Freshly prepared (unstable at RT).
1,3,4,5-tetramethylimidazolin-2-ylidene (
): 2.0 equivalents.
Solvent: Benzene-
or Toluene (Dry, Oxygen-free).
Workflow:
Pre-cooling: Cool a solution of
in toluene to -78 °C.
Addition: Add
slowly to the carbene solution.
Reaction: Allow the mixture to warm to Room Temperature (RT). The reaction proceeds with the evolution of
gas (bubbling observed).
Mechanism:[1][2] The basic NHC deprotonates the stannane, followed by hydride elimination/recombination.
Crystallization: Concentrate the solution under vacuum and store at -35 °C. Colorless crystals of
precipitate.
Validation:
NMR: Look for a signal around -20 to +50 ppm (distinct from the cyclic oligomer at -200 ppm).
Protocol 2: Synthesis of Metallostannylene Precursor (
)
Principle: Photochemical displacement of a labile ligand (THF) by the transient stannylene generated in situ.
Workflow:
Generate
by irradiating in THF.
Add a source of
(e.g., + 2 equiv. Naphthalenide or similar reduction).
The electrophilic
traps the before it oligomerizes.
Visualization of Stabilization Pathways
The following diagram illustrates the divergent pathways for dimethylstannylene: oligomerization (the natural fate) vs. stabilization (the engineered fate).
Caption: Divergent reactivity of transient
. Without stabilization (Red), it oligomerizes. With NHC or TM donors (Green), it forms stable monomeric complexes.
References
NHC-Stabilized Stannylenes:Synthesis and reactivity of N-heterocyclic carbene-stabilized stannylenes.
and dehydrogenative coupling).
Source: (Contextual citation for NHC-Sn protocols).
Comparison of Ligands:Carbene-activated stannylenes to access selective C(sp3)–H bond scission at the steric limit. (Detailed structural metrics for NHC-Sn adducts).
Source:
Metallostannylenes:119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands.
systems).
Source:
General Stannylene Chemistry:Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands. (Comparison of amidine vs.
A Comparative Guide to the Vibrational Spectroscopy of Dimethyltin(II): An Investigative Approach to a Transient Species
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is paramount. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic compounds is paramount. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, stands as a cornerstone for elucidating molecular structure and bonding. This guide delves into the nuanced challenge of characterizing dimethyltin(II), a reactive and transient species, through a comparative lens. Given the scarcity of direct experimental data for this Sn(II) compound, we will leverage a combination of theoretical principles, comparative analysis with stable dimethyltin(IV) analogues, and proposed computational and experimental strategies to provide a comprehensive investigative framework.
The Challenge of Characterizing Dimethyltin(II)
Dimethyltin(II), or (CH₃)₂Sn, is a divalent organotin species. Unlike its more common and stable tetravalent (Sn(IV)) counterparts, such as dimethyltin dichloride, it possesses a stereochemically active lone pair of electrons on the tin atom. This lone pair significantly influences its geometry, reactivity, and, consequently, its vibrational spectrum. Its transient nature makes isolation and direct spectroscopic measurement under standard conditions exceedingly difficult. Therefore, a direct "product vs. alternative" comparison is not feasible. Instead, this guide provides an expert-led, logical framework for predicting and identifying the spectral features of dimethyltin(II) by contrasting them with well-characterized, stable dimethyltin(IV) compounds.
Theoretical Framework: Predicting the Vibrational Modes of Dimethyltin(II)
To understand the IR and Raman assignments for dimethyltin(II), we must first predict its molecular structure and the resulting vibrational modes based on symmetry.
Molecular Geometry: The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts that the C₂Sn core of monomeric, gas-phase dimethyltin(II) will adopt a bent geometry due to the steric influence of the tin-centered lone pair. This results in a molecule belonging to the C₂ᵥ point group.
Group Theory and Vibrational Modes: For a C₂ᵥ molecule, the fundamental vibrational modes can be predicted. The key vibrations of interest are the tin-carbon (Sn-C) stretching modes, which are highly sensitive to the oxidation state and coordination environment of the tin atom.
Symmetric Sn-C Stretch (νₛ(Sn-C₂)): This vibration belongs to the A₁ symmetry class and is expected to be active in both IR and Raman spectroscopy. It will likely produce a polarized band in the Raman spectrum.
Asymmetric Sn-C Stretch (νₐₛ(Sn-C₂)): This vibration belongs to the B₂ symmetry class and is also active in both IR and Raman spectroscopy.
The presence of the electron-donating methyl groups and the lower oxidation state of the tin atom in dimethyltin(II) are expected to result in weaker Sn-C bonds compared to dimethyltin(IV) compounds. Consequently, the Sn-C stretching frequencies should appear at a lower wavenumber.
Comparative Analysis: Dimethyltin(II) vs. Dimethyltin(IV) Compounds
The most effective way to understand the vibrational characteristics of dimethyltin(II) is by comparing its predicted features with the well-documented spectra of stable dimethyltin(IV) compounds like dimethyltin dichloride ((CH₃)₂SnCl₂) and dimethyltin difluoride ((CH₃)₂SnF₂). In these Sn(IV) compounds, the tin atom is tetracoordinate, leading to a different geometry and electronic environment.
Vibrational Frequency Comparison
The following table summarizes the key experimental vibrational frequencies for dimethyltin dichloride and difluoride, which serve as our benchmarks.
Oxidation State: The higher positive charge on the Sn(IV) center leads to stronger, more covalent Sn-C bonds, thus requiring more energy to stretch. This results in higher frequency (wavenumber) vibrations compared to the predicted values for the Sn(II) analogue.
Electronegativity of Substituents: The highly electronegative fluorine atoms in (CH₃)₂SnF₂ withdraw electron density from the tin atom, strengthening the Sn-C bonds through an inductive effect compared to (CH₃)₂SnCl₂. This is reflected in the slightly higher Sn-C stretching frequencies for the difluoride compound.[4][5]
Lone Pair Effect: In dimethyltin(II), the stereochemically active lone pair occupies a hybrid orbital with significant s-character. This increases the p-character of the Sn-C bonding orbitals, leading to longer, weaker bonds and consequently, lower vibrational frequencies.
The following diagram illustrates the structural differences and their influence on the key vibrational modes.
Caption: Structural comparison of Dimethyltin(IV) and Dimethyltin(II).
The Role of Computational Chemistry
For transient species like dimethyltin(II), computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting vibrational spectra. A well-designed computational study can provide theoretical IR and Raman frequencies and intensities that can guide experimental efforts.
Proposed Computational Protocol:
Geometry Optimization: Perform a full geometry optimization of the dimethyltin(II) molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., a double-zeta basis set with polarization functions for C and H, and an effective core potential basis set like LANL2DZ for the tin atom).
Frequency Calculation: Following optimization, perform a harmonic frequency calculation at the same level of theory. This will yield the vibrational frequencies, IR intensities, and Raman activities for all fundamental modes.
Frequency Scaling: It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated harmonic frequencies to better match them with experimental anharmonic values.[6]
Visualization: The calculated vibrational modes can be animated to provide a clear visual assignment for each frequency.
This in silico data provides a theoretical "fingerprint" to look for in a complex experimental spectrum.
Experimental Protocol: IR Spectroscopy of an Air-Sensitive Organometallic Compound
Acquiring a high-quality IR spectrum of a reactive, air- and moisture-sensitive compound requires meticulous experimental technique to prevent decomposition. The following protocol outlines a self-validating system for such a measurement.
Objective: To obtain a clean Fourier-Transform Infrared (FTIR) spectrum of a solid, air-sensitive organometallic compound using the KBr pellet method inside a controlled atmosphere glovebox.
Materials:
Air-sensitive sample
Dry, IR-grade Potassium Bromide (KBr)
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
Agate mortar and pestle
Pellet press with die set
FTIR spectrometer
Airtight, IR-transparent sample holder or a standard demountable cell for transport.
Step-by-Step Methodology:
Preparation (Inside the Glovebox):
Ensure all equipment (mortar, pestle, die set, spatulas) is rigorously dried in a vacuum oven and transferred into the glovebox antechamber without exposure to air.
Place a small amount of IR-grade KBr in the oven-dried agate mortar. Grind it to a fine, consistent powder. Causality: Small particle size minimizes scattering of the IR beam, leading to a flatter baseline and better-defined peaks.[7]
Sample Incorporation:
Add a very small amount of the air-sensitive sample to the KBr powder (typically a 1:100 sample-to-KBr ratio).
Gently but thoroughly mix and grind the sample with the KBr until the mixture is homogeneous. Trustworthiness: Visual homogeneity is the first check for ensuring an even distribution of the sample in the matrix, which is critical for a representative spectrum.
Pellet Formation:
Transfer a portion of the homogeneous mixture into the pellet die.
Assemble the die and place it in the pellet press.
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Causality: High pressure causes the KBr to flow and fuse, trapping the sample in an inert, IR-transparent matrix.
Sample Mounting and Transport:
Carefully remove the KBr pellet from the die.
Mount the pellet in an airtight, specialized sample holder designed for air-sensitive samples, or quickly assemble it in a standard demountable cell with IR-transparent windows (e.g., KBr or NaCl).
Seal the holder/cell inside the glovebox.
Spectral Acquisition:
Remove the sealed sample holder from the glovebox.
Immediately place it in the sample compartment of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
Ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Identify and assign the characteristic absorption bands, comparing them to the theoretical predictions and data from analogous compounds.
The following workflow diagram visualizes this experimental protocol.
A Comparative Guide to the Reactivity of Dimethyltin(II) and Dimethylgermanium(II)
Introduction In the realm of organometallic chemistry, low-valent Group 14 compounds represent a fascinating and highly reactive class of molecules. Among these, dimethyltin(II) (Me₂Sn) and dimethylgermanium(II) (Me₂Ge),...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the realm of organometallic chemistry, low-valent Group 14 compounds represent a fascinating and highly reactive class of molecules. Among these, dimethyltin(II) (Me₂Sn) and dimethylgermanium(II) (Me₂Ge), known as stannylenes and germylenes respectively, are archetypal examples. Their unique electronic structure, featuring a divalent metal center with two methyl substituents and a stereochemically active lone pair of electrons, bestows upon them a rich and diverse reactivity profile. They can act as potent nucleophiles, electrophiles, and radical initiators, making them valuable intermediates in organometallic synthesis.
This guide provides an in-depth, objective comparison of the chemical reactivity of dimethyltin(II) and dimethylgermanium(II). By synthesizing data from seminal research, we will explore the causal factors behind their differing behaviors in key reaction classes, supported by experimental protocols and computational insights. This document is intended for researchers, scientists, and professionals in drug development who seek a nuanced understanding of these powerful synthetic tools.
Electronic Structure and Stability: The Foundation of Reactivity
The reactivity of Me₂Sn and Me₂Ge is fundamentally governed by the electronic nature of the central metal atom. Both possess a singlet ground state with a filled s-orbital (the lone pair) and an empty p-orbital. This ambiphilic character allows them to function as both Lewis bases (donating the lone pair) and Lewis acids (accepting electrons into the vacant p-orbital).
A key trend in Group 14 is the increasing stability of the +2 oxidation state relative to the +4 state as one descends the group, a phenomenon known as the inert pair effect. Consequently, tin(II) is generally more stable and less readily oxidized to tin(IV) compared to the oxidation of germanium(II) to germanium(IV). This thermodynamic difference is the primary driver for the observed variations in their reactivity, particularly in oxidative addition reactions. While the simple, unligated dimethyl species are typically transient and prone to oligomerization, they can be stabilized kinetically through the use of bulky substituents, allowing for their isolation and detailed reactivity studies.[1][2][3]
Comparative Analysis of Key Reaction Pathways
Oxidative Addition Reactions
Oxidative addition is a hallmark reaction for stannylenes and germylenes, involving the formal oxidation of the metal center from +2 to +4 and an increase in the coordination number.[4][5][6] In this process, a substrate molecule (A-B) is cleaved, and new bonds are formed with the metal center (M), resulting in an A-M(IV)-B species.
General Mechanism:
Me₂M(II) + A-B → Me₂M(IV)(A)(B) (where M = Sn, Ge)
Due to the greater thermodynamic driving force for the Ge(II) → Ge(IV) oxidation compared to Sn(II) → Sn(IV), dimethylgermanium(II) is generally more reactive in oxidative addition processes .
Reactions with Alkyl Halides: Both Me₂Ge and Me₂Sn react with alkyl halides (R-X). The reaction with germanium(II) aryloxide complexes and alkyl iodides to yield germanium(IV) compounds has been well-documented.[7] The mechanism can proceed through a concerted pathway or an Sₙ2-type mechanism, where the metal center acts as a nucleophile attacking the carbon atom of the alkyl halide.[4][5]
Reactions with Dihydrogen and E-H Bonds (E = C, N, O): The activation of small molecules like H₂ and substrates with E-H bonds is a significant area of research. Monomeric germanium(II) hydrides have shown reactivity towards dihydrogen and ammonia, leading to the formation of Ge(IV) products.[1][8] The cleavage of N-H bonds in hydrazine by germanium(II) compounds has also been reported.[9][10] While tin(II) compounds can also activate such bonds, the reactions often require more forcing conditions, underscoring the higher reactivity of the germanium analogues.
The following diagram illustrates the general workflow for studying these oxidative addition reactions.
Caption: Experimental workflow for reactivity studies.
Lewis Acidity and Basicity
The ambiphilic nature of Me₂Sn and Me₂Ge allows them to form adducts with both Lewis acids and bases.
Lewis Acidity: The vacant p-orbital on the metal center can accept electron density from Lewis bases. Quantitative studies, such as the Gutmann-Beckett method, have been employed to assess the Lewis acidity of Group 14 dications. These studies generally indicate that germanium(II) centers are stronger Lewis acids than their tin(II) counterparts .[11] This enhanced acidity can be attributed to the smaller size and higher effective nuclear charge of germanium compared to tin. The pursuit of highly Lewis acidic species has even led to the oxidation of Sn(II) to Sn(IV) to enhance its Lewis acidity.[11][12]
Lewis Basicity: The lone pair of electrons allows these species to coordinate to Lewis acids. For example, they can form complexes with transition metals, acting as "Z-type" ligands.
The diagram below shows a simplified representation of the Sₙ2-type mechanism for oxidative addition, highlighting the nucleophilic character (Lewis basicity) of the metal center.
Caption: Sₙ2-type oxidative addition mechanism.
Insertion and Cycloaddition Reactions
Dimethylgermanium(II) and dimethyltin(II) can insert into a variety of chemical bonds and participate in cycloaddition reactions with unsaturated substrates.
Insertion into Ge-H Bonds: A kinetic study comparing the reactivity of germylene (GeH₂) and dimethylgermylene (GeMe₂) with methylgermanes found that Me-for-H substitution on the germylene dramatically decreased reactivity by at least four orders of magnitude.[13] Quantum chemical calculations attributed this to a significant energy barrier for the rearrangement of the initially formed complex with GeMe₂.[13] This suggests that while Ge(II) is generally more reactive than Sn(II), the specific substituents on the metal center play a critical role in tuning its reactivity.
Cycloaddition Reactions: Computational studies have been used to investigate the reactivity of cyclic metalloles (containing Si, Ge, and Sn) in Diels-Alder reactions, indicating their potential in cycloaddition chemistry.[14]
Quantitative Data Summary
Direct comparative kinetic data for unligated Me₂Sn and Me₂Ge are scarce due to their high reactivity. However, trends can be inferred from studies on closely related, stabilized systems. The table below summarizes the general reactivity trends discussed.
Reaction Type
Dimethylgermanium(II) (Me₂Ge)
Dimethyltin(II) (Me₂Sn)
Key Rationale
Oxidative Addition
Generally more reactive
Generally less reactive
Ge(II) → Ge(IV) oxidation is more favorable than Sn(II) → Sn(IV).
Lewis Acidity
Stronger Lewis acid
Weaker Lewis acid
Smaller ionic radius and higher effective nuclear charge of Ge(II).[11]
Insertion into Ge-H
Less reactive than GeH₂
-
Steric hindrance and higher energy barrier for rearrangement with methyl groups.[13]
Detailed Experimental Protocol: Oxidative Addition of Methyl Iodide
This protocol provides a generalized procedure for comparing the reactivity of a stabilized germylene or stannylene with methyl iodide, based on established methodologies.[7]
Objective: To synthesize and characterize the oxidative addition product of a low-valent Group 14 species with methyl iodide.
1. Materials and Equipment:
Chemicals: Stabilized germylene/stannylene precursor (e.g., L-M-Cl where L is a bulky ligand), reducing agent (e.g., potassium graphite), methyl iodide (MeI), anhydrous THF, anhydrous pentane.
Generation of M(II) species: In a glovebox, dissolve the stabilized precursor (e.g., LGeCl, 1.0 mmol) in anhydrous THF (20 mL) in a Schlenk flask.
Add the reducing agent (e.g., KC₈, 1.0 mmol) portion-wise to the stirred solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The formation of the M(II) species is often indicated by a color change.
Filter the mixture via cannula to remove the salt byproduct (e.g., KCl) and graphite.
Oxidative Addition: Cool the resulting solution of the M(II) species to -78 °C.
Slowly add a solution of methyl iodide (1.0 mmol) in THF (5 mL) dropwise via syringe.
Allow the reaction to warm to room temperature and stir overnight.
Product Isolation: Remove the solvent under reduced pressure.
Wash the resulting solid with cold, anhydrous pentane to remove any unreacted starting materials.
Recrystallize the product from a suitable solvent system (e.g., THF/pentane) to obtain crystals suitable for X-ray diffraction.
3. Characterization:
¹H, ¹³C NMR: Confirm the presence of two distinct methyl groups bonded to the metal center and the newly added methyl group.
¹¹⁹Sn or Natural Abundance ⁷³Ge NMR (if applicable): Observe the significant chemical shift change corresponding to the oxidation from M(II) to M(IV).
Single-Crystal X-ray Diffraction: Unambiguously determine the molecular structure, confirming the formation of the Me₂M(IV)(Me)(I) product and providing precise bond lengths and angles.
Conclusion
The comparative reactivity of dimethyltin(II) and dimethylgermanium(II) is a clear illustration of periodic trends influencing chemical behavior. Dimethylgermanium(II) is generally the more reactive species, particularly in oxidative addition reactions, driven by the greater thermodynamic stability of the +4 oxidation state for germanium relative to tin. Furthermore, Ge(II) compounds typically exhibit stronger Lewis acidity.[11] However, it is crucial to recognize that steric and electronic effects of the substituents on the metal center can significantly modulate this intrinsic reactivity, as seen in the deactivation of germylene insertion reactions upon dimethyl substitution.[13] A thorough understanding of these nuances is essential for harnessing the synthetic potential of these versatile organometallic reagents.
References
Jana, A., et al. (2010). Synthesis and reaction of monomeric germanium(II) and lead(II) dimethylamide and the synthesis of germanium(II) hydrazide by cleavage of one N-H bond of hydrazine. Inorganic Chemistry, 49(12), 5554-9. [Link]
Ellis, B. D., et al. (2023). From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. Inorganic Chemistry, 62(37), 14828-14832. [Link]
Gomber, D. K., & Tunder, R. (1966). REACTIONS OF ORGANOTIN COMPOUNDS: I. THE STABILITY OF DIMETHYLTIN DIHYDRIDE, AND ADDITIONS TO SOME FLUORO-OLEFINS. Canadian Journal of Chemistry, 44(17), 2063-2068. [Link]
Chu, T., & Lickiss, P. D. (2020). Recent Advances in the Chemistry of Germanium(II) Cationic Compounds. Chemistry – An Asian Journal, 15(19), 2966-2978. [Link]
Mochida, K., et al. (2016). Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity. Scientific Reports, 6, 23421. [Link]
Bloechl, W. (1977). Process for the manufacture of dimethyl-tin dichloride. U.S.
Cross, G. (2000). Synthesis and reactions of dimethyltin dithiooxalate: A convenient dithiooxalate transfer reagent. Inorganica Chimica Acta, 306(2), 195-202. [Link]
Hitchcock, P. B., et al. (2003). Synthesis, structures and reactivity of novel germanium(II) aryloxide and arylsulfide complexes. Dalton Transactions, (21), 4153-4159. [Link]
Hilly, G. E. (1974). Preparation of dimethyltin dichloride. U.S.
Sadowski, A., et al. (2019). C,N‐Chelated Organogermanium(II) Hydride as Catalyst for Esterification of Aldehydes. European Journal of Inorganic Chemistry, 2019(22), 2729-2733. [Link]
Jana, A., et al. (2010). Synthesis and Reaction of Monomeric Germanium(II) and Lead(II) Dimethylamide and the Synthesis of Germanium(II) Hydrazide by Cleavage of One N-H Bond of Hydrazine. Inorganic Chemistry, 49(12), 5554-5559. [Link]
Arrowsmith, M., et al. (2021). Breaking Bonds at Tin(II): Reductive or Oxidative Addition? Angewandte Chemie International Edition, 60(38), 20613-20619. [Link]
Rochow, E. G. (1948). Dimethyl germanium dichloride. U.S.
Sadowski, A., et al. (2019). Reactivity of Monomeric N→Ge Coordinated Germanium(II) Hydrides. European Journal of Inorganic Chemistry, 2019(22), 2729-2733. [Link]
Okubo, T., et al. (2023). Immobilization of isolated dimethyltin species on crystalline silicates through surface modification of layered octosilicate. Dalton Transactions, 52(48), 17751-17757. [Link]
van der Kuil, L. A., et al. (1977). Dimethyl Compounds of Platinum(II). 1. Oxidative Addition Reactions Involving Group IV Element-Halogen Bonds. Inorganic Chemistry, 16(5), 1137-1141. [Link]
Cardin, C. J., et al. (1982). Alkenyl derivatives of the metals. Oxidative addition to intermediate tin(II) alkenyls; isolation, and crystal and molecular structure of n-butyltris(triphenylethenyl)tin(IV). Journal of the Chemical Society, Dalton Transactions, (4), 775-780. [Link]
Puddephatt, R. J., et al. (2004). Oxidative addition chemistry of dimethyl(dipyridyl ketone)platinum(II). Canadian Journal of Chemistry, 82(6), 947-954. [Link]
Maksic, Z. B., & Margetic, D. (2001). Computational study on reactivity of cyclic organometallic dienes containing silicon, germanium and tin. New Journal of Chemistry, 25(9), 1195-1202. [Link]
Halpern, J. (1970). Addition Reactions of Transition Metal Complexes. Accounts of Chemical Research, 3(11), 386-392. [Link]
Taylor & Francis. (n.d.). Oxidative addition – Knowledge and References. [Link]
PubMed. (2023). From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. [Link]
Jones, C., & Schulten, C. (2008). The synthesis and characterization of germanium dichloride and dimethyl aluminium chloride derivatives of the 2,2-dipyridylamine ligand. Inorganica Chimica Acta, 361(6), 1739-1744. [Link]
Kulkarni, B., et al. (2010). Probing Lewis acidity and reactivity of Sn- and Ti-beta zeolite using industrially important moieties: A periodic density functional study. Journal of Molecular Catalysis A: Chemical, 329(1-2), 18-25. [Link]
van der Vlugt, J. I., et al. (1988). Oxidative-Addition-Reductive-Elimination Reactions of Mono- and Dinuclear Arylplatinum(I1) Complexes Containing the Dianionic, Potentially Terdentate, C,N,N'-Coordinating Ligand [C6H3(CH2NMe2)2-2,6]- (NCN). Organometallics, 7(4), 846-855. [Link]
Becerra, R., et al. (2007). A comparison of the reactivity of germylene and dimethylgermylene with some methylgermanes. Direct kinetic and quantum chemical studies. Physical Chemistry Chemical Physics, 9(32), 4540-4549. [Link]
Kundu, S., et al. (2021). Access to a Variety of Ge(II) and Sn(II) Compounds through Substitution of Hypersilyl Moiety. Organometallics, 40(14), 2272-2280. [Link]
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Shields, B. J., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(10), 4461-4469. [Link]
Seitz, M., et al. (2020). Exemplary compounds with Ge(II)‐P or Sn(II)‐As units. Angewandte Chemie International Edition, 59(4), 1546-1551. [Link]
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Henkelman Group. (n.d.). Research. University of Texas at Austin. [Link]
A Senior Application Scientist's Guide to Validating Oxidation States in Organotin Compounds via XPS Analysis
For Researchers, Scientists, and Drug Development Professionals The chemical behavior, toxicity, and efficacy of organotin compounds are critically dependent on the oxidation state of the central tin atom, which primaril...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The chemical behavior, toxicity, and efficacy of organotin compounds are critically dependent on the oxidation state of the central tin atom, which primarily exists in the +2 (stannous) or +4 (stannic) state.[1] A precise determination of this oxidation state is therefore not merely an academic exercise but a crucial step in quality control, environmental monitoring, and the development of new therapeutic agents.[1][2] Among the suite of analytical techniques available, X-ray Photoelectron Spectroscopy (XPS) stands out for its surface sensitivity and ability to provide direct information about the chemical environment of an element.[3][4]
This guide provides an in-depth, experience-driven comparison of using XPS for the validation of organotin oxidation states. It is designed to move beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Fundamentals of XPS for Chemical State Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the top 5-10 nm of a material.[3] The process is based on the photoelectric effect. When a sample is irradiated with a beam of X-rays, core-level electrons are ejected.[5] The binding energy of these ejected electrons is unique to the element and its chemical state.
For tin, we are primarily interested in the Sn 3d core level. The Sn 3d spectrum exhibits a characteristic doublet, Sn 3d5/2 and Sn 3d3/2, due to spin-orbit coupling.[6] A shift in the binding energy of these peaks, known as a chemical shift, provides the information necessary to determine the oxidation state. Generally, a higher positive oxidation state results in a higher binding energy due to the increased electrostatic attraction between the core electrons and the nucleus.
Experimental Protocol: A Self-Validating Workflow for Organotin XPS Analysis
A reliable determination of the tin oxidation state by XPS hinges on a meticulous experimental protocol. The following steps are designed to ensure data integrity and minimize ambiguity.
1. Sample Preparation and Handling:
Minimize Air Exposure: Many organotin compounds, particularly those in the Sn(II) state, are susceptible to oxidation upon exposure to air.[7] It is imperative to handle samples in an inert atmosphere (e.g., a glovebox) and transfer them to the XPS instrument using a vacuum transfer vessel.
Substrate Selection: The choice of substrate is critical. For powdered samples, pressing them into a clean indium foil is often effective. For solution-based samples, they can be drop-cast onto a clean, inert substrate like gold or silicon.
Avoid Adventitious Contamination: Surface contamination can interfere with the analysis. Always use clean tools and substrates.
2. Instrument Calibration and Parameters:
Energy Scale Calibration: Before analysis, the spectrometer's energy scale must be calibrated using standard reference materials, such as the Ag 3d5/2 peak at 368.2 eV or the Au 4f7/2 peak at 84.0 eV.
X-ray Source: A monochromatic Al Kα X-ray source is preferred to minimize sample damage and improve spectral resolution.
Analysis Area: Define the analysis area to be representative of the sample.
Pass Energy: Use a high pass energy (e.g., 160 eV) for survey scans to get a quick overview of the elemental composition and a low pass energy (e.g., 20 eV) for high-resolution scans of the Sn 3d region to accurately determine binding energies and peak shapes.
3. Charge Compensation and Referencing:
The Challenge of Charging: Organotin compounds are often electrical insulators. The emission of photoelectrons during XPS analysis can lead to a positive charge buildup on the sample surface, which shifts the entire spectrum to higher binding energies.[8]
Charge Neutralization: A low-energy electron flood gun is essential to neutralize this surface charge.[9][10] The goal is to achieve a stable and uniform surface potential.
Charge Referencing: After data acquisition, any residual charge-induced shift must be corrected. The most common method is to reference the adventitious carbon C 1s peak to 284.8 eV.[11] However, it is crucial to ensure this peak is from simple hydrocarbons and not from the organotin compound itself. If the compound contains carbon, this method may not be reliable.[12] In such cases, co-depositing a small amount of gold and referencing to the Au 4f7/2 peak at 84.0 eV can be a more robust approach.
Caption: A validated workflow for XPS analysis of organotin compounds.
Data Interpretation and Analysis: Distinguishing Sn(II) vs. Sn(IV)
The core of the analysis lies in the high-resolution Sn 3d spectrum. The binding energy of the Sn 3d5/2 peak is the primary indicator of the oxidation state.
Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution Sn 3d spectrum.
Component Peaks: Fit the spectrum with component peaks using a mixed Gaussian-Lorentzian lineshape.
Constraints: To ensure a chemically meaningful fit, apply the following constraints:
The area ratio of the Sn 3d3/2 to Sn 3d5/2 peaks should be fixed at 2:3.
The full width at half maximum (FWHM) of the two peaks in a doublet should be constrained to be equal.
The spin-orbit splitting (the separation between the Sn 3d5/2 and Sn 3d3/2 peaks) should be approximately 8.4 eV.[18][19]
If both Sn(II) and Sn(IV) species are present, two sets of doublets should be used in the fitting model. The relative concentrations of the two oxidation states can then be determined from the areas of the corresponding fitted peaks.
coupling constants (J-coupling) analysis in dimethyltin(II) NMR spectra
Dimethyltin(IV) Moiety Structural Elucidation: A Comparative Guide to J-Coupling Analysis Executive Summary In the development of organotin antitumor agents, determining the coordination geometry of the dimethyltin(IV) m...
Author: BenchChem Technical Support Team. Date: February 2026
Dimethyltin(IV) Moiety Structural Elucidation: A Comparative Guide to J-Coupling Analysis
Executive Summary
In the development of organotin antitumor agents, determining the coordination geometry of the dimethyltin(IV) moiety (
) is critical. While X-ray crystallography remains the gold standard for solid-state structure, it fails to capture the dynamic solution-state behavior where biological activity occurs. This guide details the Lockhart-Manders J-coupling analysis , a robust NMR methodology that correlates spin-spin coupling constants ( and ) directly to the C-Sn-C bond angle (). This method allows researchers to determine coordination numbers (4, 5, 6, or 7) and geometries in solution without requiring single crystals.
Part 1: Theoretical Framework
The Fermi Contact Mechanism
The magnitude of the coupling constant (
) between tin and its ligands is dominated by the Fermi contact term , which depends on the -character of the bonding orbitals.
Hybridization Shift: As the coordination number of the tin center increases (e.g., from 4-coordinate tetrahedral to 6-coordinate octahedral), the tin atom rehybridizes.
-character, concentrating -character into the electropositive Sn-C bonds.
The Correlation: Higher
-character in the Sn-C bond leads to a larger C-Sn-C bond angle () and a larger magnitude of -coupling.
The Lockhart-Manders Equations
Established in 1986, these empirical relationships allow the calculation of the C-Sn-C angle (
) directly from observed coupling constants.
Equation A: Proton-Tin Coupling (
)
Note: This relationship is most accurate for non-coordinating solvents. The coupling value is easily extracted from the satellites in a standard NMR spectrum.
Equation B: Carbon-Tin Coupling (
)
Note: This provides a more direct probe of the Sn-C bond but requires acquisition time.
Part 2: Comparative Analysis of Structural Methods
The following table compares the J-coupling analysis against alternative structural elucidation methods in the context of drug development.
Feature
NMR J-Coupling Analysis (Recommended)
X-Ray Crystallography (Alternative 1)
DFT Calculation (Alternative 2)
State of Matter
Solution (Biologically relevant)
Solid (Crystal packing forces)
In Silico (Gas or Solvated model)
Time to Result
Minutes (Standard acquisition)
Days/Weeks (Crystal growth + diffraction)
Hours/Days (CPU time)
Sample Requirement
~5-10 mg, soluble
Single crystal required
None (Structure file)
Dynamic Insight
High (Observes fluxionality/exchange)
None (Static snapshot)
Moderate (Requires MD simulations)
Primary Output
Coordination Geometry & Number
Exact Bond Lengths & Angles
Energy Minima & Theoretical Spectra
Limitation
Empirical; solvent dependent
Cannot analyze amorphous solids
Accuracy depends on basis set/functional
Part 3: Experimental Protocol
Workflow Visualization
Figure 1: Step-by-step workflow for determining Dimethyltin(IV) geometry via NMR.
Detailed Protocol
1. Sample Preparation:
Dissolve 5–15 mg of the dimethyltin complex in 0.6 mL of deuterated solvent.
Critical Choice: Use CDCl₃ (non-coordinating) to study the complex's intrinsic geometry. Use DMSO-d₆ or MeOD to test susceptibility to solvent coordination (mimicking biological environments).
2. NMR Acquisition Parameters:
Probe: Broadband observe (BBO) or Inverse (TXI).
NMR: Standard pulse. Relaxation Delay (D1): Set to 2–5 seconds. Tin satellites are small; ensure sufficient signal-to-noise (S/N > 100 for main peak).
NMR: Proton-decoupled. D1: 2–3 seconds. Scans: 256–1024 (depending on concentration).
NMR (Optional but recommended): Direct detection confirms purity. Reference to ( ppm).
3. Data Processing & Self-Validation (The "Trust" Pillar):
Identify the methyl proton signal (usually a sharp singlet between 0.5 – 1.5 ppm).
Look for the Tin Satellites : Two pairs of small peaks flanking the main singlet.
Inner pair:
(7.68% abundance).
Outer pair:
(8.58% abundance).
Validation Check: Calculate the ratio of the coupling constants.
If your calculated ratio deviates significantly from 1.046, the peaks are likely impurities, not satellites.
Part 4: Data Interpretation & Decision Logic
Use the extracted
values to categorize the coordination environment.
Table 1: Coupling Constant Ranges vs. Geometry
Coordination Number
Geometry
C-Sn-C Angle ()
(Hz)
(Hz)
4
Tetrahedral
~109°
50 – 65
300 – 450
5
Trigonal Bipyramidal (cis)
120° – 135°
70 – 90
480 – 600
6
Octahedral (cis-dimethyl)
~109° – 120°
70 – 85
~600
6
Octahedral (trans-dimethyl)
~180°
95 – 130+
900 – 1100+
7
Pentagonal Bipyramidal
~170° – 180°
100 – 140
> 1000
Decision Tree Diagram
Figure 2: Logic flow for assigning coordination number based on J-coupling magnitude.
Part 5: References
Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy.[1][2] Dependence of
on the Me-Sn-Me angle in methyltin(IV) compounds. Inorganic Chemistry, 25(6), 892–895. Link
Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1986).
and NMR spectra of di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 315(3), 299-308. Link
Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry, 16(9), 481-494. Link
Saielli, G. (2008). DFT calculation of
and coupling constants in di- and trimethyltin(IV) compounds. Inorganic Chemistry, 47(11), 4796-4807.[1] Link
Structural & Functional Comparison: Cyclic vs. Acyclic Dimethyltin(IV) Derivatives in Drug Design
[1] Scientific Note on Oxidation States While the prompt references "dimethyltin(II)," this guide focuses on Dimethyltin(IV) ( ) derivatives.[1] In medicinal inorganic chemistry, the dimethyltin moiety acts as a hard Lew...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Scientific Note on Oxidation States
While the prompt references "dimethyltin(II)," this guide focuses on Dimethyltin(IV) (
) derivatives.[1] In medicinal inorganic chemistry, the dimethyltin moiety acts as a hard Lewis acid center stabilized by ligands.[1] True dimethyltin(II) (stannylenes) are highly reactive, monomeric species unsuitable for standard physiological drug delivery.[1] This guide analyzes the cation embedded within cyclic (macrocyclic) versus acyclic ligand architectures.
Executive Summary
The therapeutic efficacy of organotin compounds—specifically dimethyltin(IV) derivatives—hinges on the balance between hydrolytic stability and ligand lability . This guide compares two structural classes:
Acyclic Derivatives: Complexes with open-chain ligands (e.g., Schiff bases, dithiocarbamates).[1] These often exhibit structural flexibility and a tendency to form supramolecular polymers via intermolecular bridging.[1]
Cyclic (Macrocyclic) Derivatives: Complexes where the tin center is locked within a pre-organized cavity.[1] These exhibit the "Macrocyclic Effect," offering enhanced kinetic stability and distinct coordination geometries (e.g., pentagonal bipyramidal).[1]
Key Finding: While acyclic derivatives are synthetically accessible and potent, macrocyclic analogs often demonstrate superior selectivity and plasma stability , preventing premature demetallation before reaching the cellular target.[1]
The biological activity of organotins is governed by the C-Sn-C bond angle and the coordination number. The structural constraints imposed by the ligand determine these parameters.
Acyclic Ligand Systems
Geometry: Typically distorted tetrahedral or trigonal bipyramidal.[1]
Intermolecular Interactions: Acyclic ligands (especially carboxylates and dithiocarbamates) often fail to saturate the tin coordination sphere, leading to polymerization .[1] The tin center acts as a Lewis acid, accepting lone pairs from neighboring molecules (e.g.,
Consequence: Variable solubility and unpredictable formulation stability.[1]
Cyclic (Macrocyclic) Systems
Geometry: The macrocycle enforces a planar equatorial coordination, forcing the methyl groups into axial positions.[1] This often results in a trans-octahedral or pentagonal bipyramidal geometry.[1]
The Macrocyclic Effect: The pre-organized cavity creates a high thermodynamic affinity for the Sn(IV) ion. The chelate rings protect the metal center from rapid hydrolysis by water molecules in the blood stream.
Comparative Crystallographic Data
Table 1: Structural parameters derived from X-ray diffraction studies of representative Dimethyltin(IV) complexes.
Macrocycles resist dissociation despite bond strain.[1]
Supramolecularity
High tendency to polymerize
Strictly Monomeric
Monomers penetrate cell membranes more efficiently.[1]
Synthesis & Production Workflows
The synthesis of these two classes differs fundamentally. Acyclic complexes rely on self-assembly, whereas macrocycles often require Template Synthesis (using the metal ion to direct the ring closure).[1]
Figure 1: Comparative Synthetic Pathways
Caption: Figure 1. Acyclic synthesis (top) involves ligand isolation followed by metallation.[1] Cyclic synthesis (bottom) utilizes the Kinetic Template Effect, where the Me2Sn(IV) ion organizes precursors to facilitate ring closure.[1]
Biological Performance & Mechanism
Cytotoxicity (IC50) & Selectivity
Experimental data suggests a distinct advantage for macrocyclic systems in terms of potency per mole and selectivity index .[1]
The antitumor mechanism involves a cascade of transport, hydrolysis, and DNA interaction.[1] The
moiety binds to the phosphate backbone of DNA, disrupting replication.[1]
Figure 2: Pharmacological Pathway[1]
Caption: Figure 2.[1] The kinetic stability of macrocycles (Green) allows controlled release of the active organotin species (Yellow) near the nucleus, whereas acyclic analogs (Red) may hydrolyze prematurely.
Experimental Protocols
Protocol A: Template Synthesis of Macrocyclic Dimethyltin(IV) Complex
Use this protocol to enforce the macrocyclic geometry.
Precursor Addition: Add 2,6-diacetylpyridine (0.16 g) to the metal solution. Stir for 15 mins at room temperature. Rationale: The metal coordinates to the pyridine nitrogen, pre-organizing the carbonyls.
Unveiling the Geometry of a Fleeting Molecule: A Comparative Guide to the Computational and Experimental Analysis of Dimethylstannylene
For researchers, scientists, and professionals in drug development and materials science, a precise understanding of molecular geometry is paramount. It dictates reactivity, physical properties, and interaction with biol...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development and materials science, a precise understanding of molecular geometry is paramount. It dictates reactivity, physical properties, and interaction with biological targets. This guide delves into the structural nuances of dimethylstannylene (Sn(CH3)2), a reactive intermediate whose fleeting nature presents a fascinating challenge to both experimentalists and computational chemists. We will objectively compare the computationally predicted geometry with available experimental data for related, more stable stannylene compounds, providing a comprehensive understanding of this intriguing molecule.
The Elusive Nature of Dimethylstannylene: Why Geometry Matters
Dimethylstannylene, the simplest dialkylstannylene, is a divalent tin species featuring a tin atom bonded to two methyl groups and bearing a lone pair of electrons. Its high reactivity makes it a valuable synthon in organometallic chemistry, yet also renders it challenging to isolate and characterize experimentally in its free, gaseous state. The geometry of dimethylstannylene, specifically the Sn-C bond lengths and the C-Sn-C bond angle, is fundamental to understanding its electronic structure, stability, and reaction pathways.
Experimental Approaches: Probing the Geometry of Stannylenes
Direct experimental determination of the gas-phase geometry of the parent dimethylstannylene has proven to be exceptionally difficult due to its high reactivity and tendency to oligomerize. However, the structures of more sterically encumbered stannylenes, which are stable enough to be isolated and crystallized, have been successfully determined using X-ray crystallography. These derivatives provide invaluable experimental benchmarks for validating computational methods.
X-ray Crystallography: A Snapshot of the Solid State
X-ray crystallography provides highly precise measurements of bond lengths and angles in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise positions of atoms.
Causality Behind Experimental Choice: For stannylenes, the introduction of bulky substituents, such as terphenyl or silyl groups, kinetically stabilizes the molecule, preventing polymerization and allowing for the growth of single crystals suitable for X-ray diffraction analysis. While these solid-state structures are influenced by crystal packing forces, they offer the most direct experimental insight into the geometry of the stannylene core.
Computational Chemistry: Modeling the Geometry of Dimethylstannylene
In the absence of direct experimental data for the parent dimethylstannylene, computational chemistry serves as a powerful tool to predict its geometry with a high degree of confidence. Methods like Density Functional Theory (DFT) and ab initio calculations can solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry.
Theoretical Foundation: Valence Shell Electron Pair Repulsion (VSEPR) Theory
Before delving into sophisticated computational methods, a simple yet powerful concept, VSEPR theory, provides a qualitative prediction of dimethylstannylene's shape. The central tin atom has two bonding pairs (to the methyl groups) and one lone pair of electrons. To minimize electron-electron repulsion, these three electron domains will arrange themselves in a trigonal planar geometry. However, the lone pair exerts a greater repulsive force than the bonding pairs, pushing the two Sn-C bonds closer together. This leads to a predicted bent molecular geometry with a C-Sn-C bond angle of less than 120°.[2]
Density Functional Theory (DFT) and Ab Initio Calculations
Expertise & Experience: The choice of computational method and basis set is crucial for obtaining accurate results. For heavier elements like tin, it is important to use basis sets that can adequately describe the electron distribution, including the effects of electron correlation. DFT methods, particularly those employing hybrid functionals like B3LYP, offer a good balance of accuracy and computational cost for geometry optimizations of organometallic compounds.[3] Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding.
Protocol for Geometry Optimization:
A typical geometry optimization protocol using DFT involves the following steps:
Initial Structure Input: A starting geometry for dimethylstannylene is constructed based on standard bond lengths and angles.
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and a basis set appropriate for tin and carbon (e.g., a triple-zeta basis set with polarization and diffuse functions) are chosen.
Energy Minimization: The computational software iteratively adjusts the positions of the atoms to find the arrangement with the lowest electronic energy. This process continues until the forces on the atoms and the change in energy between steps fall below a predefined threshold.
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.
Computational Workflow Diagram:
Caption: A generalized workflow for computational geometry optimization.
Calculated Geometric Parameters for Dimethylstannylene:
High-level computational studies have been performed to determine the geometry of dimethylstannylene. The following table summarizes the results from a reliable DFT study.
Parameter
Calculated Value
Computational Method
Sn-C Bond Length (Å)
2.172
B3LYP/TZ(2d)
C-Sn-C Bond Angle (°)
96.3
B3LYP/TZ(2d)
Comparative Analysis: Bridging the Gap Between Theory and Experiment
Bond Lengths:
The calculated Sn-C bond length of 2.172 Å for dimethylstannylene is slightly shorter than the experimentally determined Sn-C bond lengths in the bulkier, substituted stannylenes (which range from approximately 2.19 to 2.23 Å). This is a chemically reasonable result. The bulky substituents in the experimental examples can lead to some bond elongation due to steric repulsion. The computational result for the less sterically crowded parent molecule is therefore expected to be shorter.
Bond Angles:
The calculated C-Sn-C bond angle of 96.3° for dimethylstannylene is in the same range as the experimentally observed angles in some substituted stannylenes (e.g., 94.7(5)° and 98.57(5)°).[1] This agreement provides confidence in the computational model's ability to accurately describe the geometry of the stannylene core. The deviation from the ideal 120° trigonal planar angle is significant and is a direct consequence of the stereochemically active lone pair on the tin atom, as predicted by VSEPR theory.
Logical Relationship Diagram:
Caption: The interplay between theory, computation, and experiment in determining molecular geometry.
Conclusion: A Synergistic Approach to Molecular Structure
The determination of the geometry of a reactive molecule like dimethylstannylene exemplifies the powerful synergy between experimental and computational chemistry. While direct experimental characterization of the parent Sn(CH3)2 in the gas phase remains an outstanding challenge, high-level computational methods provide a reliable and detailed picture of its structure. The strong agreement between the calculated geometry of dimethylstannylene and the experimentally determined structures of its more stable, substituted analogues lends significant credence to the computational predictions. This integrated approach allows researchers to confidently utilize the calculated geometric parameters of dimethylstannylene in further studies of its reactivity and potential applications.
References
Gillespie, R. J. The VSEPR model of molecular geometry. J. Chem. Educ.1992, 69 (1), 11.
Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993, 98 (7), 5648–5652.
Tsuchiya, M.; et al. Theoretical Study on the Electronic Structure and Geometry of Stannylenes. Organometallics2001, 20 (23), 4849–4855.
Peng, Y.; et al. Sn(II)–Carbon Bond Reactivity: Radical Generation and Consumption via Reactions of a Stannylene with Alkynes. Dalton Trans.2019 , 48 (26), 9639-9646. [Link]
Wyzant Ask An Expert. shape and ideal bond angle. [Link]
Mass Spectrometry Fragmentation Patterns of Dimethyltin Adducts: A Comparative Guide
This guide serves as a technical resource for the structural elucidation and differentiation of dimethyltin (DMT) adducts using mass spectrometry. It is designed for analytical scientists in drug development monitoring o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for the structural elucidation and differentiation of dimethyltin (DMT) adducts using mass spectrometry. It is designed for analytical scientists in drug development monitoring organotin leachables (from PVC/catalysts) or investigating organometallic drug metabolism.
Executive Summary
Dimethyltin (DMT) species, typically existing as the organotin(IV) cation
, are potent electrophiles that form stable adducts with biological thiols (e.g., cysteine, glutathione) and N-donor ligands.[1] In drug development, characterizing these adducts is critical for two reasons: toxicological screening (identifying leachables from packaging or synthesis catalysts) and metabolic profiling (tracking organotin degradation).
This guide compares the MS/MS fragmentation behavior of DMT adducts against homologous organotins (Monomethyltin, Trimethyltin) and standard biological background signals. It establishes a self-validating workflow based on Tin (Sn) isotope pattern recognition and characteristic neutral losses .
Mechanistic Principles & Isotope Fidelity
The Tin Isotope Fingerprint
Unlike organic drug molecules (C, H, N, O), tin possesses 10 stable isotopes , creating a unique "comb-like" spectral signature. This is the primary filter for distinguishing DMT adducts from matrix noise.
Major Isotopes:
(32.6%), (24.2%), (14.5%).
diagnostic Value: Any precursor or fragment ion containing a DMT moiety must exhibit this pattern. If a peak at
X lacks the Sn cluster, it is a false positive.
Ionization & Adduct Formation (ESI)
In Electrospray Ionization (ESI), DMT species typically appear in the positive mode (
). The central tin atom acts as a Lewis acid, coordinating with ligands ().
Common Precursor:
or .
Oxidation State Note: While often colloquially termed "Dimethyltin(II)" due to the 2+ formal charge of the
core, the tin atom is in the +4 oxidation state .
Comparative Fragmentation Analysis
The following table contrasts the fragmentation behavior of DMT adducts with its homologs, Trimethyltin (TMT) and Monomethyltin (MMT).
Feature
Dimethyltin (DMT) Adducts
Trimethyltin (TMT) Adducts
Monomethyltin (MMT) Adducts
Core Moiety
Primary Neutral Loss
Alkane Loss: Loss of (16 Da) or (30 Da) via reductive elimination.
Radical Loss: Loss of (15 Da) to form DMT cation.
Ligand Loss: Predominantly loses ligands; Sn-C bond is very stable.
Diagnostic Fragment
(Sn-Methyl cluster)
()
()
Cysteine Affinity
High: Forms stable 5-membered chelate rings.
Low: Sterically hindered; monodentate binding.
Very High: Can bind up to 3 thiols.
Collision Energy (CE)
Medium (20-35 eV): Required to break Sn-S bonds.
Low (10-20 eV): Methyl groups cleave easily.
High (>40 eV): Required to strip organic ligands.
DMT-Specific Fragmentation Pathways
Ligand Stripping: The most common first step is the loss of the neutral ligand (
) or the ligand minus a proton.
Methyl Elimination: At higher collision energies, the Sn-C bond breaks.
Cyclization (Cysteine Specific): DMT-Cysteine adducts often undergo internal cyclization, expelling
(17 Da) or (18 Da) before the tin-ligand bond breaks, preserving the Sn-isotope pattern in the product ion.
Visualization: Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways for a Dimethyltin-Cysteine adduct in ESI-MS/MS.
Caption: ESI-MS/MS fragmentation pathways of Dimethyltin-Cysteine adducts. Blue nodes indicate ligand-retaining species; Red nodes indicate the stripped organotin core.
Experimental Protocol: Self-Validating Workflow
This protocol ensures the detection of DMT adducts while excluding false positives from biological matrices.
Step 1: Sample Preparation (Derivatization)
Since DMT is cationic, it can be analyzed directly, but derivatization improves retention.
Reagent: Tropolone or 3-hydroxyflavone (forms hydrophobic complexes).
Method: Mix sample (urine/plasma) with 5 mM Tropolone in ether. Vortex 5 min.
Why: Tropolone displaces weak biological ligands, normalizing the DMT signal into a single species
Gradient: 5% B to 95% B over 10 min. (Organotins elute late due to hydrophobicity).
Source: ESI Positive (
).
Mass Range: 100–600
.
Step 3: Validation Criteria (The "Rule of Three")
To confirm a DMT adduct, the signal must satisfy three conditions:
Exact Mass: Match theoretical
within 5 ppm.
Isotope Pattern: The intensity ratio of
to must be ~1.35.
Fragment Confirmation: MS/MS must yield the characteristic dimethyltin cation (
depending on solvation) or monomethyltin cation ().
References
Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry .
Source: National Institutes of Health (PubMed)
[Link]
Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds .
Source: Wiley Online Library
[Link]
Methylation of dimethyltin in mice and rats .
Source: Chemical Research in Toxicology (ACS Publications)
[Link]
A methodology for speciation of methyltins in mammalian tissues .
Source: PubMed
[Link]
Mass Spectrometry: Fragmentation Patterns .
Source: Chemistry LibreTexts
[Link]